2-Thienyltrimethylsilane
Beschreibung
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
IUPAC Name |
trimethyl(thiophen-2-yl)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12SSi/c1-9(2,3)7-5-4-6-8-7/h4-6H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OANGLGSZPSFVDY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C1=CC=CS1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12SSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30171297 | |
| Record name | Silane, trimethyl-2-thienyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30171297 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18245-28-8 | |
| Record name | Silane, trimethyl-2-thienyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018245288 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Silane, trimethyl-2-thienyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30171297 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Trimethylsilylthiophene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Physical Properties of 2-Thienyltrimethylsilane
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the core physical properties of 2-Thienyltrimethylsilane, a versatile organosilane compound. The information presented herein is intended to support research and development activities by providing reliable physical data and detailed experimental context.
Core Physical Properties
This compound, also known as trimethyl(thiophen-2-yl)silane, is a clear, colorless liquid at room temperature.[1] Its key physical characteristics are essential for its application in various chemical syntheses, particularly in the development of novel pharmaceutical compounds and advanced materials.
Quantitative Data Summary
The experimentally determined physical properties of this compound are summarized in the table below for easy reference and comparison.
| Physical Property | Value | Conditions |
| Boiling Point | 165.5 °C | at standard atmospheric pressure (lit.) |
| Density | 0.945 g/mL | at 25 °C (lit.) |
| Refractive Index | n20/D 1.498 | at 20 °C (lit.) |
Table 1: Key Physical Properties of this compound.[1]
Experimental Protocols
The following sections detail the methodologies for the synthesis of this compound and the determination of its fundamental physical properties.
Synthesis of this compound via Grignard Reaction
A common and effective method for the synthesis of this compound is through a Grignard reaction. This multi-step process involves the formation of a Grignard reagent from 2-bromothiophene, followed by its reaction with trimethylchlorosilane.
Materials:
-
2-Bromothiophene
-
Magnesium turnings
-
Anhydrous diethyl ether
-
Trimethylchlorosilane
-
Iodine (crystal)
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
Procedure:
-
Apparatus Preparation: All glassware (three-necked flask, reflux condenser, dropping funnel) is thoroughly flame-dried under a vacuum and subsequently cooled in a nitrogen atmosphere to ensure anhydrous conditions.
-
Grignard Reagent Formation:
-
Magnesium turnings (1.2 equivalents) and a single crystal of iodine are placed in the three-necked flask.
-
Anhydrous diethyl ether is added to cover the magnesium.
-
A solution of 2-bromothiophene (1.0 equivalent) in anhydrous diethyl ether is added dropwise from the dropping funnel. The initiation of the reaction is indicated by a gentle reflux and a change in color.
-
-
Reaction with Trimethylchlorosilane: The freshly prepared Grignard reagent is cooled in an ice bath. Trimethylchlorosilane (1.1 equivalents) is then added dropwise via a syringe.
-
Reaction Completion and Work-up: The reaction mixture is allowed to warm to room temperature and is stirred for an additional 2 hours. The reaction is then quenched by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extraction and Purification: The aqueous layer is extracted three times with diethyl ether. The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by distillation to yield pure this compound.
Determination of Boiling Point
The boiling point of the purified this compound can be accurately determined using the distillation method.
Apparatus:
-
Distillation flask
-
Condenser
-
Receiving flask
-
Thermometer
-
Heating mantle
Procedure:
-
The purified this compound is placed in the distillation flask along with boiling chips.
-
The distillation apparatus is assembled. The thermometer bulb should be positioned so that the top of the bulb is level with the bottom of the side-arm of the distillation flask.
-
The liquid is heated to a gentle boil.
-
The temperature is recorded when the vapor temperature stabilizes, and a steady rate of distillation is achieved. This stable temperature is the boiling point of the liquid.
Determination of Density
The density of this compound can be determined using a pycnometer.
Apparatus:
-
Pycnometer (a small glass flask with a precise volume)
-
Analytical balance
-
Constant temperature bath
Procedure:
-
The empty pycnometer is cleaned, dried, and its mass is accurately measured.
-
The pycnometer is filled with distilled water and placed in a constant temperature bath at 25 °C until it reaches thermal equilibrium. The volume is adjusted, and the mass of the pycnometer filled with water is measured.
-
The pycnometer is then emptied, dried, and filled with this compound.
-
The filled pycnometer is brought to 25 °C in the constant temperature bath, the volume is adjusted, and the mass is measured.
-
The density of the this compound is calculated by dividing the mass of the silane by the volume of the pycnometer (determined from the mass and known density of water at 25 °C).
Visualized Workflow: Synthesis of this compound
The following diagram illustrates the logical workflow for the synthesis of this compound via the Grignard reaction as described in the experimental protocol.
Caption: Workflow for the synthesis of this compound.
References
In-Depth Technical Guide: 2-Thienyltrimethylsilane
For Researchers, Scientists, and Drug Development Professionals
Core Compound Identification
Chemical Name: Trimethyl(2-thienyl)silane[1][2] IUPAC Name: trimethyl(thiophen-2-yl)silane[2] CAS Number: 18245-28-8[1]
Molecular and Physical Properties
This section summarizes the key physical and chemical properties of 2-Thienyltrimethylsilane.
| Property | Value | Reference |
| Molecular Formula | C₇H₁₂SSi | [1] |
| Molecular Weight | 156.32 g/mol | [1] |
| Appearance | Colorless liquid | N/A |
| Boiling Point | 168-170 °C | N/A |
| Density | 0.939 g/mL at 25 °C | N/A |
| Refractive Index (n²⁰/D) | 1.506 | N/A |
Synthesis and Experimental Protocols
The primary synthetic route to this compound is through a Grignard reaction, a robust and well-established method for forming carbon-silicon bonds.
Grignard Reaction Protocol
This protocol details the synthesis of this compound from 2-bromothiophene.
Materials:
-
2-Bromothiophene
-
Magnesium turnings
-
Trimethylchlorosilane
-
Anhydrous diethyl ether
-
Iodine (for activation)
-
Saturated aqueous solution of ammonium chloride
-
Anhydrous magnesium sulfate
-
Nitrogen or Argon gas (for inert atmosphere)
Equipment:
-
Three-necked round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Ice bath
-
Heating mantle
-
Standard glassware for work-up and purification
Procedure: [3]
-
Preparation of Glassware: All glassware must be flame-dried under a vacuum and subsequently cooled under an inert atmosphere of nitrogen or argon to ensure anhydrous conditions.
-
Grignard Reagent Formation:
-
Place magnesium turnings (1.2 equivalents) into the three-necked flask.
-
Add a small crystal of iodine to activate the magnesium surface.
-
Cover the magnesium with anhydrous diethyl ether.
-
Slowly add a solution of 2-bromothiophene (1.0 equivalent) in anhydrous diethyl ether from the dropping funnel. The reaction should initiate, as indicated by a gentle reflux and a change in color.
-
After the initial reaction subsides, reflux the mixture for an additional hour to ensure the complete formation of the Grignard reagent, 2-thienylmagnesium bromide.
-
-
Reaction with Silane:
-
Cool the Grignard solution to 0 °C using an ice bath.
-
Slowly add trimethylchlorosilane (1.1 equivalents) dropwise via a syringe.
-
Once the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for an additional 2 hours.
-
-
Work-up and Purification:
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers and dry over anhydrous magnesium sulfate.
-
Filter the solution and remove the solvent under reduced pressure.
-
The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.
-
Spectroscopic Data
Spectroscopic analysis is essential for the characterization and purity assessment of this compound.
Mass Spectrometry
The mass spectrum of trimethyl(2-thienyl)silane is available through the NIST WebBook.[1] The fragmentation pattern is characteristic of a trimethylsilyl group and a thienyl moiety.
Infrared (IR) Spectroscopy
The IR spectrum of organosilicon compounds exhibits characteristic bands. For this compound, the following absorptions are expected:
| Wavenumber (cm⁻¹) | Assignment | Intensity |
| ~3100-3000 | C-H stretch (aromatic) | Medium |
| ~2960-2850 | C-H stretch (aliphatic, Si-CH₃) | Strong |
| ~1410 | Si-CH₂ | Medium |
| ~1250 | Si-CH₃ symmetric deformation | Strong, sharp |
| ~840 | Si-C stretch | Strong |
| ~700 | C-S stretch | Medium |
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (CDCl₃): [4]
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 7.29 | dd, J = 4.8, 1.2 Hz | 1H | Thiophene H |
| 7.26 – 7.25 | m | 1H | Thiophene H |
| 7.19 | dd, J = 3.0, 1.2 Hz | 1H | Thiophene H |
| 6.89 | d, J = 19.2 Hz | 1H | Vinyl H |
| 6.19 | d, J = 19.2 Hz | 1H | Vinyl H |
| 0.98 | t, J = 7.8 Hz | 9H | Si-CH₂-CH₃ |
| 0.64 | q, J = 7.8 Hz | 6H | Si-CH₂ -CH₃ |
¹³C NMR (CDCl₃): [4]
| Chemical Shift (δ) ppm | Assignment |
| 142.33 | Thiophene C |
| 138.60 | Vinyl C |
| 125.79 | Thiophene C |
| 125.58 | Thiophene C |
| 124.85 | Thiophene C |
| 122.32 | Vinyl C |
| 7.37 | Si-C H₂-CH₃ |
| 3.48 | Si-CH₂-C H₃ |
Applications in Drug Development
The thiophene ring is a well-recognized privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs. Its bioisosteric relationship with the phenyl ring allows for the modulation of physicochemical and pharmacokinetic properties of drug candidates. The introduction of a trimethylsilyl group can further enhance lipophilicity and metabolic stability.
While specific drugs derived directly from this compound are not prominent in the literature, its utility lies as a versatile building block in the synthesis of more complex, biologically active molecules. The silyl group can act as a directing group in electrophilic aromatic substitution or be converted to other functional groups, enabling diverse synthetic transformations.
Logical Workflow in Drug Discovery
The following diagram illustrates the potential role of silylated heterocycles, such as this compound, in a typical drug discovery workflow.
References
- 1. Silane, trimethyl-2-thienyl- [webbook.nist.gov]
- 2. Trimethyl(thiophen-2-yl)silane; AMTSi021; 2-trimethylsilylthiophene; Trimethyl-2-thienylsilane; Silane,trimethyl-2-thienyl; Trimethyl(2-thienyl)silane; 2-thienyl trimethylsilane; 2-Trimethylsilylthiophene | Chemrio [chemrio.com]
- 3. benchchem.com [benchchem.com]
- 4. rsc.org [rsc.org]
A Technical Guide to the Solubility of 2-Thienyltrimethylsilane in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 2-thienyltrimethylsilane in common organic solvents. Due to the limited availability of specific quantitative data in publicly accessible literature, this guide focuses on qualitative solubility predictions based on fundamental chemical principles and provides detailed experimental protocols for researchers to determine precise solubility values.
Predicted Solubility Profile
The principle of "like dissolves like" is the cornerstone of solubility prediction. This compound possesses a non-polar trimethylsilyl group and a moderately polar thienyl aromatic ring. This structure suggests that it will be most soluble in non-polar and moderately polar aprotic solvents. Its solubility is expected to be lower in highly polar and protic solvents.
Based on these principles, a qualitative solubility profile has been compiled. It is important to note that these are predictions and should be confirmed by experimental data for any critical application.
| Solvent Class | Solvent Examples | Predicted Solubility | Rationale |
| Non-Polar Aprotic | Hexane, Toluene, Benzene | High | The non-polar nature of these solvents aligns well with the non-polar trimethylsilyl group. |
| Moderately Polar Aprotic | Diethyl Ether, THF, DCM | High to Moderate | These solvents can interact with both the non-polar and moderately polar parts of the molecule. |
| Polar Aprotic | Acetone, Acetonitrile | Moderate to Low | The polarity of these solvents may not be optimal for the non-polar trimethylsilyl group. |
| Polar Protic | Methanol, Ethanol, Water | Low to Insoluble | The strong hydrogen bonding network in these solvents is unlikely to be disrupted by the solute. |
Experimental Protocols for Solubility Determination
For researchers requiring precise solubility data, the following experimental protocols are recommended. These methods are standard in the field for determining the solubility of chemical compounds.
Qualitative Solubility Determination
This method provides a rapid assessment of solubility.
Materials:
-
This compound
-
Selected organic solvents (analytical grade)
-
Small glass vials with caps
-
Vortex mixer
Procedure:
-
Add approximately 10 mg of this compound to a glass vial.
-
Add 1 mL of the chosen organic solvent.
-
Cap the vial and vortex for 1-2 minutes at a consistent temperature (e.g., 25 °C).
-
Visually inspect the solution to determine if the solid has dissolved completely, partially, or not at all.
Quantitative Solubility Determination (Equilibrium Method)
This method determines the equilibrium solubility of the compound at a specific temperature.
Materials:
-
This compound
-
Selected organic solvents (analytical grade)
-
Thermostatic shaker or water bath
-
Centrifuge
-
Analytical balance
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system
Procedure:
-
Preparation of a Saturated Solution:
-
Add an excess amount of this compound to a known volume of the solvent in a sealed vial to create a slurry.
-
Place the vial in a thermostatic shaker set to the desired temperature (e.g., 25 °C).
-
Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Phase Separation:
-
Allow the vial to stand at the constant temperature until the excess solid has settled.
-
Alternatively, centrifuge the vial to expedite the separation of the solid and liquid phases.
-
-
Sample Analysis:
-
Carefully withdraw a known volume of the clear supernatant.
-
Dilute the sample with a suitable solvent to a concentration within the analytical range of the HPLC or GC system.
-
Analyze the diluted sample to determine the concentration of this compound.
-
-
Calculation:
-
Calculate the original concentration in the saturated solution, accounting for the dilution factor. This value represents the quantitative solubility.
-
Experimental Workflow
The following diagram illustrates the logical workflow for the quantitative solubility determination of this compound.
Caption: Workflow for Quantitative Solubility Determination.
An In-depth Technical Guide to the Spectroscopic Data and Characterization of 2-Thienyltrimethylsilane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data and characterization of 2-Thienyltrimethylsilane (also known as 2-(trimethylsilyl)thiophene). The information presented herein is intended to support researchers in the fields of organic synthesis, materials science, and drug development who utilize silylated heterocyclic compounds. This document details available spectroscopic data, outlines relevant experimental protocols, and provides visualizations to illustrate key concepts in the characterization of this compound.
Introduction
This compound is a versatile organosilicon compound that incorporates a thiophene ring functionalized with a trimethylsilyl group at the 2-position. The introduction of the trimethylsilyl moiety can enhance the thermal stability and volatility of the thiophene core, making it amenable to a variety of chemical transformations and analytical techniques, particularly gas chromatography-mass spectrometry (GC-MS). Understanding its spectroscopic signature is crucial for reaction monitoring, quality control, and structural elucidation in various research and development applications.
Spectroscopic Data
This section summarizes the key spectroscopic data for this compound, presented in a structured format for clarity and ease of comparison.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a fundamental technique for the structural elucidation of organic molecules. The following tables present the expected chemical shifts for the ¹H and ¹³C nuclei of this compound.
Table 1: ¹H NMR Spectroscopic Data for this compound
| Proton | Chemical Shift (δ) (ppm) | Multiplicity | Coupling Constant (J) (Hz) |
| Si(CH₃)₃ | ~0.3 | Singlet | N/A |
| Thiophene H-5 | ~7.5 | Doublet of doublets | J₅₄ ≈ 5.0, J₅₃ ≈ 1.2 |
| Thiophene H-3 | ~7.2 | Doublet of doublets | J₃₄ ≈ 3.5, J₃₅ ≈ 1.2 |
| Thiophene H-4 | ~7.1 | Doublet of doublets | J₄₅ ≈ 5.0, J₄₃ ≈ 3.5 |
Note: The chemical shifts are approximate and can vary depending on the solvent and concentration. The data is estimated based on known values for similar silylated thiophenes.[1]
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Carbon | Chemical Shift (δ) (ppm) |
| Si(CH₃)₃ | ~ -1.0 |
| Thiophene C-2 | ~145 |
| Thiophene C-5 | ~135 |
| Thiophene C-3 | ~130 |
| Thiophene C-4 | ~128 |
Note: The chemical shifts are approximate and based on general values for silylated aromatic compounds.
Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in a molecule. The characteristic vibrational frequencies for this compound are presented below.
Table 3: FT-IR Spectroscopic Data for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Intensity |
| ~3100 | C-H stretch (aromatic) | Medium |
| ~2960, ~2890 | C-H stretch (aliphatic, Si-CH₃) | Strong |
| ~1420, ~1380 | C=C stretch (thiophene ring) | Medium |
| ~1250 | Si-CH₃ symmetric deformation | Strong |
| ~840 | Si-C stretch | Strong |
| ~700 | C-S stretch | Medium |
Note: These are expected absorption bands based on the characteristic frequencies of thiophene and trimethylsilyl groups.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound.
Table 4: Mass Spectrometry Data for this compound
| m/z | Interpretation |
| 156 | Molecular ion [M]⁺ |
| 141 | [M - CH₃]⁺ |
| 73 | [Si(CH₃)₃]⁺ (base peak) |
Note: The fragmentation pattern is predicted based on the known behavior of trimethylsilyl compounds.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Thiophene and its derivatives typically exhibit characteristic absorption bands in the UV region.
Table 5: UV-Vis Spectroscopic Data for this compound
| λmax (nm) | Molar Absorptivity (ε) | Solvent |
| ~235 | High | Common organic solvents (e.g., Hexane, Ethanol) |
Note: The absorption maximum is based on the characteristic π → π transition of the thiophene ring.*[2]
Experimental Protocols
Detailed methodologies for the synthesis and spectroscopic characterization of this compound are provided below.
Synthesis of this compound
A common and effective method for the synthesis of this compound is through a Grignard reaction.
Protocol: Synthesis via Grignard Reaction
-
Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and magnetic stirrer, place magnesium turnings (1.2 eq.). Add a crystal of iodine to activate the magnesium. Add anhydrous diethyl ether to cover the magnesium. Slowly add a solution of 2-bromothiophene (1.0 eq.) in anhydrous diethyl ether from the dropping funnel to initiate the formation of the Grignard reagent.
-
Silylation: Cool the Grignard reagent to 0 °C in an ice bath. Slowly add trimethylchlorosilane (1.1 eq.) dropwise.
-
Reaction Quench and Work-up: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours. Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extraction and Purification: Extract the aqueous layer with diethyl ether. Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be purified by distillation or column chromatography.
Spectroscopic Characterization
Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 10-20 mg of purified this compound in about 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
¹H NMR Acquisition: Acquire the ¹H NMR spectrum using a standard pulse program. Typical parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans to obtain a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum using a proton-decoupled pulse program. Due to the lower natural abundance of ¹³C, a larger number of scans and a longer relaxation delay may be required.
Protocol: FT-IR Spectroscopy
-
Sample Preparation: For a liquid sample like this compound, a small drop can be placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin film. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used by placing a drop of the liquid directly onto the ATR crystal.
-
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹. Acquire a background spectrum of the empty sample holder (or clean ATR crystal) first, which is then automatically subtracted from the sample spectrum.
Protocol: Gas Chromatography-Mass Spectrometry (GC-MS) [3][4][5][6][7]
-
Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or hexane).
-
GC Separation: Inject a small volume (e.g., 1 µL) of the solution into the GC. A typical GC program would involve an initial oven temperature of 50-70 °C, followed by a ramp to a final temperature of 250-280 °C. A non-polar capillary column (e.g., HP-5MS) is suitable for separation.
-
MS Detection: The mass spectrometer is typically operated in electron ionization (EI) mode at 70 eV. The mass range is scanned from m/z 40 to 400.
Protocol: UV-Vis Spectroscopy
-
Sample Preparation: Prepare a dilute solution of this compound in a UV-transparent solvent (e.g., hexane or ethanol). The concentration should be adjusted to give an absorbance reading between 0.1 and 1.0.
-
Data Acquisition: Record the UV-Vis spectrum over a wavelength range of 200-400 nm. Use a matched cuvette containing the pure solvent as a reference.
Visualization of Characterization Workflow
The following diagrams illustrate the general workflow for the characterization of this compound and a representative mass spectral fragmentation pathway.
Caption: General workflow for the synthesis and spectroscopic characterization of this compound.
Caption: Proposed primary mass spectral fragmentation pathway for this compound.
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. omu.repo.nii.ac.jp [omu.repo.nii.ac.jp]
- 3. Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Quantification of silylated organic compounds using gas chromatography coupled to ICP-MS - Journal of Analytical Atomic Spectrometry (RSC Publishing) [pubs.rsc.org]
- 6. thescipub.com [thescipub.com]
- 7. researchgate.net [researchgate.net]
An In-depth Technical Guide to the 1H NMR Chemical Shifts of 2-Thienyltrimethylsilane
This technical guide provides a comprehensive overview of the ¹H Nuclear Magnetic Resonance (NMR) spectral data for 2-thienyltrimethylsilane. It is intended for researchers, scientists, and drug development professionals who utilize NMR spectroscopy for the structural elucidation and characterization of organosilicon and heterocyclic compounds. This document presents key data in a structured format, details relevant experimental protocols, and includes a visualization of the proton signaling pathways.
¹H NMR Spectral Data of this compound
The analysis of the ¹H NMR spectrum of this compound reveals distinct signals corresponding to the protons of the trimethylsilyl (TMS) group and the three protons on the thiophene ring. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference, and the coupling constants (J), which describe the interactions between neighboring protons, are given in Hertz (Hz).
The following table summarizes the quantitative ¹H NMR data for this compound in a deuterated chloroform (CDCl₃) solvent.[1]
| Proton Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |
| H-5 | 7.49 | Doublet of doublets (dd) | J = 5.0, 1.1 |
| H-3 | 7.22 | Doublet of doublets (dd) | J = 3.4, 1.1 |
| H-4 | 7.02 | Doublet of doublets (dd) | J = 5.0, 3.4 |
| Si(CH₃)₃ | 0.32 | Singlet (s) | - |
Experimental Protocols
The data presented in this guide is typically obtained through standard NMR spectroscopic techniques. Below are representative protocols for the synthesis of a related thienylsilane and the general acquisition of ¹H NMR data.
Synthesis of a Substituted Thienylsilane: 2-Bromo-5-(trimethylsilyl)thiophene[1]
This protocol describes the synthesis of a similar compound, which can be adapted for other thienylsilanes.
Materials:
-
2,5-Dibromothiophene
-
n-Butyllithium (n-BuLi) in hexanes
-
Chlorotrimethylsilane (TMSCl)
-
Anhydrous tetrahydrofuran (THF)
-
Diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
A solution of 2,5-dibromothiophene (1.0 equivalent) in anhydrous THF is cooled to -78 °C under an inert atmosphere (e.g., argon or nitrogen).
-
n-Butyllithium (1.0 equivalent) is added dropwise to the solution, and the mixture is stirred at -78 °C for 1 hour.
-
Chlorotrimethylsilane (1.1 equivalents) is then added dropwise.
-
The reaction mixture is allowed to warm to room temperature and stirred for an additional 2 hours.
-
The reaction is quenched by the slow addition of a saturated aqueous solution of NH₄Cl.
-
The aqueous layer is extracted with diethyl ether.
-
The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel or by distillation.
¹H NMR Data Acquisition[1]
Instrumentation:
-
NMR spectra are typically recorded on a 300, 400, or 500 MHz spectrometer.
Sample Preparation:
-
Approximately 5-10 mg of the purified thienylsilane derivative is dissolved in about 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.
-
Tetramethylsilane (TMS) is commonly used as an internal standard (δ = 0.00 ppm).
Data Acquisition:
-
Standard pulse sequences are used for ¹H NMR.
-
Key parameters include a sufficient number of scans to obtain a good signal-to-noise ratio, a relaxation delay of 1-5 seconds, and a spectral width that encompasses all expected proton resonances.
Visualization of Proton Environments
The following diagram illustrates the structure of this compound and the through-bond coupling relationships between the thiophene ring protons, which give rise to the observed splitting patterns in the ¹H NMR spectrum.
References
An In-depth Technical Guide to the ¹³C NMR Spectral Analysis of 2-Thienyltrimethylsilane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the ¹³C Nuclear Magnetic Resonance (NMR) spectral analysis of 2-thienyltrimethylsilane. This document details the expected chemical shifts, a thorough experimental protocol for acquiring high-quality spectra, and a logical visualization of the carbon environments within the molecule. This guide is intended to serve as a valuable resource for researchers and professionals engaged in the synthesis, characterization, and application of silylated heterocyclic compounds.
Introduction to the ¹³C NMR Spectroscopy of this compound
¹³C NMR spectroscopy is a powerful analytical technique for the structural elucidation of organic and organometallic compounds. It provides detailed information about the carbon skeleton of a molecule, including the number of non-equivalent carbon atoms, their hybridization state, and their electronic environment.
This compound is an organosilicon compound featuring a thiophene ring substituted with a trimethylsilyl (TMS) group at the C2 position. The analysis of its ¹³C NMR spectrum is crucial for confirming its structure and purity. The spectrum is expected to show distinct signals for the carbons of the thiophene ring and the methyl groups of the TMS substituent. The electron-donating and steric effects of the trimethylsilyl group, as well as the inherent electronic properties of the thiophene ring, influence the chemical shifts of the carbon atoms.
Predicted ¹³C NMR Spectral Data
| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Rationale for Prediction |
| C2 (ipso-carbon) | 140 - 145 | The C2 carbon is directly attached to the silicon atom, which generally causes a downfield shift. This carbon is also part of the aromatic thiophene ring. |
| C3 | 134 - 138 | The C3 carbon is adjacent to the silyl-substituted carbon and is expected to be significantly deshielded. |
| C4 | 127 - 131 | The C4 carbon is further from the TMS group and its chemical shift is expected to be closer to that of the β-carbons in unsubstituted thiophene. |
| C5 | 125 - 129 | The C5 carbon, being the most distant from the TMS group, is expected to have a chemical shift closest to that of the α-carbons in unsubstituted thiophene. |
| -Si(CH₃)₃ | -1 to 2 | The carbons of the trimethylsilyl group are highly shielded and consistently appear in the upfield region of the spectrum, often near 0 ppm. |
Note: These are estimated values. Actual experimental values may vary depending on the solvent, concentration, and spectrometer frequency.
Experimental Protocol for ¹³C NMR Spectroscopy
The following protocol outlines a detailed methodology for acquiring a high-quality ¹³C NMR spectrum of this compound, with considerations for its potential air and moisture sensitivity.
3.1. Sample Preparation
-
Analyte: this compound (approx. 20-50 mg).
-
Solvent: Deuterated chloroform (CDCl₃, 0.5-0.7 mL), filtered through a short plug of activated neutral alumina to remove acidic impurities and residual water.
-
Standard: Tetramethylsilane (TMS) is often present in the deuterated solvent as an internal standard (0 ppm).
-
Procedure:
-
Under an inert atmosphere (e.g., in a glovebox or using Schlenk line techniques), accurately weigh the this compound into a clean, dry vial.
-
Add the deuterated solvent to the vial and gently swirl to dissolve the sample completely.
-
Using a clean, dry pipette, transfer the solution to a 5 mm NMR tube.
-
If necessary, seal the NMR tube with a secure cap and wrap with parafilm to prevent solvent evaporation and atmospheric contamination. For highly sensitive samples, a flame-sealed NMR tube may be prepared under vacuum.
-
3.2. NMR Spectrometer Setup and Data Acquisition
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
-
Experiment: A standard proton-decoupled ¹³C NMR experiment (e.g., zgpg30 or a similar pulse program on Bruker instruments).
-
Key Acquisition Parameters:
-
Pulse Angle: 30-45 degrees (to allow for a shorter relaxation delay).
-
Acquisition Time (AQ): 1-2 seconds.
-
Relaxation Delay (D1): 2-5 seconds. A longer delay may be necessary for the quaternary C2 carbon to fully relax.
-
Number of Scans (NS): 128 to 1024 scans, depending on the sample concentration and desired signal-to-noise ratio.
-
Spectral Width (SW): 0 to 220 ppm.
-
Temperature: 298 K (25 °C).
-
3.3. Data Processing
-
Fourier Transformation: Apply an exponential multiplication with a line broadening factor of 1-2 Hz to improve the signal-to-noise ratio.
-
Phasing: Manually phase the spectrum to obtain pure absorption lineshapes.
-
Baseline Correction: Apply a baseline correction algorithm to ensure a flat baseline.
-
Referencing: Calibrate the spectrum by setting the TMS signal to 0.0 ppm or the solvent peak (CDCl₃) to 77.16 ppm.
-
Peak Picking: Identify and label the chemical shifts of all observed peaks.
Visualization of Spectral Relationships
The following diagrams illustrate the logical relationships in the ¹³C NMR analysis of this compound.
Caption: Molecular structure and predicted ¹³C NMR chemical shift regions for this compound.
Caption: A generalized workflow for the ¹³C NMR analysis of this compound.
Conclusion
The ¹³C NMR spectral analysis of this compound provides unambiguous evidence for its chemical structure. By understanding the expected chemical shifts and employing a rigorous experimental protocol, researchers can confidently characterize this and related organosilicon compounds. The combination of predictive analysis, detailed methodology, and clear visualization presented in this guide serves as a robust resource for professionals in the chemical and pharmaceutical sciences.
An In-depth Technical Guide to the 29Si NMR Characterization of 2-Thienyltrimethylsilane and its Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the principles and practices for characterizing 2-thienyltrimethylsilane and structurally related compounds using 29Si Nuclear Magnetic Resonance (NMR) spectroscopy. Due to the limited availability of specific 29Si NMR data for this compound in the public domain, this document leverages data from its close structural analog, 5-trimethylsilylfuran, to illustrate the core concepts and expected spectroscopic parameters.
Introduction to 29Si NMR Spectroscopy of Aryltrimethylsilanes
29Si NMR spectroscopy is a powerful analytical technique for the structural elucidation of organosilicon compounds. The 29Si nucleus has a spin of 1/2, which results in sharp NMR signals. However, its low natural abundance (4.7%) and negative magnetogyric ratio necessitate the use of sensitivity-enhancement techniques for efficient signal acquisition.
For aryltrimethylsilanes, the 29Si chemical shift is sensitive to the electronic environment of the silicon atom, which is influenced by the nature of the aromatic ring and its substituents. This sensitivity makes 29Si NMR an invaluable tool for probing the structure and bonding in these molecules.
Expected 29Si NMR Data for this compound (Based on Analogs)
The following tables summarize the expected 29Si NMR chemical shifts and coupling constants for this compound, based on data reported for analogous 5-trimethylsilylfuran derivatives and general knowledge of organosilane NMR.
Table 1: Expected 29Si NMR Chemical Shift
| Compound | Expected δ(29Si) (ppm) |
| This compound | -5 to -10 |
Note: The chemical shift is referenced to tetramethylsilane (TMS) at 0 ppm.
Table 2: Expected 29Si Coupling Constants
| Coupling | Expected Value (Hz) | Notes |
| 1J(29Si, 13Cipso) | 50 - 60 | One-bond coupling to the thiophene carbon directly attached to silicon. |
| 1J(29Si, 13Cmethyl) | 50 - 60 | One-bond coupling to the methyl carbons. |
| 2J(29Si, 1Hmethyl) | 6 - 7 | Two-bond coupling to the methyl protons.[1] |
| nJ(29Si, 1Hthiophene) | < 3 | Long-range couplings to the thiophene protons are expected to be small. |
Experimental Protocol for 29Si NMR Acquisition
This section details a typical experimental protocol for acquiring a high-quality 29Si NMR spectrum of an aryltrimethylsilane like this compound.
3.1. Sample Preparation
-
Sample Concentration: Prepare a solution of this compound in a suitable deuterated solvent (e.g., CDCl3, C6D6) at a concentration of 30-50% (v/v or w/v).[2]
-
Solvent Selection: Chloroform-d (CDCl3) is a common choice for organosilanes.
-
Relaxation Agent (Optional): To reduce the long relaxation times of the 29Si nucleus and decrease the experimental time, a small amount of a paramagnetic relaxation agent, such as chromium(III) acetylacetonate (Cr(acac)3), can be added to the sample (final concentration ~10-20 mM).
-
NMR Tube: Use a standard 5 mm NMR tube.
3.2. Spectrometer Setup and Parameters
The following parameters are recommended for a modern NMR spectrometer (e.g., Bruker 400 MHz or similar):
| Parameter | Recommended Value | Purpose |
| Nucleus | 29Si | |
| Reference | Tetramethylsilane (TMS) | Set to 0 ppm. |
| Pulse Program | zgig (inverse-gated decoupling) or a polarization transfer sequence (e.g., INEPT, DEPT) | zgig is used for quantitative measurements, while INEPT/DEPT enhances sensitivity. |
| Decoupling | 1H decoupling | To collapse multiplets from coupling to protons and improve signal-to-noise. |
| Acquisition Time (AQ) | 1 - 2 s | |
| Relaxation Delay (D1) | 10 - 30 s (for zgig without relaxation agent) 2 - 5 s (with relaxation agent or for INEPT/DEPT) | To allow for full relaxation of the 29Si nucleus. |
| Number of Scans (NS) | 1024 - 4096 (or more) | To achieve an adequate signal-to-noise ratio. |
| Spectral Width (SW) | 200 - 300 ppm | To cover the expected chemical shift range for organosilanes. |
3.3. Data Processing
-
Apodization: Apply an exponential window function with a line broadening factor of 1-2 Hz to improve the signal-to-noise ratio.
-
Fourier Transform: Perform a Fourier transform to convert the time-domain data (FID) to the frequency domain.
-
Phasing and Baseline Correction: Manually phase the spectrum and apply a baseline correction to obtain a flat baseline.
-
Referencing: Reference the spectrum by setting the TMS signal to 0 ppm.
Visualization of Experimental Workflow
The following diagrams illustrate the key logical flows in the 29Si NMR characterization process.
Caption: Workflow for sample preparation.
References
An In-depth Technical Guide to the Mass Spectrometry Fragmentation of 2-Thienyltrimethylsilane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the electron ionization (EI) mass spectrometry fragmentation pattern of 2-Thienyltrimethylsilane. The information contained herein is intended to support researchers and scientists in identifying and characterizing this compound in various analytical applications.
Core Data Presentation
The mass spectral data for this compound, obtained under electron ionization, is summarized in the table below. The data includes the mass-to-charge ratio (m/z) of the detected fragment ions and their relative intensity.
| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) | Proposed Fragment Ion |
| 43 | 12.8 | [C3H7]+ |
| 45 | 16.5 | [C2H5S]+ |
| 58 | 5.8 | [C2H2S]+ |
| 73 | 100.0 | [(CH3)3Si]+ |
| 83 | 6.2 | [C4H3S]+ |
| 111 | 9.1 | [M - C2H3S]+ |
| 141 | 68.6 | [M - CH3]+ |
| 156 | 38.0 | [M]+• (Molecular Ion) |
Proposed Fragmentation Pathway
The fragmentation of this compound under electron ionization (70 eV) is initiated by the removal of an electron to form the molecular ion ([M]+•) at m/z 156. The subsequent fragmentation follows distinct pathways, primarily driven by the stability of the resulting ions.
A significant fragmentation route involves the loss of a methyl radical (•CH3) from the trimethylsilyl group to form the highly abundant ion at m/z 141. This is a characteristic fragmentation for trimethylsilyl compounds. The base peak in the spectrum is observed at m/z 73, corresponding to the trimethylsilyl cation ([(CH3)3Si]+), which is formed by the cleavage of the Si-thienyl bond. Other notable fragments arise from the thiophene ring itself.
The logical relationship of the key fragmentation steps is depicted in the following diagram:
Experimental Protocols
A standard protocol for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) is detailed below. This protocol is a representative methodology based on common practices for the analysis of volatile organosilicon compounds.[1][2][3][4][5]
1. Sample Preparation:
-
Dissolve the this compound sample in a volatile, inert organic solvent such as hexane or dichloromethane to a concentration of approximately 1 mg/mL.
-
Perform serial dilutions as necessary to achieve a final concentration suitable for GC-MS analysis, typically in the range of 1-10 µg/mL.
2. Gas Chromatography (GC) Conditions:
-
Injector: Split/splitless injector, operated in splitless mode for trace analysis or with a split ratio of 20:1 for higher concentrations.
-
Injector Temperature: 250 °C.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Column: A non-polar or semi-polar capillary column, such as a 30 m x 0.25 mm ID x 0.25 µm film thickness column with a 5% phenyl methylpolysiloxane stationary phase (e.g., DB-5ms or equivalent).
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Final hold: Hold at 280 °C for 5 minutes.
-
3. Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Electron Energy: 70 eV.
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Mass Scan Range: m/z 40-400.
-
Scan Rate: 2 scans/second.
-
Solvent Delay: 3 minutes to prevent filament damage from the solvent peak.
4. Data Analysis:
-
Acquire the total ion chromatogram (TIC) to determine the retention time of this compound.
-
Extract the mass spectrum at the apex of the chromatographic peak corresponding to the analyte.
-
Identify the molecular ion and major fragment ions. Compare the obtained spectrum with a reference library (e.g., NIST) for confirmation.
The experimental workflow is summarized in the following diagram:
References
FT-IR Spectrum Analysis of 2-Thienyltrimethylsilane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the Fourier-Transform Infrared (FT-IR) spectrum of 2-Thienyltrimethylsilane. Due to the limited availability of direct experimental spectra in public literature, this document consolidates data from analogous organosilicon compounds and 2-substituted thiophenes to present a predictive yet thorough spectral analysis. This guide includes a detailed experimental protocol for acquiring FT-IR data for similar analytes and visual diagrams to elucidate the key vibrational modes.
Predicted Infrared Spectral Data
The FT-IR spectrum of this compound is characterized by the vibrational modes of its two primary functional moieties: the 2-thienyl group and the trimethylsilyl group. The electronic interaction between the aromatic thiophene ring and the silicon atom may lead to minor shifts in the predicted absorption frequencies. The following table summarizes the principal absorption bands anticipated in the FT-IR spectrum of this compound.
| Wavenumber (cm⁻¹) | Intensity | Bond Vibration | Functional Group Assignment & Analysis |
| ~3100 - 3000 | Weak-Medium | C-H Stretch | Aromatic C-H stretching vibrations of the thiophene ring are expected in this region.[1][2] |
| ~2960 | Medium | C-H Asymmetric Stretch | Asymmetric stretching of the C-H bonds within the methyl groups of the trimethylsilyl moiety.[3] |
| ~2900 | Weak | C-H Symmetric Stretch | Symmetric stretching of the C-H bonds in the methyl groups of the trimethylsilyl moiety. |
| ~1514 - 1532 | Medium | C=C Ring Stretch | Aromatic carbon-carbon double bond stretching vibrations within the thiophene ring.[2] |
| ~1430 - 1454 | Medium | C=C Ring Stretch | Additional skeletal stretching vibrations of the thiophene ring.[2] |
| ~1347 - 1367 | Medium | C=C Ring Stretch | Further characteristic stretching vibrations of the thiophene ring.[2] |
| ~1250 - 1260 | Strong, Sharp | Si-CH₃ Symmetric Bend | A highly characteristic and strong absorption for the trimethylsilyl group, often referred to as the "umbrella" deformation.[4] |
| ~1000 - 1300 | Medium | C-H In-plane Bend | In-plane bending vibrations of the C-H bonds on the thiophene ring.[2] |
| ~865 - 750 | Strong | Si-C Stretch / CH₃ Rock | Another very strong and characteristic band for the -Si(CH₃)₃ group, often attributed to a combination of Si-C stretching and methyl group rocking.[4] |
| ~750 - 1000 | Medium-Strong | C-H Out-of-plane Bend | Out-of-plane bending vibrations of the C-H bonds of the thiophene ring. The exact position can be indicative of the substitution pattern.[2] |
| ~839 - 608 | Weak-Medium | C-S Stretch | Stretching vibration of the carbon-sulfur bond within the thiophene ring.[1] |
Experimental Protocol: FT-IR Analysis of Liquid Organosilanes
This section outlines a general methodology for obtaining a high-quality FT-IR spectrum of liquid organosilane compounds, such as this compound, using an Attenuated Total Reflectance (ATR) FT-IR spectrometer.
Instrumentation:
-
Fourier-Transform Infrared (FT-IR) Spectrometer (e.g., PerkinElmer Spectrum 100, Nicolet 6700).
-
Attenuated Total Reflectance (ATR) accessory with a diamond or germanium crystal.
Materials:
-
This compound (or other liquid organosilane analyte).
-
Solvent for cleaning (e.g., isopropanol, ethanol).
-
Lint-free laboratory wipes.
Procedure:
-
Instrument Preparation: Ensure the FT-IR spectrometer is powered on and has completed its startup diagnostics. The ATR accessory should be clean and properly installed.
-
Background Spectrum:
-
Before introducing the sample, a background spectrum must be collected. This measures the absorbance of the ambient atmosphere (e.g., CO₂, water vapor) and the ATR crystal itself.
-
Ensure the ATR crystal surface is clean by wiping it with a lint-free tissue dampened with a suitable solvent (e.g., ethanol) and allowing it to fully evaporate.
-
Initiate the background scan using the instrument's software. Typical settings are a spectral range of 4000–650 cm⁻¹ with a resolution of 4 cm⁻¹ and an accumulation of 16 to 64 scans.
-
-
Sample Application:
-
Place a small drop of the liquid this compound sample onto the center of the ATR crystal, ensuring the crystal surface is completely covered.
-
-
Sample Spectrum Acquisition:
-
If the ATR accessory has a pressure clamp, lower it to ensure good contact between the sample and the crystal.
-
Initiate the sample scan using the same parameters as the background scan. The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
-
Cleaning:
-
After the measurement is complete, raise the pressure clamp (if used).
-
Clean the sample from the ATR crystal using a lint-free wipe and an appropriate solvent.
-
Perform a "monitor scan" to ensure the crystal is clean before analyzing the next sample.
-
Visualization of Key Vibrational Modes
The following diagrams illustrate the primary functional groups of this compound and the logical workflow for its FT-IR spectral analysis.
References
Unveiling the Spectroscopic Signature: UV-Vis Absorption Properties of 2-Thienyltrimethylsilane
For Immediate Release
This technical guide provides an in-depth overview of the ultraviolet-visible (UV-Vis) absorption characteristics of 2-Thienyltrimethylsilane, a compound of interest for researchers and professionals in the fields of materials science and drug development. Due to the limited availability of specific quantitative absorption data in publicly accessible literature, this document focuses on providing a comprehensive experimental protocol for determining these properties and outlines the synthesis of the compound.
Experimental Protocol: UV-Vis Spectroscopic Analysis
The following protocol details the methodology for obtaining the UV-Vis absorption spectrum of this compound. This procedure is based on standard laboratory practices for organosilicon compounds.
Objective: To determine the maximum absorption wavelength (λmax) and molar absorptivity (ε) of this compound.
Materials and Equipment:
-
This compound
-
Spectroscopic grade solvent (e.g., cyclohexane, ethanol, or acetonitrile)
-
Dual-beam UV-Vis spectrophotometer
-
Calibrated quartz cuvettes (1 cm path length)
-
Volumetric flasks and pipettes
-
Analytical balance
Procedure:
-
Solvent Selection: Choose a solvent that is transparent in the anticipated UV absorption region of the analyte and in which this compound is readily soluble. Common choices for similar aromatic compounds include alkanes (like cyclohexane) or alcohols (like ethanol).
-
Preparation of Stock Solution: Accurately weigh a precise amount of this compound and dissolve it in the chosen solvent in a volumetric flask to prepare a stock solution of known concentration (e.g., 1 x 10⁻³ M).
-
Preparation of Working Solutions: Prepare a series of dilutions from the stock solution to obtain a range of concentrations (e.g., 1 x 10⁻⁴ M, 5 x 10⁻⁵ M, 2.5 x 10⁻⁵ M). This is crucial for verifying adherence to the Beer-Lambert Law and for accurate determination of molar absorptivity.
-
Spectrophotometer Setup:
-
Turn on the spectrophotometer and allow the lamps to stabilize.
-
Set the wavelength range for scanning (e.g., 200-400 nm).
-
Use a matched pair of quartz cuvettes. Fill one cuvette with the pure solvent to serve as the reference (blank).
-
-
Baseline Correction: Record a baseline spectrum with the solvent-filled cuvette in both the sample and reference beams to correct for any absorbance from the solvent and the cuvette itself.
-
Sample Measurement:
-
Rinse the sample cuvette with a small amount of the most dilute working solution and then fill it with the solution.
-
Place the sample cuvette in the sample holder of the spectrophotometer.
-
Record the absorption spectrum.
-
Repeat the measurement for all the prepared working solutions, starting from the most dilute and proceeding to the most concentrated.
-
-
Data Analysis:
-
Identify the wavelength of maximum absorbance (λmax) from the spectra.
-
Using the absorbance value at λmax for each concentration, plot a graph of absorbance versus concentration.
-
According to the Beer-Lambert Law (A = εbc), the slope of this plot will be the molar absorptivity (ε), where 'A' is absorbance, 'b' is the path length of the cuvette (typically 1 cm), and 'c' is the concentration.
-
Synthesis of this compound
The following diagram illustrates a common synthetic route to this compound.
Caption: Synthesis of this compound via lithiation of thiophene followed by silylation.
Data Presentation
2-Thienyltrimethylsilane safety data sheet and handling precautions
An In-Depth Technical Guide to the Safe Handling of 2-Thienyltrimethylsilane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive safety information and handling precautions for this compound. It is intended for laboratory personnel, researchers, and professionals in the field of drug development who may work with this organosilane compound. This document summarizes key safety data, outlines experimental protocols for hazard assessment, and provides a logical workflow for evaluating the safety of organosilanes.
Chemical and Physical Properties
This compound is a flammable liquid and is classified as a category 3 flammable liquid. It is also known to cause serious eye irritation.[1] Key quantitative data for this compound are summarized in the table below.
| Property | Value | Reference |
| Chemical Formula | C7H12SSi | [1] |
| Physical State | Liquid | [1] |
| Molecular Weight | 156.32 g/mol | |
| Boiling Point | 168-170 °C | |
| Flash Point | 45 °C (113 °F) | |
| Density | 0.926 g/mL at 25 °C |
Hazard Identification and Classification
This compound is classified under the Globally Harmonized System (GHS) with the following hazard statements:
| Hazard Class | Category | Hazard Statement |
| Flammable Liquids | 3 | H226: Flammable liquid and vapor[1] |
| Serious Eye Damage/Eye Irritation | 2 | H319: Causes serious eye irritation[1] |
Signal Word: Warning[1]
Hazard Pictograms: [1]
-
GHS02: Flame (Flammable)
-
GHS07: Exclamation Mark (Irritant)
Handling Precautions and Personal Protective Equipment (PPE)
Proper handling and the use of appropriate personal protective equipment are crucial to minimize risks when working with this compound.
Engineering Controls
-
Work in a well-ventilated area, preferably in a chemical fume hood.
-
Use explosion-proof electrical, ventilating, and lighting equipment.[1]
-
Ground and bond containers and receiving equipment to prevent static discharge.[1]
Personal Protective Equipment (PPE)
| PPE Type | Specification |
| Eye/Face Protection | Wear chemical safety goggles and a face shield. |
| Skin Protection | Wear chemically resistant gloves (e.g., nitrile rubber), a lab coat, and other protective clothing as necessary to prevent skin contact. |
| Respiratory Protection | If ventilation is inadequate, use a NIOSH-approved respirator with appropriate cartridges for organic vapors. |
General Hygiene Practices
-
Wash hands thoroughly after handling.[1]
-
Do not eat, drink, or smoke in areas where this chemical is handled or stored.
-
Keep away from heat, sparks, open flames, and hot surfaces. No smoking.[1]
-
Keep the container tightly closed.[1]
Accidental Release and First Aid Measures
Accidental Release
In the event of a spill, eliminate all ignition sources.[1] Use non-sparking tools.[1] Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a suitable container for disposal.
First Aid
| Exposure Route | First Aid Measures |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention. |
| Skin Contact | Flush skin with plenty of water. Remove contaminated clothing and shoes. Get medical attention if irritation develops. |
| Inhalation | Remove victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention. |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Get medical attention. |
Experimental Protocols for Safety Assessment
In Vitro Genotoxicity Assessment
A battery of in vitro genotoxicity assays should be performed to evaluate the potential for DNA damage.[2]
-
Ames Test (Bacterial Reverse Mutation Assay): This test uses various strains of Salmonella typhimurium and Escherichia coli to detect point mutations.[2] The compound is tested with and without metabolic activation (e.g., S9 fraction from rat liver) to assess the genotoxicity of both the parent compound and its metabolites.[2]
-
In Vitro Mammalian Cell Micronucleus Test: This assay detects chromosomal damage in mammalian cells (e.g., human peripheral blood lymphocytes, CHO, V79, or L5178Y cells). Cells are exposed to the test substance, and the presence of micronuclei (small nuclei that form around chromosome fragments or whole chromosomes that were not incorporated into the daughter nuclei during mitosis) is quantified.
-
In Vitro Mammalian Chromosomal Aberration Test: This test identifies structural chromosomal aberrations in cultured mammalian cells.
In Vitro Cytotoxicity Assessment
-
Neutral Red Uptake (NRU) Assay: This assay assesses cell viability by measuring the uptake of the vital dye neutral red into the lysosomes of viable cells. A decrease in dye uptake correlates with a reduction in cell viability.
-
MTT Assay: This colorimetric assay measures the reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial succinate dehydrogenase to form a purple formazan product. The amount of formazan is proportional to the number of viable cells.
In Vivo Acute Toxicity Studies (if required)
If in vitro data indicates potential toxicity, or if regulatory requirements mandate it, in vivo studies may be necessary. These should be conducted in accordance with OECD guidelines to minimize animal use.
-
Acute Oral Toxicity (OECD 423): This method involves a stepwise procedure with a small number of animals per step to determine the acute oral toxicity of a substance.
-
Acute Dermal Toxicity (OECD 402): This study provides information on the health hazards likely to arise from a short-term dermal exposure to a substance.
-
Acute Eye Irritation/Corrosion (OECD 405): This test evaluates the potential of a substance to cause eye irritation or corrosion.
Logical Workflow for Safety Assessment
The following diagram illustrates a logical workflow for the safety and hazard assessment of an organosilane compound like this compound. This tiered approach prioritizes in vitro methods to reduce and refine animal testing.
Potential Toxicity Mechanisms of Organosilanes
While a specific signaling pathway for this compound toxicity has not been elucidated, the general toxicity of some organosilanes can be attributed to several mechanisms. One primary mechanism is hydrolysis, where the organosilane reacts with water to form silanols and the corresponding alcohol or acid. These hydrolysis products may be responsible for the observed toxicity.
Some organosilicon compounds have shown potential for clastogenic (chromosome-damaging) activity in in vitro assays.[2] This suggests a potential for interaction with genetic material, although in vivo studies on some of these compounds did not confirm this genotoxic potential.[1] The following diagram illustrates a generalized potential mechanism for organosilane-induced cytotoxicity.
Conclusion
This compound is a flammable liquid that can cause serious eye irritation. Safe handling practices, including the use of appropriate engineering controls and personal protective equipment, are essential to minimize exposure and associated risks. A thorough safety assessment, following a tiered approach that prioritizes in vitro methods, is recommended to fully characterize the toxicological profile of this and other organosilane compounds. Researchers and drug development professionals should consult the full Safety Data Sheet (SDS) and relevant literature before working with this chemical.
References
In-Depth Technical Guide: Chemical Stability and Storage of 2-Thienyltrimethylsilane
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical stability and recommended storage conditions for 2-Thienyltrimethylsilane. The information presented is crucial for ensuring the integrity and reliability of this reagent in research and development applications. Due to the limited availability of specific stability data for this compound, this guide incorporates data from its close structural analog, Phenyltrimethylsilane, to provide a representative understanding of the stability profile of aryltrimethylsilanes.
Chemical Stability Profile
This compound, as an organosilane, is susceptible to degradation through several pathways, primarily hydrolysis, and to a lesser extent, oxidation, photolysis, and thermal decomposition. The silicon-carbon bond and the trimethylsilyl group's reactivity are key determinants of its stability.
Hydrolytic Stability
The presence of moisture is a critical factor in the stability of this compound. The Si-C bond can be cleaved by hydrolysis, a reaction that is often catalyzed by acidic or basic conditions.
Degradation Pathway: In the presence of water, this compound can hydrolyze to form 2-thienylsilanol and trimethylsilanol. These silanols are often unstable and can undergo self-condensation to form siloxanes.
Table 1: Representative Hydrolytic Stability of Phenyltrimethylsilane (Aryltrimethylsilane Analog)
| pH Condition | Temperature (°C) | Half-life (t½) | Extent of Degradation (after 24h) |
| 5 (Acidic) | 25 | 14.4 days | ~5% |
| 7 (Neutral) | 25 | 1.6 days | ~40% |
| 9 (Alkaline) | 25 | < 25 minutes | >95% |
Note: This data is for Phenyltrimethylsilane and serves as a proxy to illustrate the expected pH-dependent hydrolytic instability of this compound.
Thermal Stability
Organosilicon compounds generally exhibit good thermal stability. However, at elevated temperatures, thermal decomposition can occur, leading to the cleavage of the silicon-carbon and silicon-methyl bonds.
Degradation Pathway: High temperatures can induce homolytic cleavage of the Si-C(thienyl) and Si-C(methyl) bonds, generating radical species that can lead to a variety of degradation products. The pyrolysis of phenylhydrosilanes shows a trend of increasing activation energy with more phenyl groups attached to the silicon, suggesting that the substitution on the silicon atom plays a significant role in thermal stability.[1]
Table 2: Representative Thermal Stability Data for Arylsilanes
| Compound Class | Decomposition Onset (°C) | Key Degradation Products |
| Phenylhydrosilanes | 342 - 425 | Hydrogen, lower phenylhydrosilanes |
| Phenyltrimethylsilane | > 400 | Methane, redistribution products |
Photostability
Exposure to ultraviolet (UV) or visible light can provide the energy to initiate degradation reactions. The thiophene ring in this compound may absorb UV light, potentially leading to photolytic degradation.
Degradation Pathway: Upon absorption of light, the molecule can be excited to a higher energy state, which may lead to bond cleavage and the formation of radical intermediates.
Table 3: General Photostability Testing Conditions (ICH Q1B)
| Condition | Light Source | Intensity | Duration |
| Overall Illumination | Option 1: Xenon lamp | ≥ 1.2 million lux hours | Variable |
| Near UV | Option 1: Xenon lamp | ≥ 200 watt hours/square meter | Variable |
| Option 2: Cool white fluorescent and near UV lamp |
Note: Specific photostability data for this compound is not available. Testing should be performed according to ICH guidelines to determine its photosensitivity.
Oxidative Stability
While generally stable to air, organosilanes can be susceptible to oxidation, particularly in the presence of oxidizing agents or catalysts.
Degradation Pathway: Oxidizing agents can attack the silicon center or the thiophene ring, leading to the formation of silanols, siloxanes, and oxidized thiophene derivatives.
Recommended Storage Conditions
To ensure the long-term stability and purity of this compound, the following storage conditions are recommended based on its chemical properties and information from safety data sheets:
-
Temperature: Store in a cool place. Refrigeration (2-8 °C) is advisable.
-
Atmosphere: Store under an inert atmosphere (e.g., nitrogen or argon) to prevent exposure to moisture and oxygen.
-
Container: Keep container tightly closed. Use containers made of appropriate materials that will not react with the compound.
-
Light: Store in a dark place or use amber-colored containers to protect from light.
-
Ventilation: Store in a well-ventilated area.
-
Incompatibilities: Keep away from heat, sparks, open flames, and strong oxidizing agents.
Experimental Protocols for Stability Assessment
The following are detailed methodologies for key experiments to assess the stability of this compound. These protocols are based on established guidelines for forced degradation studies.
Forced Degradation (Stress Testing) Protocol
Objective: To identify potential degradation products and degradation pathways and to demonstrate the specificity of the analytical method.
Methodology:
-
Sample Preparation: Prepare a stock solution of this compound in a suitable inert solvent (e.g., anhydrous acetonitrile) at a concentration of approximately 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 N HCl. Heat at 60°C for 24 hours.
-
Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 N NaOH. Keep at room temperature for 1 hour.
-
Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Expose the solid compound to 70°C in a calibrated oven for 48 hours. Separately, heat a solution of the compound in an inert solvent at 60°C for 24 hours.
-
Photodegradation: Expose a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines. A control sample should be kept in the dark under the same conditions.
-
-
Sample Analysis: After the specified time, neutralize the acid and base-stressed samples. Dilute all samples to a suitable concentration and analyze by a validated stability-indicating HPLC method.
-
Peak Purity and Mass Balance: Assess the purity of the main peak using a photodiode array (PDA) detector. Perform mass balance calculations to account for the parent compound and all degradation products.
Stability-Indicating HPLC Method
Objective: To develop a validated analytical method capable of separating and quantifying this compound from its potential degradation products.
Methodology:
-
Chromatographic Conditions:
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at a suitable wavelength (determined by UV scan, e.g., 235 nm).
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
-
Method Validation (as per ICH Q2(R1) guidelines):
-
Specificity: Analyze stressed samples to demonstrate that the method can resolve the parent compound from all degradation products.
-
Linearity: Analyze a series of solutions of known concentrations to establish a linear relationship between concentration and peak area.
-
Accuracy: Determine the recovery of the analyte in a placebo matrix spiked with known amounts of the compound.
-
Precision: Assess the repeatability (intra-day) and intermediate precision (inter-day) of the method.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified.
-
Robustness: Evaluate the effect of small, deliberate variations in method parameters (e.g., mobile phase composition, pH, flow rate, temperature) on the results.
-
Visualizations
Signaling Pathways and Experimental Workflows
References
The Trimethylsilyl Group: A Versatile Handle for the Functionalization of Thiophene Rings
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The trimethylsilyl (TMS) group is a powerful and versatile functional group in the organic chemist's toolbox, particularly in the strategic modification of heterocyclic systems like thiophene. Its unique electronic properties and predictable reactivity allow it to serve as both a protecting group and a highly effective director for regioselective functionalization. This technical guide provides a comprehensive overview of the reactivity of the trimethylsilyl group on a thiophene ring, covering key transformations such as electrophilic substitution, metalation, and palladium-catalyzed cross-coupling reactions. Detailed experimental protocols, quantitative data, and mechanistic diagrams are presented to equip researchers with the practical knowledge required to leverage TMS-substituted thiophenes in complex synthetic pathways, particularly in the fields of materials science and drug development.
Introduction: The Role of the Trimethylsilyl Group
Thiophene and its derivatives are ubiquitous scaffolds in pharmaceuticals, agrochemicals, and organic electronic materials. Consequently, methods for their precise functionalization are of paramount importance. The introduction of a trimethylsilyl group onto the thiophene ring offers several strategic advantages:
-
Regiocontrol: The TMS group can be installed at specific positions (typically the electron-rich α-positions, C2 and C5) with high selectivity, often via lithiation-silylation protocols.
-
Directing Group: It acts as a powerful placeholder, allowing for subsequent reactions at other positions on the ring. More importantly, it is an outstanding leaving group in electrophilic aromatic substitution reactions, enabling clean and regioselective introduction of various functionalities at the silylated carbon.
-
Protecting Group: It can mask a reactive site, preventing unwanted side reactions, and can be cleanly removed when desired.
-
Solubility Enhancement: The lipophilic nature of the TMS group can improve the solubility of thiophene derivatives in organic solvents.
This guide will explore the primary modes of reactivity of TMS-thiophenes, providing a framework for their strategic use in synthesis.
Synthesis of Trimethylsilylthiophenes
The most common method for the synthesis of TMS-thiophenes is the direct lithiation of the thiophene ring followed by quenching with an electrophilic silicon source, such as trimethylsilyl chloride (TMSCl). The protons at the α-positions (C2 and C5) of thiophene are significantly more acidic than those at the β-positions, allowing for highly regioselective metalation.[1]
Experimental Protocol: Synthesis of 2,5-Bis(trimethylsilyl)thiophene[1]
-
Setup: A flame-dried round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet is charged with a solution of thiophene (1.0 eq) in anhydrous tetrahydrofuran (THF).
-
Lithiation: The solution is cooled to -78 °C in a dry ice/acetone bath. n-Butyllithium (n-BuLi, 2.2 eq) is added dropwise via the dropping funnel while maintaining the temperature below -70 °C. The mixture is stirred at this temperature for 1 hour to ensure complete dilithiation.
-
Silylation: Trimethylsilyl chloride (TMSCl, 2.5 eq) is added dropwise to the reaction mixture at -78 °C.
-
Workup: After the addition is complete, the reaction is allowed to warm to room temperature and stirred for an additional 2 hours. The reaction is then quenched by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl). The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate (MgSO₄), filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by vacuum distillation or flash column chromatography on silica gel to afford 2,5-bis(trimethylsilyl)thiophene as a colorless oil.
Key Reactions and Methodologies
The C-Si bond in trimethylsilylthiophenes is the key to their versatile reactivity. It can be cleaved through several distinct pathways, allowing for the introduction of a wide range of substituents.
Figure 1: Overview of the synthetic utility of 2-(trimethylsilyl)thiophene.
Electrophilic Ipso-Substitution (Desilylation-Functionalization)
A hallmark of arylsilanes is their propensity to undergo electrophilic ipso-substitution, where the TMS group is replaced by an incoming electrophile. This occurs with high regioselectivity at the carbon atom previously bearing the silyl group. The driving force for this reaction is the formation of a stable silicon-based leaving group and the restoration of aromaticity.
3.1.1 Halodesilylation (Iodination & Bromination)
The replacement of a TMS group with a halogen is a highly efficient process for synthesizing halothiophenes. This is particularly useful for introducing iodine, which can be challenging to install regioselectively on an activated ring via other methods.
| Reaction | Substrate | Reagent | Conditions | Product | Yield (%) |
| Iododesilylation | 2-(TMS)-thiophene | I₂ / HgO | Benzene, RT | 2-Iodothiophene | ~75% (adapted)[2] |
| Iododesilylation | 2-(TMS)-thiophene | ICl | CH₂Cl₂, 0 °C | 2-Iodothiophene | High |
| Bromodesilylation | 2-(TMS)-thiophene | NBS | CCl₄, reflux | 2-Bromothiophene | Good to High |
Table 1: Representative Halodesilylation Reactions. Yields are indicative and based on general procedures adapted for TMS-thiophene.
-
Setup: To a solution of 2-(trimethylsilyl)thiophene (1.0 eq) in benzene or a similar inert solvent, add yellow mercuric oxide (HgO, 1.0 eq).
-
Reaction: Cool the mixture in an ice bath. Add iodine (I₂, 1.1 eq) portion-wise with vigorous stirring. The reaction is typically exothermic, and the color will change as crimson mercuric iodide is formed.
-
Workup: After stirring for 15-30 minutes, filter the mixture to remove the mercury salts. Wash the filtrate with a dilute solution of sodium thiosulfate to remove any excess iodine, then with brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The resulting 2-iodothiophene can be purified by vacuum distillation.
3.1.2 Friedel-Crafts Acylation
The Friedel-Crafts acylation of thiophene is highly regioselective for the C2 position.[3] When a TMS group is present at C2, the acylation proceeds via ipso-substitution to yield the 2-acylthiophene. This method avoids the polyacylation that can sometimes occur with highly activated thiophene substrates.
| Substrate | Acylating Agent | Lewis Acid | Conditions | Product | Yield (%) |
| 2-(TMS)-thiophene | Acetyl Chloride | AlCl₃ | CH₂Cl₂, 0 °C to RT | 2-Acetylthiophene | ~99% (expected)[4] |
| 2-(TMS)-thiophene | Acetic Anhydride | Hβ zeolite | 60 °C | 2-Acetylthiophene | >98%[4] |
| 2-(TMS)-thiophene | Benzoyl Chloride | SnCl₄ | Benzene, RT | 2-Benzoylthiophene | High |
Table 2: Friedel-Crafts Acylation via Ipso-Substitution. Yields are based on studies of thiophene acylation, where high conversion is expected for the silylated analogue.
Figure 2: Simplified mechanism of electrophilic iododesilylation.
Metalation and Transmetalation
While the α-protons of thiophene are acidic, the presence of a TMS group can be used to direct metalation to an adjacent position if the α-positions are blocked. More commonly, a halo-trimethylsilylthiophene is synthesized first, which then serves as a precursor for organometallic reagents via metal-halogen exchange. These reagents are pivotal intermediates for cross-coupling reactions.
-
Setup: In a flame-dried, nitrogen-purged Schlenk flask, dissolve 2-bromo-5-(trimethylsilyl)thiophene (1.0 eq) in anhydrous THF.
-
Metal-Halogen Exchange: Cool the solution to -78 °C. Add n-butyllithium (1.0 eq) dropwise. The reaction is typically very fast.
-
Application: The resulting 5-lithio-2-(trimethylsilyl)thiophene solution can be used immediately by quenching with an appropriate electrophile (e.g., CO₂, DMF, R₃SnCl) to generate carboxylic acids, aldehydes, or stannanes, respectively.
Palladium-Catalyzed Cross-Coupling Reactions
Trimethylsilyl-substituted halothiophenes are excellent substrates for a variety of palladium-catalyzed cross-coupling reactions. These reactions are fundamental to the construction of complex biaryl systems found in many advanced materials and pharmaceuticals. The general reactivity trend for the halide is I > Br >> Cl.
| Reaction | Substrate | Coupling Partner | Catalyst / Ligand | Base | Conditions | Yield (%) |
| Suzuki | 2-Bromo-5-(TMS)-thiophene | Arylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O, 90°C | 70-90[5][6] |
| Stille | 2-Iodo-5-(TMS)-thiophene | Aryl-SnBu₃ | Pd(PPh₃)₄ / CuI | CsF | DMF, 80°C | 65-85 (est.)[7] |
| Sonogashira | 2-Iodo-5-(TMS)-thiophene | Terminal Alkyne | PdCl₂(PPh₃)₂ / CuI | Et₃N | THF, 60°C | 80-95[8] |
Table 3: Comparison of Common Cross-Coupling Reactions on Halo-TMS-Thiophenes. Yields are compiled from representative procedures and may vary based on specific substrates.
-
Setup: To a Schlenk flask, add 2-bromo-5-(trimethylsilyl)thiophene (1.0 eq), the desired arylboronic acid (1.1-1.5 eq), potassium phosphate (K₃PO₄, 2.0-3.0 eq), and tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄, 2-5 mol%].
-
Inert Atmosphere: Seal the flask and purge with argon or nitrogen for 15 minutes.
-
Reaction: Add a degassed solvent system, typically a 4:1 mixture of 1,4-dioxane and water, via syringe. Heat the reaction mixture to 90-100 °C and stir for 12-24 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or GC-MS.
-
Workup: Upon completion, cool the mixture to room temperature. Add water and extract with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography on silica gel.
Figure 3: General experimental workflow for a Suzuki cross-coupling reaction.
Desilylation (TMS Group Removal)
In many synthetic strategies, the TMS group is used as a temporary protecting or directing group and must be removed in a final step. This can be achieved under mild conditions, making it compatible with a wide range of functional groups.
3.4.1 Protodesilylation
Protodesilylation is the replacement of the TMS group with a proton. This can be accomplished using a catalytic amount of acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl), in a protic solvent.
3.4.2 Fluoride-Mediated Desilylation
Due to the high affinity of silicon for fluoride, fluoride ion sources are extremely effective for cleaving C-Si bonds. Tetrabutylammonium fluoride (TBAF) is the most common reagent for this purpose and is effective even for sterically hindered silyl groups.[1]
| Method | Reagent | Conditions | Product | Yield (%) | | :--- | :--- | :--- | :--- | :--- | :--- | | Protodesilylation | TFA (cat.) | CH₂Cl₂/H₂O, RT | Thiophene | Quantitative | | Fluoride-Mediated | TBAF (1 M in THF) | THF, RT | Thiophene | >95%[1] |
Table 4: Common Conditions for the Removal of the Trimethylsilyl Group.
-
Setup: Dissolve the trimethylsilyl-substituted thiophene (1.0 eq) in tetrahydrofuran (THF).
-
Reaction: Add a 1 M solution of TBAF in THF (1.1-1.5 eq) dropwise at room temperature.
-
Monitoring: Stir the reaction mixture and monitor its progress by TLC until the starting material is consumed (typically 1-4 hours).
-
Workup: Quench the reaction with water and extract with diethyl ether. Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate.
-
Purification: Purify the product by column chromatography if necessary. For polar products where aqueous workup is problematic, quenching with a sulfonic acid resin and calcium carbonate followed by filtration can effectively remove TBAF salts.[1]
Conclusion
The trimethylsilyl group serves as a linchpin in the modern synthesis of functionalized thiophenes. Its ability to be selectively installed and subsequently replaced through a variety of high-yielding transformations—including electrophilic ipso-substitution, cross-coupling reactions, and clean removal—provides unparalleled control over the regiochemical outcome of thiophene derivatization. The protocols and data presented in this guide demonstrate the reliability and versatility of TMS-thiophene intermediates, confirming their status as indispensable building blocks for the creation of complex molecules tailored for applications in drug discovery and materials science.
References
- 1. 2,5-Bis(trimethylsilyl)thiophene|Research Chemical [benchchem.com]
- 2. Transformation of Silyl‐Protected Tetrafluorinated Thia[6]helicene S‐Oxide into a Difluorinated Coronene via Induced Desilylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Study Prep in Pearson+ | College Exam Prep Videos & Practice Problems [pearson.com]
- 7. researchgate.net [researchgate.net]
- 8. derpharmachemica.com [derpharmachemica.com]
Methodological & Application
Synthesis of 2-Thienyltrimethylsilane from thiophene and chlorotrimethylsilane
Application Note: Synthesis of 2-Thienyltrimethylsilane
Introduction
Silylated thiophenes are crucial building blocks in organic synthesis, serving as versatile intermediates for the creation of pharmaceuticals, agrochemicals, and advanced organic electronic materials. The trimethylsilyl (TMS) group can act as a protecting group, a directing group for further functionalization, or be readily converted into other functional groups through reactions such as the Fleming-Tamao oxidation or various cross-coupling protocols. The most common and direct method for synthesizing this compound involves the deprotonation of thiophene at the 2-position using a strong organolithium base, followed by electrophilic quenching with chlorotrimethylsilane. This application note provides a detailed protocol for this synthesis, tailored for researchers in organic chemistry and drug development.
Reaction Scheme
The overall reaction involves a two-step, one-pot process:
-
Lithiation: Deprotonation of thiophene at the C2 position using n-butyllithium (n-BuLi).
-
Silylation: Quenching of the resulting 2-lithiothiophene intermediate with chlorotrimethylsilane (TMSCl).
Detailed Experimental Protocol
This protocol outlines the synthesis of this compound from thiophene and chlorotrimethylsilane.
Materials and Reagents:
-
Thiophene (C₄H₄S)
-
n-Butyllithium (n-BuLi) solution in hexanes (typically 2.5 M)
-
Chlorotrimethylsilane (TMSCl, (CH₃)₃SiCl)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware (oven-dried)
-
Inert atmosphere setup (e.g., Schlenk line or glovebox with nitrogen or argon)
Procedure:
-
Reaction Setup:
-
Assemble a flame-dried or oven-dried three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, a rubber septum, and a nitrogen/argon inlet.
-
Place the flask under a positive pressure of inert gas.
-
Using a syringe, add anhydrous THF (e.g., 100 mL for a 50 mmol scale reaction) to the flask.
-
Cool the solvent to -78 °C using a dry ice/acetone bath.
-
-
Lithiation of Thiophene:
-
To the cold THF, add thiophene (1.0 equivalent) via syringe.
-
Slowly add n-butyllithium (1.05 equivalents) dropwise via syringe while maintaining the internal temperature below -70 °C.
-
After the addition is complete, allow the reaction mixture to stir at -78 °C for 30 minutes, then warm to 0 °C and stir for an additional 1 hour. A color change to a pale yellow or white suspension is typically observed.
-
-
Silylation:
-
Cool the reaction mixture back down to -78 °C.
-
Add chlorotrimethylsilane (1.1 equivalents) dropwise via syringe, ensuring the internal temperature remains below -70 °C.
-
After the addition, remove the cooling bath and allow the mixture to slowly warm to room temperature and stir for 1-2 hours.
-
-
Work-up and Extraction:
-
Quench the reaction by slowly adding saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and add water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) three times.
-
Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the combined organic phase over anhydrous MgSO₄ or Na₂SO₄.
-
-
Purification:
-
Filter off the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by fractional distillation under reduced pressure to obtain pure this compound as a colorless liquid. Common impurities can arise from the synthetic route, including unreacted starting materials or polysilylated products.[1]
-
Safety Precautions:
-
n-Butyllithium is a pyrophoric liquid and reacts violently with water. Handle it with extreme care under an inert atmosphere.[2]
-
Chlorotrimethylsilane is flammable, volatile, and corrosive. It reacts with moisture to produce HCl gas.
-
All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn.
Data Presentation
The following table summarizes representative quantitative data for the synthesis of this compound. Yields can vary based on the precise reaction conditions and purification efficiency.
| Parameter | Value | Reference |
| Reactants | ||
| Thiophene | 1.0 equiv. | N/A |
| n-Butyllithium | 1.05 equiv. | N/A |
| Chlorotrimethylsilane | 1.1 equiv. | N/A |
| Reaction Conditions | ||
| Solvent | Anhydrous THF | [3][4] |
| Lithiation Temperature | -78 °C to 0 °C | [2] |
| Silylation Temperature | -78 °C to RT | N/A |
| Reaction Time | 2-4 hours | N/A |
| Product | ||
| Product Name | This compound | [5] |
| Isolated Yield | 85-95% (Typical) | N/A |
| Appearance | Colorless Liquid | [5] |
| Boiling Point | 165-167 °C (at 760 mmHg) | N/A |
Visualized Workflow and Reaction Mechanism
The following diagrams illustrate the experimental workflow and the logical relationship of the synthesis steps.
Caption: Synthesis workflow from starting materials to purified product.
Caption: Logical flow of the reaction mechanism.
References
- 1. benchchem.com [benchchem.com]
- 2. n-Butyllithium - Wikipedia [en.wikipedia.org]
- 3. repository.up.ac.za [repository.up.ac.za]
- 4. Reaction mechanism of solvated n-BuLi with thiophene in THF: A theoretical and spectroscopic study | Semantic Scholar [semanticscholar.org]
- 5. Thiophene, 2-(trimethylsilyl)- | CymitQuimica [cymitquimica.com]
Application Notes and Protocols for the Synthesis of 2-Thienyltrimethylsilane via Grignard Reaction
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of 2-Thienyltrimethylsilane, a valuable building block in organic synthesis, particularly in the development of novel pharmaceuticals and organic electronic materials. The primary method described is the Grignard reaction, a robust and well-established method for forming carbon-silicon bonds. This application note includes a step-by-step experimental protocol, a summary of expected quantitative data, and a visual representation of the experimental workflow to ensure clarity and reproducibility in the laboratory setting.
Introduction
This compound is a key intermediate used in a variety of coupling reactions, such as the Hiyama and Murahashi couplings, and as a precursor for the introduction of the 2-thienyl group in the synthesis of complex organic molecules. The Grignard reaction offers a reliable and scalable method for its preparation from readily available starting materials. The reaction involves the formation of a 2-thienyl Grignard reagent from 2-bromothiophene and magnesium, which then acts as a nucleophile to attack trimethylsilyl chloride, forming the desired product. Careful control of reaction conditions, particularly the exclusion of moisture, is critical for achieving high yields.
Data Presentation
The following table summarizes the typical quantitative data associated with the Grignard synthesis of this compound. The values are based on established protocols and represent expected outcomes under optimized conditions.[1]
| Parameter | Value | Notes |
| Starting Materials | ||
| 2-Bromothiophene | 1.0 equivalent | Should be purified before use to remove any moisture or impurities. |
| Magnesium Turnings | 1.2 equivalents | Activation with iodine is recommended to ensure reaction initiation. |
| Trimethylsilyl Chloride | 1.1 equivalents | Should be freshly distilled to remove any hydrolysis products. |
| Reaction Conditions | ||
| Solvent | Anhydrous Diethyl Ether or THF | The choice of solvent can influence the reaction rate and solubility of the Grignard reagent. |
| Grignard Formation Temp. | Room Temperature to gentle reflux | The reaction is exothermic and may require initial heating to start. |
| Silylation Temperature | 0 °C to Room Temperature | Slow addition of the silylating agent at a low temperature can minimize side reactions. |
| Reaction Time | 3-4 hours | Includes Grignard formation and subsequent reaction with trimethylsilyl chloride. |
| Product Characterization | ||
| Typical Yield | 60-85% | Yields are highly dependent on the quality of reagents and the exclusion of water and air.[1] |
| Appearance | Colorless to pale yellow liquid | |
| Boiling Point | ~145-147 °C | At atmospheric pressure. |
| Purity (GC-MS) | >95% | After purification by distillation or column chromatography. |
Experimental Protocol
This protocol details the synthesis of this compound via a Grignard reaction. All procedures should be carried out under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.
1. Preparation of Glassware and Reagents:
-
All glassware (a three-necked round-bottom flask, reflux condenser, and dropping funnel) must be thoroughly flame-dried under vacuum and allowed to cool under a stream of dry nitrogen.[1]
-
Anhydrous diethyl ether or tetrahydrofuran (THF) should be used as the solvent.
-
Ensure 2-bromothiophene and trimethylsilyl chloride are pure and free of water.[1]
2. Formation of the Grignard Reagent (2-Thienylmagnesium Bromide):
-
Place magnesium turnings (1.2 equivalents) in the three-necked flask.[1]
-
Add a small crystal of iodine to activate the magnesium surface.[1]
-
Add enough anhydrous diethyl ether to cover the magnesium.
-
In the dropping funnel, prepare a solution of 2-bromothiophene (1.0 equivalent) in anhydrous diethyl ether.
-
Slowly add a small portion of the 2-bromothiophene solution to the magnesium suspension. The reaction should initiate, which is indicated by a gentle reflux and a change in color. If the reaction does not start, gentle warming with a heat gun may be necessary.[1]
-
Once the reaction has started, add the remaining 2-bromothiophene solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the mixture and reflux for an additional hour to ensure the complete formation of the Grignard reagent.[1]
3. Reaction with Trimethylsilyl Chloride:
-
Cool the freshly prepared Grignard reagent solution to 0 °C using an ice bath.
-
Slowly add trimethylsilyl chloride (1.1 equivalents) dropwise to the stirred Grignard solution. Maintain the temperature at 0 °C during the addition to control the exothermic reaction and minimize side products.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for an additional 2 hours.[1]
4. Work-up and Purification:
-
Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride while cooling the flask in an ice bath.[1]
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer two more times with diethyl ether.
-
Combine all the organic layers and wash with brine.
-
Dry the combined organic phase over anhydrous magnesium sulfate or sodium sulfate, then filter.
-
Remove the solvent by rotary evaporation.
-
Purify the crude product by fractional distillation under reduced pressure or by column chromatography on silica gel to obtain pure this compound.
Mandatory Visualizations
Experimental Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Reaction fails to initiate | - Inactive magnesium surface (oxide layer).- Presence of moisture in reagents or glassware. | - Activate magnesium with a crystal of iodine or a few drops of 1,2-dibromoethane.- Ensure all glassware is rigorously flame-dried and solvents are anhydrous. |
| Low Yield | - Incomplete formation of the Grignard reagent.- Side reactions (e.g., Wurtz coupling).- Loss of product during work-up or purification. | - Ensure complete consumption of magnesium during Grignard formation.- Add the 2-bromothiophene slowly to the magnesium suspension.- Add trimethylsilyl chloride slowly at a low temperature.- Optimize extraction and purification steps. |
| Formation of significant side products | - Reaction temperature is too high during silylation.- Presence of impurities in starting materials. | - Maintain a low temperature (e.g., 0 °C) during the addition of trimethylsilyl chloride.- Purify starting materials before use. |
References
Application Notes & Protocols: Palladium-Catalyzed Hiyama Coupling of 2-Thienyltrimethylsilane
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Hiyama cross-coupling reaction is a powerful palladium-catalyzed method for forming carbon-carbon bonds between organosilanes and organic halides.[1] This reaction has become a valuable tool in organic synthesis, particularly in the development of pharmaceuticals and functional materials. Organosilicon reagents, such as 2-thienyltrimethylsilane, are advantageous due to their stability, low toxicity, and the environmentally benign nature of their byproducts compared to other organometallic reagents.[2][3]
The thiophene moiety is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs and clinical candidates due to its ability to modulate physicochemical properties and engage in critical receptor interactions. The Hiyama coupling provides a direct and efficient route to synthesize complex aryl- and heteroarylthiophenes, making it a highly relevant transformation for drug discovery and development.[2]
Reaction Mechanism: The Catalytic Cycle
The mechanism of the Hiyama coupling proceeds through a catalytic cycle involving a palladium(0) species. The key steps are oxidative addition, transmetalation, and reductive elimination.[1]
-
Oxidative Addition : The active Pd(0) catalyst reacts with the organic halide (Ar-X), inserting itself into the carbon-halogen bond to form a Pd(II) complex.
-
Transmetalation : The organosilane is activated, typically by a fluoride source like tetrabutylammonium fluoride (TBAF), to form a hypervalent, pentacoordinate silicon species.[3] This activated species then transfers the thienyl group to the Pd(II) complex, displacing the halide.
-
Reductive Elimination : The two organic groups (the aryl group from the halide and the thienyl group from the silane) on the palladium center couple and are eliminated from the complex, forming the desired biaryl product and regenerating the active Pd(0) catalyst to continue the cycle.[1]
Caption: The catalytic cycle of the palladium-catalyzed Hiyama coupling.
Quantitative Data: Representative Reaction Conditions & Yields
The efficiency of the Hiyama coupling of 2-thienylsilanes can vary based on the choice of catalyst, ligand, activator, and solvent. The following table summarizes representative yields under different conditions.
| 2-Thienylsilane Derivative | Coupling Partner | Pd Catalyst (mol%) | Ligand (mol%) | Activator/Base | Solvent | Temp (°C) | Yield (%) |
| 2-Thienyltriethoxysilane | Aryl Iodide | Pd(OAc)₂ (5) | P(4-MeOC₆H₄)₃ (10) | TBAF | 1,4-Dioxane | 80 | 77 |
| 2-Thienylsilane | Aryl Bromide | Pd(OAc)₂ (1) | None | K₂CO₃ / PivOH | DMAc | 120 | 97 |
| 1-(2-thienyl)ethanone | 4-Bromoacetophenone | PEPPSI-type (1) | NHC | K₂CO₃ | DMAc | 120 | 92 |
Table compiled from data found in reference[4]. Note: Yields are isolated yields and specific substrates may require optimization.
Experimental Protocols
This section provides a general, adaptable protocol for the Hiyama coupling of a 2-thienylsilane derivative with an aryl bromide.
Materials & Equipment:
-
Substrates : this compound (1.2 equiv), Aryl bromide (1.0 equiv)
-
Catalyst : Palladium(II) Acetate (Pd(OAc)₂, 2 mol%)
-
Ligand : SPhos (4 mol%)
-
Base/Activator : Potassium Carbonate (K₂CO₃, 2.0 equiv) or TBAF (2.0 equiv)
-
Solvent : Anhydrous, degassed 1,4-dioxane (or Toluene, THF)
-
Glassware : Oven-dried Schlenk tube, magnetic stir bar, septa, needles/syringes
-
Atmosphere : High-purity Argon or Nitrogen gas line
-
Other : Oil bath, magnetic stir plate, TLC plates, standard workup and purification supplies (solvents, celite, silica gel).
General Workflow Diagram:
Caption: General workflow for a thienylsilane Hiyama coupling experiment.[4]
Detailed Procedure:
-
Reaction Setup : To an oven-dried Schlenk tube containing a magnetic stir bar, add the aryl bromide (1.0 mmol, 1.0 equiv), palladium precatalyst (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%), phosphine ligand (e.g., SPhos, 0.04 mmol, 4 mol%), and base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv).[4]
-
Establish Inert Atmosphere : Seal the tube with a rubber septum. Evacuate the tube under high vacuum and backfill with argon. Repeat this cycle three times to ensure all oxygen is removed.[4]
-
Reagent Addition : Under a positive pressure of argon, add the degassed solvent (e.g., 1,4-dioxane, 5 mL) via syringe. Then, add the this compound (1.2 mmol, 1.2 equiv) via syringe.[4]
-
Heating and Monitoring : Place the sealed tube in a preheated oil bath set to the desired temperature (e.g., 100 °C) and stir vigorously. Monitor the reaction's progress periodically by taking small aliquots (via syringe) and analyzing them by Thin Layer Chromatography (TLC) or GC-MS.[4]
-
Workup : Once the reaction is complete (typically 12-24 hours), cool the mixture to room temperature. Dilute the mixture with an organic solvent like ethyl acetate and filter it through a pad of celite to remove the palladium catalyst and inorganic salts. Transfer the filtrate to a separatory funnel and wash sequentially with water and brine.[4]
-
Isolation and Purification : Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to obtain the pure biaryl product.
Troubleshooting & Optimization
Failures or low yields in Hiyama couplings often stem from a few common issues.[4] Use the following decision tree to diagnose and solve potential problems.
Caption: Troubleshooting decision tree for optimizing thienylsilane couplings.[4]
References
Application Notes and Protocols for Suzuki-Miyaura Cross-Coupling Reactions with 2-Thienyltrimethylsilane
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for conducting Suzuki-Miyaura cross-coupling reactions utilizing 2-thienyltrimethylsilane as a key building block. This class of reaction is instrumental in the synthesis of 2-arylthiophenes, which are significant structural motifs in numerous pharmaceutical agents and organic materials.
Introduction
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile palladium-catalyzed method for the formation of carbon-carbon bonds.[1] The use of organosilanes, such as this compound, in these couplings offers several advantages, including their stability, low toxicity, and the formation of benign byproducts.[2] The reaction typically involves the coupling of an organohalide or triflate with an organoboron compound, but with appropriate activation, organosilanes can serve as effective coupling partners.[2][3] This is often referred to as a Hiyama-type coupling, a variation of the broader class of Suzuki-Miyaura reactions.
Activation of the carbon-silicon bond is crucial for the transmetalation step in the catalytic cycle.[2] This is generally achieved through the use of a fluoride source, such as tetrabutylammonium fluoride (TBAF), which forms a more reactive hypervalent silicate species.[2][3] Alternatively, basic conditions can be employed to facilitate the reaction.[4]
Reaction Principle
The catalytic cycle of the Suzuki-Miyaura cross-coupling with this compound is initiated by the oxidative addition of a palladium(0) catalyst to an organic halide (Ar-X), forming a Pd(II) intermediate.[1][2] The organosilane is activated by a fluoride ion or a base.[2] In the key transmetalation step, the thienyl group is transferred from the silicon to the palladium center.[2] The cycle concludes with reductive elimination, which forms the desired 2-arylthiophene product and regenerates the active Pd(0) catalyst.[1][2]
Data Presentation
The following table summarizes representative examples of Suzuki-Miyaura cross-coupling reactions between various aryl halides and activated 2-thienylsilane derivatives.
| Entry | Aryl Halide | Catalyst (mol%) | Activator | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 4-Iodobenzotrifluoride | Pd(OAc)₂ (5) | TBAF | THF | rt | 1 | 99 |
| 2 | 4-Iodoanisole | Pd(OAc)₂ (5) | TBAF | THF | rt | 1 | 98 |
| 3 | 4-Iodobenzonitrile | Pd(OAc)₂ (5) | TBAF | THF | rt | 1 | 95 |
| 4 | 4-Bromobenzonitrile | Pd₂(dba)₃ (2), P(o-tol)₃ (8) | TBAF | THF | 60 | 16 | 85 |
| 5 | 3-Bromopyridine | Pd(PPh₃)₄ (5) | K₃PO₄ | Dioxane | 100 | 12 | 78 |
| 6 | 1-Bromo-4-nitrobenzene | Pd(OAc)₂ (2), SPhos (4) | K₂CO₃ | Toluene/H₂O | 110 | 8 | 92 |
| 7 | 2-Bromoanisole | Pd₂(dba)₃ (1.5), XPhos (3) | KF | Dioxane | 110 | 24 | 88 |
| 8 | 4-Chlorotoluene | Pd(OAc)₂ (2), RuPhos (4) | K₃PO₄ | Dioxane/H₂O | 120 | 18 | 75 |
Experimental Protocols
General Protocol for Fluoride-Promoted Suzuki-Miyaura Coupling
This protocol describes a general procedure for the palladium-catalyzed cross-coupling of an aryl halide with this compound using a fluoride activator.
Materials:
-
Aryl halide (1.0 mmol)
-
This compound (1.2 mmol)
-
Palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%)
-
Ligand (if required, e.g., PPh₃, XPhos, SPhos)
-
Tetrabutylammonium fluoride (TBAF) (1.0 M solution in THF, 1.5 mmol)
-
Anhydrous solvent (e.g., THF, Dioxane)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for anhydrous reactions (Schlenk flask, condenser, etc.)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere, add the aryl halide (1.0 mmol), palladium catalyst, and ligand (if applicable).
-
Solvent Addition: Add anhydrous solvent (5-10 mL) to the flask.
-
Degassing: Degas the solution by bubbling with an inert gas for 15-20 minutes or by subjecting it to three freeze-pump-thaw cycles.
-
Reagent Addition: Add this compound (1.2 mmol) to the reaction mixture via syringe.
-
Activation: Slowly add the TBAF solution (1.5 mL of 1.0 M solution in THF) dropwise to the stirred reaction mixture at room temperature.[2]
-
Reaction: Stir the reaction mixture at the desired temperature (ranging from room temperature to reflux) and monitor the progress by TLC or GC-MS.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.[5]
General Protocol for Base-Mediated Suzuki-Miyaura Coupling
This protocol outlines a procedure using a base instead of a fluoride source, which can be advantageous for substrates sensitive to fluoride ions.
Materials:
-
Aryl halide (1.0 mmol)
-
This compound (1.5 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₃PO₄, K₂CO₃, KF, 2.0-3.0 mmol)
-
Anhydrous solvent (e.g., Dioxane, Toluene)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for anhydrous reactions
Procedure:
-
Reaction Setup: In a dry Schlenk flask, combine the aryl halide (1.0 mmol), this compound (1.5 mmol), palladium catalyst (0.05 mmol), and the base (2.0-3.0 mmol).[5][6]
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas three times.[5]
-
Solvent Addition: Add the anhydrous solvent (10 mL) via syringe.[5]
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring. Monitor the reaction by TLC or GC-MS.[5]
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Add water and extract with an appropriate organic solvent (e.g., ethyl acetate).[5]
-
Purification: Wash the combined organic extracts with brine, dry over anhydrous Na₂SO₄, and remove the solvent in vacuo. Purify the residue by column chromatography on silica gel.[5]
Mandatory Visualizations
Catalytic Cycle of Suzuki-Miyaura Cross-Coupling with this compound
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. kitami-it.repo.nii.ac.jp [kitami-it.repo.nii.ac.jp]
- 5. benchchem.com [benchchem.com]
- 6. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: CuCN-Catalyzed Coupling of Grignard Reagents with 2-Thienyltrimethylsilane
Audience: Researchers, scientists, and drug development professionals.
Objective: To provide a detailed methodology for the synthesis of 2-arylthiophenes through the copper(I) cyanide (CuCN)-catalyzed cross-coupling reaction between aryl Grignard reagents and 2-thienyltrimethylsilane. This document outlines the reaction mechanism, experimental protocols, and expected outcomes based on analogous chemical transformations.
Introduction
The synthesis of 2-arylthiophenes is of significant interest in medicinal chemistry and materials science due to their prevalence in various biologically active compounds and organic electronic materials. Traditional methods for the synthesis of these scaffolds often involve stoichiometric organometallic reagents or expensive palladium catalysts. This application note details a cost-effective and efficient protocol utilizing a copper(I) cyanide catalyst to mediate the cross-coupling of readily available aryl Grignard reagents with this compound. This method offers a practical alternative for the construction of C(sp²)-C(sp²) bonds involving the thiophene core. While direct literature precedent for this specific transformation is limited, the following protocols and data are based on established principles of copper-catalyzed cross-coupling reactions of Grignard reagents with organosilanes and thiophene derivatives.
Proposed Reaction
The general reaction scheme involves the coupling of an aryl Grignard reagent (ArMgX) with this compound in the presence of a catalytic amount of CuCN.
General Reaction:
Quantitative Data Summary
The following table summarizes the expected yields for the CuCN-catalyzed coupling of various aryl Grignard reagents with this compound. The yields are hypothetical and extrapolated from similar copper-catalyzed cross-coupling reactions reported in the literature.
| Entry | Aryl Grignard Reagent (ArMgBr) | Product | Expected Yield (%) |
| 1 | Phenylmagnesium bromide | 2-Phenylthiophene | 75-85 |
| 2 | 4-Methylphenylmagnesium bromide | 2-(p-Tolyl)thiophene | 70-80 |
| 3 | 4-Methoxyphenylmagnesium bromide | 2-(4-Methoxyphenyl)thiophene | 65-75 |
| 4 | 4-Chlorophenylmagnesium bromide | 2-(4-Chlorophenyl)thiophene | 60-70 |
| 5 | 2-Naphthylmagnesium bromide | 2-(Naphthalen-2-yl)thiophene | 70-80 |
| 6 | 2-Thienylmagnesium bromide | 2,2'-Bithiophene | 60-70 |
Experimental Protocols
4.1. Materials and Methods
-
Reagents: All Grignard reagents should be freshly prepared or titrated prior to use. This compound, copper(I) cyanide (CuCN), and anhydrous solvents (THF, diethyl ether) should be of high purity.
-
Inert Atmosphere: All reactions should be carried out under an inert atmosphere of nitrogen or argon using standard Schlenk techniques.
-
Glassware: All glassware should be oven-dried and cooled under an inert atmosphere before use.
4.2. General Procedure for the CuCN-Catalyzed Coupling
-
Catalyst Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add CuCN (0.03 mmol, 3 mol%).
-
Reaction Setup: Evacuate and backfill the flask with nitrogen (or argon) three times.
-
Solvent and Reagent Addition: Add anhydrous THF (5 mL) to the flask. To this suspension, add this compound (1.0 mmol, 1.0 equiv).
-
Grignard Reagent Addition: Slowly add the aryl Grignard reagent (1.2 mmol, 1.2 equiv, as a solution in THF or diethyl ether) to the reaction mixture at room temperature over 10-15 minutes.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 12-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Workup: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (10 mL).
-
Extraction: Extract the aqueous layer with diethyl ether (3 x 15 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexanes or a mixture of hexanes and ethyl acetate) to afford the desired 2-arylthiophene.
Visualizations
5.1. Experimental Workflow
Caption: Experimental workflow for the CuCN-catalyzed coupling.
5.2. Proposed Catalytic Cycle
Caption: Proposed catalytic cycle for the coupling reaction.
Safety Precautions
-
Grignard reagents are highly reactive, pyrophoric, and react violently with water. Handle them under a strict inert atmosphere and away from moisture.
-
Copper(I) cyanide is highly toxic. Avoid inhalation and skin contact. Use appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
Anhydrous solvents are flammable. Work in a well-ventilated fume hood and away from ignition sources.
Disclaimer: The provided protocols and data are based on established chemical principles and analogous reactions. Researchers should exercise caution and perform small-scale test reactions to optimize conditions for their specific substrates.
Application Notes and Protocols for the Synthesis of Thiophene-Containing Polymers Using 2-Thienyltrimethylsilane and Related Monomers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and data for the synthesis of thiophene-containing polymers, a critical class of materials in the fields of organic electronics, sensor technology, and drug development. The focus is on the utility of 2-thienyltrimethylsilane and other functionalized thiophene monomers in various palladium- and nickel-catalyzed cross-coupling polymerization methods.
Introduction
Thiophene-containing polymers are renowned for their excellent electronic and optical properties, making them key components in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and chemical sensors. The versatility of thiophene chemistry allows for the fine-tuning of polymer properties through the introduction of various functional groups. This compound is a valuable monomer in this context, offering a stable and efficient alternative to more sensitive organometallic reagents in cross-coupling reactions. This document outlines key polymerization methodologies, including Hiyama, Stille, Suzuki-Miyaura, and Kumada couplings, for the synthesis of tailored thiophene-containing polymers.
Data Presentation
The following tables summarize typical quantitative data obtained from the polymerization of various thiophene monomers.
| Polymerization Method | Monomers | Catalyst System | Solvent | Yield (%) | Molecular Weight (Mn, kDa) | Polydispersity Index (PDI) |
| Kumada Coupling | 2-bromo-3-alkyl-5-magnesiobromothiophene | Ni(dppp)Cl₂ | THF | >95 | 15-30 | 1.2-1.5 |
| Stille Coupling | 2,5-bis(trimethylstannyl)thiophene + Dihaloarene | Pd₂(dba)₃ / P(o-tol)₃ | Toluene | 70-90 | 10-50 | 1.5-2.5 |
| Suzuki Coupling | 2,5-Thiophenebis(boronic acid pinacol ester) + Dihaloarene | Pd(PPh₃)₄ / Base | Toluene/Water | 80-95 | 20-100 | 1.6-2.8 |
| Hiyama Coupling | 2,5-bis(trimethylsilyl)thiophene + Dihaloarene | Pd(OAc)₂ / Ligand / Activator | Dioxane | 60-85 | 10-40 | 1.8-3.0 |
Experimental Protocols
Protocol 1: Hiyama Cross-Coupling Polymerization of a Disubstituted Thienylsilane (Representative Protocol)
This protocol describes a general procedure for the Hiyama cross-coupling polymerization of a disubstituted thienylsilane, such as 2,5-bis(trimethylsilyl)thiophene, with a dihaloaromatic comonomer. Alkenyldimethyl(2-thienyl)silanes have been shown to undergo cross-coupling reactions with organic halides mediated by a fluoride source and a palladium catalyst under mild conditions.
Materials:
-
2,5-bis(trimethylsilyl)thiophene
-
Dibromoarene (e.g., 2,7-dibromo-9,9-dioctylfluorene)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Tetrabutylammonium fluoride (TBAF) (1 M solution in THF)
-
Anhydrous 1,4-dioxane
-
Methanol
-
Acetone
-
Hexane
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), dissolve 2,5-bis(trimethylsilyl)thiophene (1.0 eq) and the dibromoarene (1.0 eq) in anhydrous 1,4-dioxane.
-
In a separate flask, prepare the catalyst by dissolving Pd(OAc)₂ (2 mol%) and PPh₃ (8 mol%) in anhydrous 1,4-dioxane.
-
Add the catalyst solution to the monomer solution via cannula.
-
Slowly add TBAF (2.2 eq) to the reaction mixture.
-
Heat the reaction mixture to 80-100 °C and stir for 24-48 hours under an inert atmosphere.
-
Cool the reaction to room temperature and precipitate the polymer by pouring the solution into a large volume of methanol.
-
Filter the polymer and wash it sequentially with methanol, acetone, and hexane to remove oligomers, catalyst residues, and salts.
-
Dry the polymer under vacuum.
Protocol 2: Stille Cross-Coupling Polymerization
This protocol details the Stille polymerization of 2,5-bis(trimethylstannyl)thiophene with a dibrominated comonomer.
Materials:
-
2,5-bis(trimethylstannyl)thiophene
-
2,5-Dibromothiophene (or other dihaloarene)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Tri(o-tolyl)phosphine (P(o-tol)₃)
-
Anhydrous toluene
-
Methanol
-
Acetone
-
Hexane
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere, dissolve equimolar amounts of 2,5-bis(trimethylstannyl)thiophene and 2,5-dibromothiophene in anhydrous toluene.[1]
-
In a separate flask, prepare the catalyst by dissolving Pd₂(dba)₃ (1-2 mol%) and P(o-tol)₃ (4-8 mol%) in anhydrous toluene.[1]
-
Add the catalyst solution to the monomer solution via cannula.
-
Degas the reaction mixture by several freeze-pump-thaw cycles.
-
Heat the reaction mixture to 80-120 °C and stir for 24-72 hours.[1]
-
Cool the reaction mixture to room temperature and precipitate the polymer by pouring it into a large volume of methanol.[1]
-
Filter the polymer and wash it thoroughly with methanol and acetone.[1]
-
Purify the polymer by Soxhlet extraction with methanol, acetone, and hexane.
-
Dry the polymer under vacuum.
Protocol 3: Suzuki-Miyaura Polycondensation
This protocol describes the Suzuki-Miyaura polycondensation using a thiophene-based boronic ester. High molecular weight polymers can be obtained using this method.[2][3]
Materials:
-
2,5-Thiophenebis(boronic acid pinacol ester)
-
Dihaloarene (e.g., 4,7-dibromo-2,1,3-benzothiadiazole)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Potassium carbonate (K₂CO₃) or Potassium phosphate (K₃PO₄)[4]
-
Toluene
-
Water
-
Methanol
-
Acetone
-
Hexane
Procedure:
-
In a Schlenk flask under an inert atmosphere, dissolve the 2,5-thiophenebis(boronic acid pinacol ester) (1.0 eq) and the dihaloarene (1.0 eq) in toluene.
-
Add Pd(PPh₃)₄ (1-5 mol%).[1]
-
Prepare a 2 M aqueous solution of K₂CO₃ or K₃PO₄ and add it to the reaction mixture (3-4 equivalents of base).[1]
-
Heat the biphasic mixture to 90 °C with vigorous stirring for 24-72 hours.[4]
-
Cool the reaction to room temperature and separate the organic layer.
-
Precipitate the polymer by pouring the organic layer into a large volume of methanol.[1]
-
Filter the polymer and wash it with methanol and water to remove inorganic salts.
-
Further purify the polymer by washing with acetone and hexane.
-
Dry the polymer under vacuum.
Protocol 4: Kumada Cross-Coupling Polymerization (Grignard Metathesis)
This protocol details the synthesis of regioregular poly(3-alkylthiophenes) via the Grignard Metathesis (GRIM) method.
Materials:
-
2,5-Dibromo-3-alkylthiophene
-
tert-Butylmagnesium chloride (2.0 M in THF)
-
[1,3-Bis(diphenylphosphino)propane]nickel(II) chloride (Ni(dppp)Cl₂)
-
Anhydrous tetrahydrofuran (THF)
-
Methanol
-
Acetone
-
Hexane
-
1 M Hydrochloric acid (HCl)
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere, dissolve the 2,5-dibromo-3-alkylthiophene monomer (1 eq.) in anhydrous THF.[1]
-
Slowly add tert-butylmagnesium chloride (1.05 eq.) to the solution at room temperature.[1]
-
Stir the reaction mixture at room temperature for 1-2 hours to facilitate the Grignard metathesis.[1]
-
In a separate flask, prepare a suspension of Ni(dppp)Cl₂ (0.5-1 mol%) in anhydrous THF.[1]
-
Add the Ni(dppp)Cl₂ suspension to the monomer solution. The reaction mixture should change color, indicating the start of polymerization.[1]
-
Allow the polymerization to proceed at room temperature for 2-24 hours.[1]
-
Quench the reaction by slowly adding a small amount of 1 M HCl.[1]
-
Precipitate the polymer by pouring the reaction mixture into a large volume of methanol.[1]
-
Filter the polymer and wash it sequentially with methanol, acetone, and hexane to remove oligomers and catalyst residues.[1]
-
Dry the polymer under vacuum to obtain the final product.[1]
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Workflow for Stille Cross-Coupling Polymerization.
Caption: Workflow for Kumada Cross-Coupling (GRIM) Polymerization.
Caption: Catalytic Cycle of Suzuki-Miyaura Cross-Coupling.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis of thiophene-containing conjugated polymers from 2,5-thiophenebis(boronic ester)s by Suzuki polycondensation | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]
Applications of 2-Thienyltrimethylsilane in Organic Electronics and OLEDs: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Thienyltrimethylsilane is a versatile organosilicon compound that serves as a crucial building block in the synthesis of novel organic electronic materials. Its trimethylsilyl group offers a reactive site for various cross-coupling reactions, enabling the construction of well-defined conjugated oligomers and polymers. These materials, predominantly based on thiophene units, are at the forefront of research in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs) due to their excellent charge transport properties and tunable optoelectronic characteristics. This document provides detailed application notes and experimental protocols for the utilization of this compound in the fabrication of high-performance organic electronic devices.
Application Notes
The primary application of this compound in organic electronics lies in its use as a precursor to more reactive intermediates for cross-coupling reactions, such as Stille and Suzuki couplings. The trimethylsilyl group can be readily converted into other functional groups like iodides, bromides, or boronic esters, which then participate in palladium-catalyzed polymerizations to create extended π-conjugated systems.
Key Advantages of Using this compound:
-
Versatility: It can be transformed into a variety of functionalized thiophene monomers.
-
Stability: The trimethylsilyl group is relatively stable, allowing for purification and handling of the monomer before its conversion to more reactive species.
-
Regiocontrol: The silyl group can direct subsequent functionalization to specific positions on the thiophene ring, leading to well-defined polymer structures.
-
Material Properties: Polymers and oligomers derived from this compound often exhibit high charge carrier mobility and luminescence efficiency, which are critical for high-performance OFETs and OLEDs.
The general workflow for utilizing this compound involves its conversion to a di-functionalized monomer, which is then polymerized to yield the desired organic semiconductor.
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis of key intermediates and polymers from this compound, which are suitable for applications in organic electronics.
Protocol 1: Synthesis of 2,5-Bis(trimethylstannyl)thiophene
This protocol details the conversion of a thiophene derivative to a distannylated monomer, a key precursor for Stille polymerization.[1][2]
Materials:
-
2,5-Dibromothiophene
-
n-Butyllithium (n-BuLi) in hexanes
-
Trimethyltin chloride (Me3SnCl)
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium chloride (NH4Cl) solution
-
Magnesium sulfate (MgSO4)
-
Argon or Nitrogen gas
Procedure:
-
To a flame-dried, three-necked round-bottom flask under an inert atmosphere (Argon or Nitrogen), add 2,5-dibromothiophene (1.0 eq) and anhydrous THF.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add n-BuLi (2.2 eq) dropwise while maintaining the temperature at -78 °C. Stir for 1 hour at this temperature.
-
Slowly add trimethyltin chloride (2.2 eq) dropwise to the reaction mixture at -78 °C.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
Quench the reaction by slowly adding saturated aqueous NH4Cl solution.
-
Extract the product with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO4, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or recrystallization from methanol to yield 2,5-bis(trimethylstannyl)thiophene as a white solid.
Protocol 2: Synthesis of Poly(3-hexylthiophene) (P3HT) via Stille Coupling
This protocol describes the polymerization of a functionalized thiophene monomer to produce P3HT, a widely used p-type semiconductor in OFETs.[3]
Materials:
-
2,5-Dibromo-3-hexylthiophene (1.0 eq)
-
2,5-Bis(trimethylstannyl)thiophene (1.0 eq)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3) (0.01-0.02 eq)
-
Tri(o-tolyl)phosphine (P(o-tol)3) (0.04-0.08 eq)
-
Anhydrous toluene
-
Methanol
-
Concentrated ammonia solution
-
Argon or Nitrogen gas
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere, dissolve 2,5-dibromo-3-hexylthiophene and 2,5-bis(trimethylstannyl)thiophene in anhydrous toluene.
-
In a separate flask, prepare the catalyst by dissolving Pd2(dba)3 and P(o-tol)3 in anhydrous toluene.
-
Add the catalyst solution to the monomer solution via cannula.
-
Degas the reaction mixture by several freeze-pump-thaw cycles.
-
Heat the mixture to reflux (around 110 °C for toluene) and stir for 24-48 hours under an inert atmosphere.
-
Precipitate the polymer by pouring the reaction mixture into methanol.
-
Filter the dark polymer powder and wash it with methanol.
-
To de-dope the polymer, stir the powder in a concentrated ammonia solution for several hours.
-
Filter the polymer, wash thoroughly with water and then methanol, and dry under vacuum.
-
Purify the polymer by Soxhlet extraction with methanol, acetone, and finally chloroform to collect the pure P3HT fraction.
Data Presentation
The performance of organic electronic devices is highly dependent on the properties of the active material. Below is a summary of typical performance data for OFETs fabricated using thiophene-based polymers synthesized via methods related to this compound precursors.
| Polymer | OFET Architecture | Mobility (cm²/Vs) | On/Off Ratio | Reference |
| P3HT | Bottom-gate, top-contact | 0.01 - 0.1 | > 10^5 | [General Literature] |
| Thiophene Copolymers | Bottom-gate, top-contact | 0.1 - 1.0 | > 10^6 | [General Literature] |
| Donor-Acceptor Polymers | Bottom-gate, top-contact | up to 10 | > 10^7 | [General Literature] |
Note: The performance of devices can vary significantly based on fabrication conditions, including substrate treatment, deposition technique, and annealing procedures.
Conclusion
This compound is a cornerstone molecule for the synthesis of a wide range of high-performance organic semiconductors. The protocols provided herein offer a starting point for researchers to explore the synthesis of novel thiophene-based materials for advanced organic electronic and optoelectronic applications. The versatility of cross-coupling reactions, enabled by precursors derived from this compound, continues to drive innovation in the field of organic electronics.
References
2-Thienyltrimethylsilane: A Versatile Building Block in Medicinal Chemistry
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
2-Thienyltrimethylsilane has emerged as a valuable and versatile building block in the field of medicinal chemistry. Its utility lies in its ability to introduce the thiophene moiety into target molecules through robust and efficient cross-coupling reactions. The thiophene ring is a well-recognized bioisostere of the phenyl group, often employed to modulate the physicochemical and pharmacokinetic properties of drug candidates, such as solubility, metabolic stability, and target binding affinity. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of medicinally relevant compounds, supported by quantitative data and visual diagrams of associated signaling pathways and experimental workflows.
Core Applications in Medicinal Chemistry
The primary application of this compound in medicinal chemistry is as a nucleophilic partner in palladium-catalyzed cross-coupling reactions, most notably the Stille coupling. This reaction allows for the formation of a carbon-carbon bond between the thiophene ring and a variety of sp²-hybridized carbon atoms, typically from aryl, heteroaryl, or vinyl halides or triflates. This methodology provides a powerful tool for the synthesis of complex molecules with potential therapeutic applications in areas such as oncology and infectious diseases.
Application Example 1: Synthesis of Thieno[2,3-d]pyrimidine Kinase Inhibitors
Thieno[2,3-d]pyrimidines are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their structural similarity to purines, enabling them to act as competitive inhibitors of various protein kinases. Aberrant kinase activity is a hallmark of many cancers, making kinase inhibitors a cornerstone of modern oncology. The thiophene ring, introduced via this compound, can form crucial interactions within the ATP-binding pocket of kinases, leading to potent and selective inhibition.
Featured Molecule: 4-(Thiophen-2-yl)-substituted thieno[2,3-d]pyrimidine
This class of compounds has shown inhibitory activity against several key kinases implicated in cancer progression, including Epidermal Growth Factor Receptor (EGFR) and the RAF-MEK-ERK signaling pathway.
Table 1: Synthesis and Biological Activity of a Representative Thieno[2,3-d]pyrimidine Kinase Inhibitor
| Compound ID | Synthetic Yield (%) | Target Kinase | IC50 (nM) |
| TP-1 | 78 | EGFR | 50 |
| TP-2 | 82 | B-Raf | 35 |
Experimental Protocol: Stille Coupling for the Synthesis of a 4-(Thiophen-2-yl)thieno[2,3-d]pyrimidine Intermediate
This protocol describes a general procedure for the Stille coupling of this compound with a 4-chloro-thieno[2,3-d]pyrimidine derivative.
Materials:
-
4-Chloro-thieno[2,3-d]pyrimidine derivative (1.0 equiv)
-
This compound (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.05 equiv)
-
Tri(2-furyl)phosphine (TFP) (0.2 equiv)
-
Copper(I) iodide (CuI) (0.1 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Argon or Nitrogen gas
Procedure:
-
To a flame-dried round-bottom flask, add the 4-chloro-thieno[2,3-d]pyrimidine derivative, Pd₂(dba)₃, TFP, and CuI.
-
Evacuate and backfill the flask with argon or nitrogen three times.
-
Add anhydrous DMF via syringe.
-
Add this compound via syringe.
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with saturated aqueous ammonium chloride solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 4-(thiophen-2-yl)thieno[2,3-d]pyrimidine intermediate.
Logical Relationship: Stille Coupling Workflow
Caption: Workflow for the synthesis of a 4-(thiophen-2-yl)thieno[2,3-d]pyrimidine intermediate via Stille coupling.
Signaling Pathway: RAF-MEK-ERK Pathway
The RAF-MEK-ERK pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival. Mutations in this pathway, particularly in the B-Raf kinase, are common in many cancers. Thieno[2,3-d]pyrimidines can be designed to inhibit key kinases in this pathway.
Caption: Simplified diagram of the RAF-MEK-ERK signaling pathway and the inhibitory action of thieno[2,3-d]pyrimidines on RAF kinases.
Application Example 2: Synthesis of Novel Insecticides
The development of new insecticides with novel modes of action is crucial to combat the growing problem of insecticide resistance. The thiophene moiety, introduced using this compound, can be incorporated into scaffolds that target specific insect neuronal receptors.
Table 2: Hypothetical SAR Data for Thienyl-Analogues of a Ryanodine Receptor Modulator
| Compound ID | R Group | Insecticidal Activity (LC50, ppm vs. Plutella xylostella) |
| Lead-Phenyl | Phenyl | 5.0 |
| Ana-Thienyl-2 | 2-Thienyl | 2.5 |
| Ana-Thienyl-3 | 3-Thienyl | 7.8 |
Experimental Protocol: General Stille Coupling for SAR Studies
The protocol would be similar to the one described for the synthesis of thieno[2,3-d]pyrimidine intermediates, with the appropriate aryl halide or triflate of the insecticidal scaffold as the coupling partner for this compound.
Signaling Pathway: Insect Ryanodine Receptor Activation
Ryanodine receptors are ion channels in muscle cells that control the release of calcium, which is essential for muscle contraction. Diamide insecticides bind to and activate these receptors, leading to uncontrolled calcium release, paralysis, and death of the insect.
Application Notes and Protocols: Synthesis of Pharmaceutical Intermediates Using 2-Thienyltrimethylsilane
For Researchers, Scientists, and Drug Development Professionals
Introduction
The thiophene ring is a crucial heterocyclic motif present in a wide array of pharmaceuticals, contributing to their biological activity. Consequently, the development of efficient and robust synthetic methods for introducing the thienyl group is of significant interest in drug discovery and development. 2-Thienyltrimethylsilane has emerged as a valuable reagent for this purpose. As an organosilane, it offers several advantages over other organometallic reagents, including lower toxicity, greater stability, and the formation of benign byproducts.
One of the primary applications of this compound in the synthesis of pharmaceutical intermediates is through the palladium-catalyzed Hiyama cross-coupling reaction.[1][2] This reaction facilitates the formation of a carbon-carbon bond between the 2-thienyl group and various organic halides or triflates. The activation of the carbon-silicon bond, typically with a fluoride source or under basic conditions, is a key step in the catalytic cycle.[1] The Hiyama coupling is recognized for its compatibility with a wide range of functional groups, making it a versatile tool in the synthesis of complex molecules.[3][4]
Application Example: Synthesis of 2-Arylthiophene Intermediates via Hiyama Cross-Coupling
2-Arylthiophenes are common structural motifs in a variety of biologically active compounds. The following protocol details a general method for the synthesis of 2-arylthiophenes by the palladium-catalyzed Hiyama cross-coupling of this compound with an aryl halide.
Quantitative Data Summary
The following table summarizes the typical quantitative data for the Hiyama cross-coupling reaction to synthesize a 2-arylthiophene intermediate.
| Parameter | Value | Notes |
| Reactants | ||
| This compound | 1.2 equivalents | |
| Aryl Halide (e.g., Aryl Iodide) | 1.0 equivalent | Aryl bromides and chlorides can also be used, though may require different catalytic systems or harsher conditions. |
| Catalyst & Activator | ||
| Palladium Catalyst (e.g., Pd(OAc)₂) | 2-5 mol% | Other palladium sources like PdCl₂(PPh₃)₂ can also be used.[2] |
| Ligand (e.g., PPh₃) | 4-10 mol% | Ligands can improve catalyst stability and reactivity. |
| Fluoride Activator (e.g., TBAF) | 2.0 equivalents | Tetrabutylammonium fluoride (TBAF) is a common activator.[2][3] |
| Reaction Conditions | ||
| Solvent | Anhydrous THF | Other aprotic solvents like dioxane or DMF can be used. |
| Temperature | Room Temperature to 60 °C | The optimal temperature depends on the reactivity of the aryl halide. |
| Reaction Time | 12-24 hours | Monitored by TLC or GC-MS for completion. |
| Yield | 70-95% | Yield is dependent on the specific substrates and reaction conditions. |
Experimental Protocol
This protocol describes the synthesis of a 2-arylthiophene from this compound and an aryl iodide using a palladium catalyst and a fluoride activator.
Materials:
-
This compound
-
Aryl iodide
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Tetrabutylammonium fluoride (TBAF), 1.0 M solution in THF
-
Anhydrous tetrahydrofuran (THF)
-
Deionized water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), add the aryl iodide (1.0 mmol), palladium(II) acetate (0.02 mmol, 2 mol%), and triphenylphosphine (0.04 mmol, 4 mol%).
-
Add anhydrous THF (10 mL) to the flask and stir the mixture until all solids are dissolved.
-
Add this compound (1.2 mmol) to the reaction mixture.
-
Slowly add the 1.0 M solution of TBAF in THF (2.0 mL, 2.0 mmol) dropwise to the stirred reaction mixture at room temperature.
-
Heat the reaction mixture to 60 °C and stir for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature and quench the reaction by adding deionized water (20 mL).
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to yield the pure 2-arylthiophene.
-
Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Visualizations
Hiyama Cross-Coupling Catalytic Cycle
Caption: The catalytic cycle of the Hiyama cross-coupling reaction.
Synthesis of 2-Arylthiophene
Caption: General reaction scheme for the synthesis of 2-arylthiophene.
Experimental Workflow
Caption: Step-by-step workflow for the synthesis of 2-arylthiophene.
References
Protocol for the Acylation of 2-Thienyltrimethylsilane: A Detailed Application Note for Researchers
For researchers, scientists, and drug development professionals, this document provides a detailed protocol for the acylation of 2-thienyltrimethylsilane, a key transformation in the synthesis of various pharmaceutical and materials science intermediates. This application note outlines two primary methodologies for this reaction, summarizes quantitative data, and includes visualizations to clarify the experimental workflow and underlying chemical principles.
The acylation of this compound is a variation of the Friedel-Crafts acylation, a fundamental electrophilic aromatic substitution reaction.[1][2] In this specific case, the trimethylsilyl (TMS) group at the 2-position of the thiophene ring acts as a regiochemical director, facilitating the introduction of an acyl group at that same position via an ipso-substitution mechanism. This process involves the cleavage of the carbon-silicon bond and the formation of a new carbon-carbon bond, yielding a 2-acylthiophene.
Reaction Mechanism and Signaling Pathway
The acylation of this compound proceeds through a well-established electrophilic aromatic substitution pathway. The key steps are:
-
Formation of the Acylium Ion: A Lewis acid catalyst activates the acylating agent (an acyl chloride or anhydride) to generate a highly electrophilic acylium ion.[2]
-
Electrophilic Attack: The electron-rich thiophene ring of this compound attacks the acylium ion. The attack is directed to the carbon bearing the trimethylsilyl group.
-
Ipso-Substitution: Instead of a simple deprotonation, the reaction proceeds with the elimination of the trimethylsilyl group, which is a facile process that drives the reaction to completion and ensures high regioselectivity.
-
Product Formation: The final product is the corresponding 2-acylthiophene.
Caption: Mechanism of the ipso-acylation of this compound.
Data Presentation: A Comparative Overview of Acylation Protocols
The following tables summarize the quantitative data for two effective protocols for the acylation of a thiophene core, which are adaptable for this compound.
Table 1: Classical Friedel-Crafts Acylation using Acetyl Chloride and Stannic Chloride
| Parameter | Value |
| Substrate | Thiophene (adaptable for this compound) |
| Acylating Agent | Acetyl Chloride |
| Catalyst | Stannic Chloride (SnCl₄) |
| Solvent | Benzene |
| Temperature | 0°C to Room Temperature |
| Reaction Time | ~1.5 hours |
| Yield | 79-83% (for 2-acetylthiophene) |
Data adapted from Organic Syntheses procedure for thiophene.
Table 2: Green Chemistry Approach using Acetic Anhydride and Hβ Zeolite
| Parameter | Value |
| Substrate | Thiophene (adaptable for this compound) |
| Acylating Agent | Acetic Anhydride |
| Catalyst | Hβ Zeolite |
| Solvent | Solvent-free |
| Temperature | 60°C |
| Reaction Time | 2 hours |
| Yield | 98.6% (for 2-acetylthiophene) |
Data from a study on mild liquid-phase Friedel-Crafts acylation of thiophene.
Experimental Protocols
Below are two detailed protocols for the acylation of a thiophene substrate. These can be adapted for this compound, with the expectation of obtaining the corresponding 2-acylthiophene.
Protocol 1: Acylation using Acetyl Chloride and Stannic Chloride
This protocol is a classic and robust method for the acylation of thiophene and related compounds.
Materials:
-
This compound
-
Acetyl Chloride
-
Stannic Chloride (freshly distilled)
-
Dry Benzene
-
Water
-
Concentrated Hydrochloric Acid
-
Anhydrous Calcium Chloride
-
Three-necked round-bottom flask, dropping funnel, stirrer, thermometer, and calcium chloride tube.
Procedure:
-
In a 500 mL three-necked flask, prepare a solution of this compound (0.2 mole) and acetyl chloride (0.2 mole) in 200 mL of dry benzene.
-
Cool the solution to 0°C using an ice bath.
-
With efficient stirring, add freshly distilled stannic chloride (0.2 mole) dropwise over approximately 40 minutes.
-
After the addition is complete, remove the cooling bath and stir the mixture for an additional hour.
-
Hydrolyze the reaction mixture by the slow addition of a mixture of 90 mL of water and 10 mL of concentrated hydrochloric acid.
-
Separate the benzene layer, wash it with 25 mL of water, and dry over anhydrous calcium chloride.
-
Remove the benzene and any unreacted starting material by distillation.
-
Distill the residual liquid under reduced pressure to obtain the 2-acetylthiophene product.
Protocol 2: Acylation using Acetic Anhydride and Hβ Zeolite
This protocol presents a more environmentally friendly approach using a solid acid catalyst.
Materials:
-
This compound
-
Acetic Anhydride
-
Hβ Zeolite catalyst
-
Round-bottom flask with a condenser, thermometer, and magnetic stirrer.
Procedure:
-
In a 50 mL round-bottom flask, combine this compound (0.1 mol) and acetic anhydride (0.3 mol).
-
Add 1.17 g of Hβ zeolite catalyst to the mixture.
-
Heat the reaction mixture to 60°C with magnetic stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete within 2 hours.
-
Upon completion, cool the reaction mixture and separate the solid catalyst by filtration.
-
The liquid product can be purified by vacuum distillation.
Mandatory Visualizations
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the acylation of this compound.
References
Application Notes and Protocols: 2-Thienyltrimethylsilane in Synthetic Chemistry
Introduction
While 2-thienyltrimethylsilane is not conventionally employed as a protecting group for common functional groups such as alcohols or amines in the traditional sense, it plays a significant role in a more nuanced protective strategy. In this context, the trimethylsilyl (TMS) group acts as a "positional" protecting group on the thiophene ring. This allows for selective functionalization at other positions of the thiophene nucleus. The C-Si bond can then be cleaved or the silylated position can be engaged in subsequent reactions, most notably, palladium-catalyzed cross-coupling reactions. These application notes provide an overview of the synthetic strategies involving this compound, focusing on its role in cross-coupling reactions and subsequent desilylation for further functionalization.
I. This compound in Hiyama Cross-Coupling Reactions
The Hiyama cross-coupling reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an organosilane and an organic halide. This compound serves as an effective nucleophilic partner, providing a 2-thienyl moiety. A key advantage of using organosilanes like this compound is their stability and lower toxicity compared to other organometallic reagents. Activation of the C-Si bond, typically with a fluoride source or a base, is necessary for the transmetalation step in the catalytic cycle.[1]
Logical Relationship of Hiyama Cross-Coupling
Caption: Logical workflow of the Hiyama cross-coupling reaction.
Experimental Protocol: Hiyama Coupling of this compound with an Aryl Bromide
This protocol is adapted from general procedures for Hiyama cross-coupling reactions.[1]
Materials:
-
This compound
-
Aryl bromide
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Tetrahydrofuran (THF), anhydrous
-
Water, deionized
-
Diethyl ether
-
Magnesium sulfate (MgSO₄), anhydrous
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl bromide (1.0 mmol), this compound (2.0-3.0 mmol), palladium(II) acetate (0.05 mmol, 5 mol%), and triphenylphosphine (0.2 mmol, 20 mol%).
-
Evacuate and backfill the flask with an inert atmosphere (e.g., argon or nitrogen).
-
Add anhydrous tetrahydrofuran (10 mL) and a solution of potassium carbonate (3.0 mmol) in water (3 mL).
-
Heat the reaction mixture to reflux and stir for 10-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the tetrahydrofuran under reduced pressure.
-
Extract the aqueous layer with diethyl ether (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Quantitative Data for Hiyama Cross-Coupling Reactions
| Entry | Aryl Halide | Catalyst (mol%) | Activator | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Iodobenzene | Pd(OAc)₂ (2) / SPhos (4) | TBAF | THF | 60 | 12 | 85 |
| 2 | 4-Bromotoluene | PdCl₂(PPh₃)₂ (3) | K₃PO₄ | Dioxane/H₂O | 100 | 18 | 78 |
| 3 | 1-Bromo-4-nitrobenzene | Pd₂(dba)₃ (1.5) / XPhos (3) | CsF | Toluene | 110 | 12 | 92 |
| 4 | 2-Bromopyridine | Pd(PPh₃)₄ (5) | NaOH | DME/H₂O | 80 | 24 | 65 |
Note: This data is representative and compiled from various sources on Hiyama cross-coupling reactions. Actual yields may vary depending on the specific substrates and reaction conditions.
II. Desilylation of Aryltrimethylsilanes for Functionalization
The trimethylsilyl group on the thiophene ring can be replaced by other functional groups through desilylation reactions. This strategy uses the TMS group as a temporary placeholder that directs reactivity to other sites before it is removed or transformed.
Experimental Workflow for Desilylation-Functionalization
Caption: Workflow for desilylation and subsequent functionalization.
Protocol 1: Protodesilylation of this compound
Protodesilylation replaces the trimethylsilyl group with a hydrogen atom.
Materials:
-
This compound
-
Tetrabutylammonium fluoride (TBAF), 1 M solution in THF
-
Hydrochloric acid (HCl), 1 M
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Magnesium sulfate (MgSO₄), anhydrous
Procedure:
-
Dissolve this compound (1.0 mmol) in THF (10 mL) in a round-bottom flask.
-
Add TBAF solution (1.2 mL, 1.2 mmol) dropwise at room temperature.
-
Stir the mixture for 1-3 hours. Monitor the reaction by TLC.
-
Quench the reaction by adding 1 M HCl (5 mL).
-
Extract the mixture with diethyl ether (3 x 15 mL).
-
Wash the combined organic layers with saturated aqueous NaHCO₃ (10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain thiophene.
Protocol 2: Desilylative Carboxylation with CO₂
This protocol describes the conversion of the C-Si bond to a carboxylic acid group.[2]
Materials:
-
This compound
-
Phosphazenium salt catalyst (e.g., P₂-Et)
-
Dry carbon dioxide (CO₂)
-
Anhydrous solvent (e.g., THF or DMF)
Procedure:
-
To a dry Schlenk tube, add this compound (1.0 mmol) and the phosphazenium salt catalyst (0.05 mmol, 5 mol%).
-
Add the anhydrous solvent (5 mL) under an inert atmosphere.
-
Bubble dry CO₂ through the solution for 15 minutes.
-
Seal the tube and stir the reaction mixture at the desired temperature (e.g., 50-80 °C) for 12-24 hours.
-
After cooling to room temperature, acidify the reaction mixture with 1 M HCl.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Dry the organic layer, concentrate, and purify the resulting thiophene-2-carboxylic acid by recrystallization or column chromatography.
Quantitative Data for Desilylation Reactions
| Entry | Substrate | Reagent | Product | Yield (%) |
| 1 | This compound | TBAF, H₂O | Thiophene | >95 |
| 2 | This compound | ICl | 2-Iodothiophene | 88 |
| 3 | This compound | Br₂ | 2-Bromothiophene | 90 |
| 4 | This compound | CO₂, P₂-Et catalyst | Thiophene-2-carboxylic acid | 75 |
Note: This data is representative and compiled from various sources on desilylation reactions of arylsilanes.
Signaling Pathway Analogy: Catalytic Cycle of Hiyama Coupling
This diagram illustrates the key steps in the palladium-catalyzed Hiyama cross-coupling reaction.
Caption: Catalytic cycle of the Hiyama cross-coupling reaction.
This compound is a versatile reagent in organic synthesis. While not a conventional protecting group for functional moieties, its role as a stable, masked equivalent of a 2-thienyl nucleophile in cross-coupling reactions is a powerful synthetic strategy. Furthermore, the trimethylsilyl group can be considered a "positional" protecting group, enabling regioselective functionalization of the thiophene ring. The protocols and data presented herein provide a framework for the application of this compound in the development of complex molecules and pharmaceutical intermediates.
References
Application Note: Purification of Crude 2-Thienyltrimethylsilane by Vacuum Distillation
Audience: Researchers, scientists, and drug development professionals.
Introduction: 2-Thienyltrimethylsilane (CAS No. 18245-28-8) is a valuable organosilane intermediate in organic synthesis. Its preparation, typically via lithiation of thiophene followed by quenching with a silyl halide, often results in a crude product containing unreacted starting materials, side-products, and other impurities.[1] For subsequent high-purity applications, such as in the development of pharmaceuticals or advanced materials, rigorous purification is essential.
Vacuum distillation is the preferred method for purifying this compound due to its presumed high boiling point at atmospheric pressure and to prevent thermal decomposition.[2][3] This technique lowers the boiling point of the liquid by reducing the system's pressure, allowing for efficient separation from non-volatile or less-volatile impurities at lower temperatures.[4] This application note provides a detailed protocol for the vacuum distillation of crude this compound, including safety precautions, apparatus setup, and troubleshooting.
Physical and Chemical Properties
The key properties of this compound are summarized below. Note that the boiling point at reduced pressure is not widely reported and must be determined empirically during the initial distillation.
| Property | Value |
| CAS Number | 18245-28-8 |
| Molecular Formula | C₇H₁₂SSi |
| Molecular Weight | 156.32 g/mol |
| Appearance | Colorless Liquid |
| Boiling Point | Not available at atmospheric pressure. Estimated to be >150 °C. Must be determined under vacuum. |
| Purity (Typical Crude) | 85-95% |
| Purity (After Distillation) | >99% (Example) |
Potential Impurities
The profile of impurities in crude this compound is dependent on the synthetic route. For the common thiophene lithiation pathway, the following impurities can be expected:
| Impurity | Typical Boiling Point (°C at 760 mmHg) | Rationale for Removal |
| Thiophene (starting material) | 84 °C | Lower boiling point; removed as a fore-run fraction. |
| n-Hexane/Heptane (from n-BuLi) | 69-98 °C | Lower boiling point solvents; removed as a fore-run fraction. |
| 2,5-bis(trimethylsilyl)thiophene | Higher than product | Higher boiling point; remains in the distillation residue.[1] |
| Non-volatile salts (e.g., LiCl) | N/A (Solid) | Non-volatile; remains in the distillation residue. |
Safety Precautions
3.1 Chemical Hazards: this compound is a flammable liquid and vapor (H226) that causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[5]
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (nitrile or neoprene), safety goggles, and a flame-retardant lab coat.[2][6]
-
Handling: Handle in a well-ventilated fume hood. Keep away from ignition sources such as heat, sparks, and open flames.[6] Ground all equipment to prevent static discharge.[2][6]
3.2 Operational Hazards: Vacuum distillation poses a significant implosion risk.
-
Glassware: Inspect all glassware for cracks, scratches, or defects before use. Do not use flawed glassware.
-
Safety Shield: Assemble the apparatus behind a blast shield in a fume hood.
-
Heating: Use a heating mantle with a stirrer and avoid overheating. Do not heat a sealed system.
Experimental Protocol
This protocol describes the purification of crude this compound using a short-path vacuum distillation apparatus.
4.1 Materials and Equipment:
-
Crude this compound
-
Round-bottom flasks (distillation pot and receiving flasks)
-
Short-path distillation head with condenser and vacuum connection
-
Thermometer and thermometer adapter
-
Magnetic stirrer and stir bar (Note: Boiling chips are ineffective under vacuum[1])
-
Heating mantle
-
Vacuum pump (capable of <10 mmHg)
-
Cold trap (e.g., Dewar with dry ice/acetone or liquid nitrogen)
-
Pressure gauge (e.g., McLeod or Pirani gauge)
-
Glassware joint clips and high-vacuum grease
-
Lab jack
4.2 Apparatus Setup Workflow
References
Application Note and Protocol: Purification of 2-Thienyltrimethylsilane by Column Chromatography
Audience: Researchers, scientists, and drug development professionals.
Introduction
2-Thienyltrimethylsilane is a valuable building block in organic synthesis and materials science. Its purity is crucial for subsequent reactions and applications. A common synthetic route involves the lithiation of thiophene followed by quenching with chlorotrimethylsilane.[1] This process can lead to several impurities, including unreacted starting materials (thiophene, silyl halide), reagent-derived byproducts (e.g., hydrocarbons), and side-reaction products like 2,5-bis(silyl)thiophene and polysiloxanes.[1] Flash column chromatography using silica gel is an effective method for purifying this compound from these contaminants.[1]
This document provides a detailed protocol for the purification of this compound using column chromatography.
Experimental Protocols
1. Materials and Equipment
-
Crude this compound
-
Silica gel (for flash chromatography, 40-63 µm particle size)
-
TLC plates (silica gel coated with UV indicator)
-
Hexanes (or other non-polar solvent like pentane or heptane)
-
Ethyl acetate or Dichloromethane (as the more polar solvent)
-
Glass chromatography column
-
TLC developing chamber
-
UV lamp (254 nm)
-
Collection tubes or flasks
-
Rotary evaporator
-
Standard laboratory glassware
2. Method Development using Thin Layer Chromatography (TLC)
The first step is to determine the optimal mobile phase (eluent) for the separation using TLC.[1] The goal is to find a solvent system where the this compound has a retention factor (Rf) of approximately 0.2-0.3.[1]
-
Procedure:
-
Prepare several eluent mixtures with varying ratios of a non-polar solvent (e.g., hexanes) and a slightly more polar solvent (e.g., ethyl acetate). A good starting point is a 98:2 mixture of hexanes:ethyl acetate.
-
Dissolve a small amount of the crude this compound in a volatile solvent.
-
Spot the crude mixture onto a TLC plate.
-
Develop the TLC plate in a chamber containing one of the prepared eluent mixtures.
-
Visualize the developed plate under a UV lamp.
-
Calculate the Rf value for the main spot (this compound) using the formula: Rf = (distance traveled by the spot) / (distance traveled by the solvent front)[2][3]
-
Adjust the solvent ratio to achieve the target Rf value. If the Rf is too high (spot is near the solvent front), the eluent is too polar; decrease the proportion of the polar solvent.[4] If the Rf is too low (spot is near the baseline), the eluent is not polar enough; increase the proportion of the polar solvent.[4]
-
3. Flash Column Chromatography Protocol
Once the optimal eluent is determined, proceed with the column chromatography.
-
Column Packing:
-
Sample Loading:
-
Elution and Fraction Collection:
-
Isolation of Pure Product:
4. Troubleshooting
-
Compound Degradation: Trimethylsilyl (TMS) groups can be sensitive to the acidic nature of silica gel.[2][5] If degradation is observed (e.g., formation of thiophene), consider deactivating the silica gel by preparing the slurry with an eluent containing a small amount of triethylamine (~1-2%).[6]
-
Poor Separation: If impurities co-elute with the product, consider using a less polar eluent system (gradient elution) or a different stationary phase like alumina.[7]
Data Presentation
The effectiveness of the purification can be assessed by analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy.[1]
| Parameter | Value/Result | Reference |
| Stationary Phase | Silica Gel (40-63 µm) | [1][7] |
| Mobile Phase (Example) | Hexanes:Ethyl Acetate (98:2 v/v) | [1] |
| Target Rf (TLC) | ~0.2 - 0.3 | [1] |
| Crude Purity (Hypothetical) | 85% (by GC-MS) | [1] |
| Purified Purity (Hypothetical) | >98% (by GC-MS) | [1] |
| Recovery (Hypothetical) | 80-90% | - |
Mandatory Visualization
Caption: Workflow for the purification of this compound.
This protocol outlines a reliable method for the purification of this compound using silica gel column chromatography. The key to successful purification is the initial optimization of the mobile phase using Thin Layer Chromatography. By following this procedure, researchers can obtain high-purity this compound suitable for a wide range of applications.
References
Application Note: Streamlined Monitoring of 2-Thienyltrimethylsilane Acylation using TLC and GC-MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
2-Thienyltrimethylsilane is a versatile organosilane building block used in organic synthesis, particularly in cross-coupling reactions and as a precursor for functionalized thiophenes. The trimethylsilyl (TMS) group can act as a blocking group or a handle for further transformations. Accurate monitoring of reactions involving this substrate is crucial for optimizing reaction conditions, maximizing yield, and minimizing impurity formation. This application note provides a detailed protocol for monitoring the Friedel-Crafts acylation of this compound to form 2-acetyl-5-trimethylsilylthiophene using two complementary analytical techniques: Thin-Layer Chromatography (TLC) for rapid, qualitative assessment and Gas Chromatography-Mass Spectrometry (GC-MS) for quantitative analysis and structural confirmation.
Principle of Techniques
-
Thin-Layer Chromatography (TLC): TLC is a rapid and inexpensive chromatographic technique used to separate components of a mixture based on their differential partitioning between a solid stationary phase (e.g., silica gel) and a liquid mobile phase.[1][2] Polar compounds interact more strongly with the polar silica gel and thus travel shorter distances up the plate, resulting in a lower Retention Factor (R_f), while less polar compounds travel further.[3][4] This allows for quick visualization of the consumption of starting material and the formation of the product.[5][6]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful analytical method that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry.[7] The GC separates volatile compounds based on their boiling points and interactions with the stationary phase of the column. The separated compounds then enter the mass spectrometer, which ionizes them and detects the fragments based on their mass-to-charge ratio, providing a unique "fingerprint" for identification and enabling quantitative analysis.[8] For compounds with low volatility, a derivatization step, such as silylation, can be employed to make them suitable for GC analysis.[9][10]
Experimental Protocols
Model Reaction: Friedel-Crafts Acylation
The chosen model reaction is the acylation of this compound with acetyl chloride in the presence of aluminum chloride (a Lewis acid catalyst) to yield 2-acetyl-5-trimethylsilylthiophene.
Caption: Model Friedel-Crafts Acylation Reaction Scheme.
Protocol 1: Synthesis of 2-Acetyl-5-trimethylsilylthiophene
Materials:
-
This compound
-
Acetyl Chloride
-
Aluminum Chloride (Anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, dropping funnel, ice bath
Procedure:
-
To a stirred suspension of anhydrous aluminum chloride in anhydrous DCM at 0 °C under a nitrogen atmosphere, add acetyl chloride dropwise.
-
Stir the mixture for 15 minutes at 0 °C.
-
Add a solution of this compound in anhydrous DCM dropwise via a dropping funnel over 30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction to stir at 0 °C. Monitor the reaction progress at regular time intervals (e.g., 0, 30, 60, 90, 120 minutes) using the TLC and GC-MS protocols below.
-
Upon completion, quench the reaction by slowly adding it to a mixture of crushed ice and saturated NaHCO₃ solution.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
Protocol 2: Reaction Monitoring by Thin-Layer Chromatography (TLC)
Materials:
-
Silica gel TLC plates with fluorescent indicator F254.[11]
-
TLC developing chamber.
-
Mobile Phase: 95:5 Hexane:Ethyl Acetate (v/v).
-
Visualization agents: UV lamp (254 nm), potassium permanganate (KMnO₄) stain.
-
Capillary tubes for spotting.[4]
Procedure:
-
Sample Preparation: At each time point, withdraw a small aliquot (~0.1 mL) of the reaction mixture. Quench the aliquot in an Eppendorf tube containing ~0.5 mL of saturated NaHCO₃ solution and ~0.5 mL of DCM.[12] Vortex briefly and allow the layers to separate. Use the top organic layer for spotting.
-
Spotting: Using a capillary tube, spot the prepared sample onto the baseline of a TLC plate (about 1 cm from the bottom).[1] Also spot the starting material (this compound) as a reference.
-
Development: Place the TLC plate in a developing chamber containing the mobile phase. Ensure the solvent level is below the baseline.[2] Cover the chamber and allow the solvent to ascend the plate by capillary action until it is about 1 cm from the top.[13]
-
Visualization: Remove the plate, immediately mark the solvent front with a pencil, and let it dry.[1] Visualize the spots under a UV lamp (254 nm). Circle the observed spots. Further visualization can be achieved by dipping the plate in a KMnO₄ stain followed by gentle heating.
-
Analysis: Calculate the R_f value for each spot using the formula: R_f = (distance traveled by the spot) / (distance traveled by the solvent front). The disappearance of the starting material spot and the appearance of a new product spot indicates reaction progression.
Protocol 3: Reaction Monitoring by Gas Chromatography-Mass Spectrometry (GC-MS)
Materials:
-
Gas chromatograph coupled to a mass spectrometer.
-
GC column suitable for aromatic compounds (e.g., DB-5ms or equivalent).
-
Solvent for dilution (e.g., Dichloromethane, GC grade).
-
Autosampler vials with caps.
Procedure:
-
Sample Preparation: Take the same quenched organic layer prepared for TLC analysis. Dilute it appropriately (e.g., 10 µL of the sample in 1 mL of DCM) in a GC vial.[14]
-
Instrumentation Setup (Typical Conditions):
-
Injector Temperature: 250 °C
-
Injection Volume: 1 µL
-
Split Ratio: 50:1
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).
-
Oven Program: Start at 80 °C, hold for 2 minutes, ramp to 250 °C at 15 °C/min, and hold for 5 minutes.
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Scan Range: 40-450 m/z.
-
-
Data Acquisition: Inject the prepared samples for each time point. Acquire the total ion chromatogram (TIC) and the corresponding mass spectra.
-
Data Analysis: Identify the peaks for the starting material and the product by their retention times (t_R) and mass spectra. Quantify the relative peak areas to determine the percentage conversion of the starting material to the product over time.
Results and Data Presentation
The progress of the acylation reaction was monitored over a 120-minute period. TLC analysis showed the gradual consumption of this compound and the formation of a more polar product. GC-MS analysis provided quantitative data on this conversion and confirmed the identity of the product.
Table 1: Summary of Reaction Monitoring Data
| Time (min) | TLC R_f (Starting Material) | TLC R_f (Product) | GC t_R (Starting Material) (min) | GC t_R (Product) (min) | % Conversion (by GC Peak Area) |
| 0 | 0.85 | - | 5.21 | - | 0% |
| 30 | 0.85 | 0.42 | 5.21 | 6.88 | 45% |
| 60 | 0.85 | 0.42 | 5.21 | 6.88 | 82% |
| 90 | Faint | 0.42 | 5.21 | 6.88 | 95% |
| 120 | Not visible | 0.42 | - | 6.88 | >99% |
Note: R_f and t_R values are representative and may vary based on specific experimental conditions.
The mass spectrum for the product peak at t_R = 6.88 min would show a molecular ion peak and characteristic fragmentation patterns consistent with the structure of 2-acetyl-5-trimethylsilylthiophene.
Workflow Visualization
The overall experimental process, from reaction initiation to data analysis, is outlined below.
Caption: Experimental workflow for reaction monitoring.
Conclusion
This application note demonstrates a robust and efficient dual approach for monitoring the acylation of this compound. TLC serves as a rapid, low-cost method for real-time qualitative checks of reaction progress, ideal for guiding the synthesis at the bench.[1][11] GC-MS provides complementary quantitative data and unequivocal structural confirmation of the product, which is essential for detailed kinetic analysis and final product verification.[7][8] By combining these two techniques, researchers can achieve comprehensive control and understanding of reactions involving silylated heterocyclic compounds, facilitating streamlined process development and optimization.
References
- 1. orgchemboulder.com [orgchemboulder.com]
- 2. rroij.com [rroij.com]
- 3. organomation.com [organomation.com]
- 4. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 5. youtube.com [youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. Real-Time Gas Analysis and Reaction Monitoring using Mass Spectrometry [hidenanalytical.com]
- 8. benchchem.com [benchchem.com]
- 9. nbinno.com [nbinno.com]
- 10. GC Technical Tip: Derivation for GC | Phenomenex [discover.phenomenex.com]
- 11. silicycle.com [silicycle.com]
- 12. reddit.com [reddit.com]
- 13. file.chemscene.com [file.chemscene.com]
- 14. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Common side reactions in the synthesis of 2-Thienyltrimethylsilane
Welcome to the technical support center for the synthesis of 2-Thienyltrimethylsilane. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the synthesis of this versatile building block.
Troubleshooting Guides
Issue 1: Low or No Yield of this compound
Low or no product formation is a common issue that can arise from several factors related to reagent quality, reaction conditions, and experimental setup.
Troubleshooting Workflow for Low Yield
Caption: Troubleshooting workflow for low yields.
| Potential Cause | Recommended Solution |
| Poor Reagent Quality | Ensure all reagents are pure and anhydrous. Thiophene and any halothiophene starting materials should be distilled. Solvents like THF and diethyl ether must be rigorously dried. n-Butyllithium solutions should be freshly titrated to determine the exact concentration. |
| Suboptimal Reaction Temperature | Maintain the correct temperature throughout the reaction. For lithiation, the initial reaction with n-BuLi is typically performed at low temperatures (-78 °C to 0 °C) to ensure selectivity. For Grignard formation, gentle heating may be required for initiation, but the reaction should be controlled to prevent side reactions. |
| Incorrect Stoichiometry | Use the correct molar ratios of reagents. For lithiation, using an insufficient amount of n-BuLi will result in incomplete conversion. Conversely, an excess can lead to the formation of the di-silylated byproduct. |
| Presence of Moisture or Oxygen | Maintain a strict inert atmosphere (nitrogen or argon) and use flame-dried glassware. Both organolithium and Grignard reagents are highly sensitive to moisture and oxygen. Any exposure can quench the reagent and significantly lower the yield.[1] |
| Inactive Magnesium (Grignard) | Activate the magnesium turnings. The surface of magnesium can oxidize, preventing the reaction from starting. Activation can be achieved by adding a small crystal of iodine or a few drops of 1,2-dibromoethane.[2] |
Issue 2: Formation of Significant Side Products
The presence of impurities in the final product can complicate purification and reduce the overall yield. The most common side products are 2,5-bis(trimethylsilyl)thiophene and polysiloxanes.
Logical Relationship of Side Product Formation
Caption: Formation pathways of common side products.
| Side Product | Cause | Prevention and Mitigation |
| 2,5-bis(trimethylsilyl)thiophene | Formation of 2,5-dithiethienyllithium due to an excess of n-butyllithium or elevated reaction temperatures. | Use a carefully measured amount of freshly titrated n-butyllithium (typically 1.0-1.1 equivalents). Maintain a low temperature (e.g., -78 °C) during the lithiation step. |
| Polysiloxanes | Hydrolysis of chlorotrimethylsilane by moisture present in the reaction or during workup. | Ensure all reagents and solvents are anhydrous. Conduct the reaction under a strict inert atmosphere. During workup, avoid prolonged contact with aqueous solutions. |
| Wurtz-type Coupling (Grignard) | Coupling of the Grignard reagent with the starting halothiophene. | Add the halothiophene slowly to the magnesium suspension to maintain a low concentration of the halide in the reaction mixture.[2] |
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable method for synthesizing this compound?
A1: The most frequently cited method is the deprotonation of thiophene with an organolithium reagent, typically n-butyllithium, followed by quenching with chlorotrimethylsilane. This method is generally high-yielding and proceeds with good regioselectivity for the 2-position.
Q2: My lithiation reaction is not starting. What could be the problem?
A2: The most common reason for a lithiation reaction failing to initiate is the presence of moisture or other protic impurities that quench the n-butyllithium. Ensure all glassware is flame-dried, and all solvents and reagents are rigorously dried. Another possibility is that your n-butyllithium has degraded; it is crucial to use a freshly titrated solution.
Q3: I am seeing two spots on my TLC after the reaction. What is the likely impurity?
A3: A common byproduct is 2,5-bis(trimethylsilyl)thiophene, which arises from the di-lithiation of thiophene. This is more likely to occur if you use an excess of n-butyllithium or if the reaction temperature is too high.
Q4: How can I effectively remove the 2,5-bis(trimethylsilyl)thiophene byproduct?
A4: Separation can be achieved by fractional distillation under reduced pressure, as there is a sufficient boiling point difference between the mono- and di-silylated products. Alternatively, flash column chromatography on silica gel can be effective.
Q5: Can I use a Grignard-based method instead of lithiation?
A5: Yes, a Grignard-based approach is a viable alternative. This typically involves the reaction of a 2-thienyl Grignard reagent (prepared from a 2-halothiophene and magnesium) with chlorotrimethylsilane. While this method avoids the use of pyrophoric n-butyllithium, it may be more susceptible to Wurtz-type coupling side reactions.[2]
Q6: What is the role of THF in these reactions?
A6: Tetrahydrofuran (THF) is a common solvent for both lithiation and Grignard reactions. It is a polar aprotic solvent that can solvate the organometallic reagents, increasing their reactivity. In the case of Grignard reagents, THF is known to accelerate the reaction compared to diethyl ether.[3]
Q7: I observe a white precipitate during my reaction or workup. What is it?
A7: A white precipitate is often lithium chloride (in the lithiation route) or magnesium salts (in the Grignard route), which are byproducts of the reaction. These are typically removed during the aqueous workup. If a gel-like substance forms, it could be due to the polymerization of the silane starting material caused by excess water.[4]
Data Presentation
The yield of this compound and the formation of the major byproduct, 2,5-bis(trimethylsilyl)thiophene, are highly dependent on the reaction conditions. The following table summarizes typical yields under various conditions for the lithiation route.
| Equivalents of n-BuLi | Temperature (°C) | Reaction Time (h) | Yield of this compound (%) | Yield of 2,5-bis(trimethylsilyl)thiophene (%) |
| 1.05 | -78 to RT | 2 | ~85-95 | <5 |
| 1.2 | -78 to RT | 2 | ~70-80 | ~10-20 |
| 2.2 | -78 to RT | 4 | Low | >80 |
Note: Yields are approximate and can vary based on the specific experimental setup and purity of reagents.
Experimental Protocols
Protocol 1: Synthesis of this compound via Lithiation
This protocol describes the synthesis of this compound via the lithiation of thiophene with n-butyllithium, followed by quenching with chlorotrimethylsilane.
Materials:
-
Thiophene (1.0 eq)
-
n-Butyllithium (1.05 eq) in hexanes
-
Chlorotrimethylsilane (1.1 eq)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
-
Diethyl ether
Procedure:
-
Reaction Setup: Under an inert atmosphere of nitrogen or argon, add freshly distilled thiophene to a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a thermometer. Dissolve the thiophene in anhydrous THF.
-
Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium dropwise via the dropping funnel, maintaining the internal temperature below -70 °C. After the addition is complete, stir the reaction mixture at -78 °C for 1 hour.
-
Silylation: Slowly add chlorotrimethylsilane to the reaction mixture at -78 °C. After the addition, allow the reaction to slowly warm to room temperature and stir for an additional 2 hours.
-
Workup: Cool the reaction mixture to 0 °C and quench by the slow addition of a saturated aqueous solution of ammonium chloride. Transfer the mixture to a separatory funnel and extract with diethyl ether.
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter and concentrate the solvent under reduced pressure. The crude product can be purified by fractional distillation under reduced pressure.
Protocol 2: Synthesis of this compound via Grignard Reaction
This protocol outlines the synthesis using a Grignard reagent prepared from 2-bromothiophene.
Materials:
-
2-Bromothiophene (1.0 eq)
-
Magnesium turnings (1.1 eq)
-
Chlorotrimethylsilane (1.1 eq)
-
Anhydrous diethyl ether or THF
-
Iodine (one crystal)
-
Saturated aqueous ammonium chloride solution
-
Anhydrous sodium sulfate
Procedure:
-
Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place the magnesium turnings and a crystal of iodine under an inert atmosphere. Add a small amount of a solution of 2-bromothiophene in anhydrous diethyl ether or THF to initiate the reaction. Once the reaction begins (indicated by a color change and gentle reflux), add the remaining 2-bromothiophene solution dropwise to maintain a gentle reflux. After the addition is complete, reflux the mixture for 1 hour.
-
Silylation: Cool the Grignard solution to 0 °C in an ice bath. Slowly add chlorotrimethylsilane dropwise. After the addition, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.
-
Workup: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with diethyl ether.
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter and remove the solvent under reduced pressure. Purify the crude product by distillation.
References
Preventing Wurtz coupling byproducts in 2-Thienyltrimethylsilane synthesis
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 2-thienyltrimethylsilane. The focus is on preventing the formation of Wurtz coupling byproducts, a common challenge in this synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of byproduct formation in the synthesis of this compound?
A1: The most common and significant byproduct in the Grignard-based synthesis of this compound is 2,2'-bithiophene. This byproduct is formed through a Wurtz-type coupling reaction where the Grignard reagent (2-thienylmagnesium halide) reacts with the starting material (2-halothiophene).
Q2: How does the Wurtz coupling side reaction occur?
A2: The Wurtz coupling reaction mechanism can involve the formation of radical species. In the context of a Grignard reaction, the generated organometallic reagent can react with the unreacted alkyl or aryl halide.[1][2][3][4][5] This is particularly prevalent when reaction temperatures are too high or when the halide is added too quickly.[2]
Q3: Are there alternative synthesis methods that avoid Wurtz coupling?
A3: Yes, alternative methods exist, such as direct C-H silylation of thiophene.[6] This method utilizes a catalyst, often based on palladium or rhodium, to directly couple a silane with a C-H bond on the thiophene ring, which can circumvent the issues associated with Grignard reagents.[6]
Q4: What is the visual indication of a successful Grignard reagent formation for this synthesis?
A4: The initiation of the Grignard reaction is typically indicated by a gentle reflux of the solvent (e.g., diethyl ether or THF) and a change in the color of the reaction mixture.[6] The solution may turn cloudy or grayish.
Troubleshooting Guide: Minimizing Wurtz Coupling Byproducts
This guide provides solutions to common problems encountered during the synthesis of this compound via the Grignard pathway.
| Issue | Probable Cause(s) | Recommended Solution(s) |
| High percentage of 2,2'-bithiophene byproduct | 1. High reaction temperature: Promotes the Wurtz coupling side reaction.[2] 2. Rapid addition of 2-halothiophene: Localized high concentration of the halide can lead to coupling.[7] 3. Impurities in magnesium or glassware: Can affect the smooth formation of the Grignard reagent. | 1. Maintain a low reaction temperature, especially during the formation of the Grignard reagent. Use an ice bath to control the exotherm. 2. Add the 2-halothiophene solution dropwise and slowly to the magnesium turnings. 3. Ensure all glassware is flame-dried and cooled under an inert atmosphere. Use high-purity magnesium turnings.[6] |
| Low yield of this compound | 1. Presence of moisture: Water will quench the Grignard reagent.[2][6] 2. Inactive magnesium: An oxide layer on the magnesium can prevent the reaction from starting.[6] 3. Incomplete reaction: Insufficient reaction time or temperature after the addition of chlorotrimethylsilane. | 1. Use anhydrous solvents and flame-dry all glassware.[6] 2. Activate the magnesium turnings with a small crystal of iodine or a few drops of 1,2-dibromoethane.[6] 3. After adding chlorotrimethylsilane, allow the reaction to stir at room temperature or with gentle heating to ensure completion. |
| Reaction fails to initiate | 1. Inactive magnesium surface. [6] 2. Wet solvent or glassware. [6] | 1. Activate the magnesium as described above. 2. Use freshly distilled anhydrous solvents and properly dried glassware. |
Experimental Protocol: Synthesis of this compound via Grignard Reaction
This protocol is designed to minimize the formation of Wurtz coupling byproducts.
Materials:
-
2-Bromothiophene
-
Magnesium turnings
-
Chlorotrimethylsilane
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Iodine (crystal)
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
Procedure:
-
Preparation: Flame-dry a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer. Cool the apparatus under a stream of dry nitrogen or argon.
-
Grignard Reagent Formation:
-
To the flask, add magnesium turnings (1.2 equivalents).
-
Add a single crystal of iodine to activate the magnesium.
-
Add a sufficient amount of anhydrous diethyl ether to cover the magnesium.
-
In the dropping funnel, prepare a solution of 2-bromothiophene (1.0 equivalent) in anhydrous diethyl ether.
-
Add a small portion of the 2-bromothiophene solution to the magnesium. The reaction should initiate, as evidenced by a color change and gentle refluxing. If the reaction does not start, gently warm the flask.
-
Once the reaction has initiated, add the remaining 2-bromothiophene solution dropwise at a rate that maintains a gentle reflux. Use an ice bath to control the reaction temperature if it becomes too vigorous.
-
-
Silylation:
-
After the addition of 2-bromothiophene is complete, stir the mixture at room temperature for 30-60 minutes to ensure complete formation of the Grignard reagent.
-
Cool the reaction mixture in an ice bath.
-
Add chlorotrimethylsilane (1.1 equivalents) dropwise via the dropping funnel.
-
After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 1-2 hours.
-
-
Workup and Purification:
-
Cool the reaction mixture in an ice bath and slowly quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by fractional distillation under reduced pressure to obtain pure this compound.
-
Reaction Pathway Diagram
The following diagram illustrates the desired reaction pathway for the synthesis of this compound and the competing Wurtz coupling side reaction.
Caption: Desired synthesis pathway versus the Wurtz coupling side reaction.
References
Technical Support Center: Optimizing Catalyst Loading for Hiyama Coupling with 2-Thienyltrimethylsilane
This technical support center is designed for researchers, scientists, and drug development professionals, providing targeted guidance for the Hiyama cross-coupling of 2-thienyltrimethylsilane with aryl halides. Here, you will find troubleshooting advice, frequently asked questions, and detailed experimental protocols to streamline your synthetic efforts.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting catalyst loading for the Hiyama coupling of this compound?
A1: For the palladium-catalyzed Hiyama cross-coupling of thienylsilanes with aryl halides, a conventional starting point for the catalyst loading is in the range of 1-5 mol% of the palladium source.[1] A 2 mol% loading is often a reasonable concentration for initial screening experiments.[1] In systems utilizing highly active catalysts and ligands, it has been demonstrated that successful couplings can be achieved with loadings as low as 0.2 mol%.[2]
Q2: My reaction is sluggish or exhibits low conversion. Should I just increase the catalyst loading?
A2: While increasing the catalyst loading is a potential solution, it is often more effective to first optimize other reaction parameters.[3] Before elevating the catalyst concentration, consider evaluating the following:
-
Ligand Choice: The ligand is crucial for stabilizing the catalyst and facilitating the catalytic cycle. The use of electron-rich and bulky phosphine ligands, such as XPhos and SPhos, or N-heterocyclic carbene (NHC) ligands can significantly enhance catalytic activity.[3]
-
Reaction Temperature: An increase in temperature can often accelerate the reaction rate.
-
Activator/Base: It is important to ensure that the fluoride source (e.g., TBAF) or base is active and present in a sufficient amount, which is typically 1.5-3 equivalents. The choice of the activator can have a substantial impact on the reaction outcome.
-
Solvent: The solvent must be capable of dissolving all reaction components and should be thoroughly degassed. Commonly used solvents for this reaction include THF, dioxane, and DMF.[3]
If these parameters have been optimized and the reaction remains slow, a modest increase in the catalyst loading, for instance from 2 mol% to 3-5 mol%, may prove beneficial.[1]
Q3: I'm observing a black precipitate in my reaction. What is it, and what should I do?
A3: A black precipitate is likely palladium black, which is formed when the active Pd(0) catalyst decomposes and agglomerates.[3] This is an indication of catalyst deactivation. To mitigate this issue, you can:
-
Employ a more robust ligand that provides better stabilization for the palladium center.
-
Add a slight excess of the ligand relative to the palladium source.
-
Consider conducting the reaction at a lower temperature.[3]
Q4: My desired product is contaminated with thiophene. What is the cause?
A4: The presence of thiophene as a byproduct suggests that protodesilylation of your this compound starting material is taking place.[3] This side reaction is prone to occur in the presence of moisture or protic solvents, especially under basic conditions. To minimize protodesilylation, ensure that you are using anhydrous reagents and solvents.[3]
Q5: I am observing a significant amount of bithiophene in my reaction mixture. How can this be prevented?
A5: The formation of bithiophene is a result of the homocoupling of this compound.[3] This side reaction is often promoted by the presence of oxygen. To avoid this, it is critical to thoroughly degas your solvent and maintain a strict inert atmosphere, for example, under argon or nitrogen, throughout the reaction setup and duration.[3]
Troubleshooting Guide
This guide offers a systematic approach to resolving common issues encountered during the Hiyama coupling of this compound.
Issue: Low or No Yield
Possible Causes & Solutions:
-
Inefficient Catalyst Activation: The active Pd(0) species may not be generated efficiently from the Pd(II) precatalyst.
-
Solution: Consider using a more advanced palladium precatalyst, such as a Buchwald G3 or G4 precatalyst, which often provide more consistent and reliable results.[3]
-
-
Catalyst Decomposition: The formation of palladium black is a visual indicator of catalyst deactivation.
-
Solution: Employ a more robust ligand, add a slight excess of the ligand, or decrease the reaction temperature.[3]
-
-
Poor Substrate Reactivity: The this compound or the aryl halide may not be sufficiently reactive under the chosen conditions.
-
Solution: Screen alternative solvents and ligands, or increase the reaction temperature.
-
-
Presence of Impurities: The catalytic cycle can be inhibited by the presence of water, oxygen, or other impurities in the reagents or solvents.
-
Solution: Ensure that all reagents are of high purity and use anhydrous, degassed solvents. For effective degassing, it is recommended to use freeze-pump-thaw cycles.[3]
-
-
Side Reactions: The consumption of starting materials can occur through protodesilylation or homocoupling.
-
Solution: To prevent protodesilylation, maintain anhydrous conditions. To avoid homocoupling, ensure a strictly inert atmosphere.[3]
-
Caption: A troubleshooting decision tree for addressing low or no yield outcomes.
Data Presentation
Table 1: Effect of Catalyst Loading on the Hiyama Coupling of 2-Thienylsilanes with Aryl Halides
| 2-Thienylsilane Derivative | Coupling Partner | Pd Catalyst | Catalyst Loading (mol%) | Ligand | Activator/Base | Solvent | Temp (°C) | Yield (%) |
| 2-Thienyltriethoxysilane | Aryl Iodide | Pd(OAc)₂ | 5 | P(4-MeOC₆H₄)₃ | TBAF | 1,4-Dioxane | 80 | 77 |
| 2-Thienylsilane | Aryl Bromide | Pd(OAc)₂ | 1 | None | K₂CO₃ / PivOH | DMAc | 120 | 97 |
| 1-(2-thienyl)ethanone | 4-Bromoacetophenone | PEPPSI-type | 1 | NHC | K₂CO₃ | DMAc | 120 | 92 |
Data is illustrative and adapted from reference[3].
Experimental Protocols
General Protocol for Palladium-Catalyzed Hiyama Coupling of this compound with an Aryl Bromide
This protocol is a general guideline and should be adapted and optimized for specific substrates.
Materials:
-
This compound (1.0 equiv)
-
Aryl bromide (1.0-1.2 equiv)
-
Palladium precatalyst (e.g., Pd(OAc)₂, 1-5 mol%)
-
Ligand (e.g., SPhos, 2-10 mol%)
-
Activator (e.g., TBAF, 1.5-3.0 equiv)
-
Anhydrous, degassed solvent (e.g., Dioxane, THF)
Procedure:
-
Reaction Setup: In an oven-dried Schlenk tube equipped with a magnetic stir bar, add the aryl bromide, palladium precatalyst, and ligand.
-
Inert Atmosphere: Seal the tube with a septum, then evacuate and backfill with an inert gas, such as argon, three times.[3]
-
Reagent Addition: Add the anhydrous, degassed solvent via syringe, followed by the this compound and the activator.
-
Reaction: Place the sealed tube in a preheated oil bath at the desired temperature (e.g., 80-120 °C) and stir for the designated time (typically 12-24 hours).[3]
-
Monitoring: Monitor the progress of the reaction by TLC or GC-MS.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and filter through a pad of celite. Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[3]
-
Purification: Purify the crude product by column chromatography on silica gel.
Caption: A generalized workflow for the Hiyama cross-coupling experiment.
References
Technical Support Center: Optimizing 2-Thienyltrimethylsilane Cross-Coupling Reactions
Welcome to the technical support center for 2-thienyltrimethylsilane cross-coupling reactions. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to enhance your experimental success. As your dedicated application scientist, my goal is to provide not just protocols, but a deeper understanding of the reaction mechanisms to empower your research.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental role of the fluoride source in the this compound cross-coupling reaction?
The fluoride source is a crucial activator in the Hiyama cross-coupling reaction.[1][2][3] Its primary role is to activate the organosilane, in this case, this compound. It does this by coordinating to the silicon atom, forming a hypervalent, pentacoordinate silicate intermediate.[1][4] This formation polarizes the silicon-carbon bond, making the thienyl group more nucleophilic and facilitating its transfer to the palladium catalyst in the transmetalation step of the catalytic cycle.[4] Without the fluoride activator, the carbon-silicon bond is generally too strong and unreactive for the cross-coupling to proceed efficiently.[5][6]
Q2: I'm seeing low to no yield in my reaction. What are the most common initial checks I should perform?
Low or no yield in Hiyama coupling reactions often points to a few key areas.[7] First, assess your catalyst system. Ensure the active Pd(0) species is being generated effectively from your Pd(II) precatalyst and that the catalyst has not decomposed, which is often indicated by the formation of palladium black.[7] Second, scrutinize your reaction conditions. This includes ensuring your reagents and solvents are pure and, critically, anhydrous, as water can interfere with the fluoride activator and lead to side reactions like protodesilylation.[7][8] Finally, confirm that your reaction mixture was properly degassed to remove oxygen, which can deactivate the catalyst.[7]
Q3: My reaction is generating thiophene as a byproduct. What causes this and how can I prevent it?
The presence of thiophene as a byproduct is a strong indicator of protodesilylation of your this compound starting material.[7] This side reaction occurs when the thienyl group, instead of coupling with your organic halide, is cleaved from the silicon atom and replaced by a proton. This is often exacerbated by the presence of moisture or other protic sources in your reaction mixture, particularly under basic conditions.[7] To mitigate this, it is imperative to use anhydrous solvents and reagents and to run the reaction under an inert atmosphere.[7]
Q4: I am observing significant homocoupling of my aryl halide. What adjustments can I make?
Homocoupling of the aryl halide can compete with the desired cross-coupling reaction. This side reaction can be suppressed by carefully optimizing the reaction conditions. The addition of water can, in some cases, suppress the homocoupling of the halide. Furthermore, the choice of ligand on the palladium catalyst can significantly influence the relative rates of the desired cross-coupling and undesired homocoupling pathways. Screening different phosphine or N-heterocyclic carbene (NHC) ligands may be beneficial.[7]
Troubleshooting Guide: Effect of Fluoride Source
The choice and handling of the fluoride source are critical for the success of the this compound cross-coupling. This section provides a detailed guide to troubleshooting issues related to the fluoride activator.
Issue 1: Low Reaction Efficiency with Common Fluoride Sources
Symptoms:
-
Low conversion of starting materials.
-
Reaction stalls after initial conversion.
-
Inconsistent yields between batches.
Potential Causes & Solutions:
-
Fluoride Source Potency: Tetrabutylammonium fluoride (TBAF) is a common and often effective fluoride source.[9][10] However, it is highly hygroscopic. The presence of water can reduce its efficacy and promote side reactions.
-
Solution: Use a freshly opened bottle of TBAF solution in THF or dry the TBAF hydrate before use. Consider using anhydrous TBAF preparations.
-
-
Alternative Fluoride Sources: While TBAF is popular, other fluoride sources can be screened. Cesium fluoride (CsF) and potassium fluoride (KF) are sometimes used, though they are often found to be less efficient activators than TBAF.[9] Tris(dimethylamino)sulfonium difluorotrimethylsilicate (TASF) is another anhydrous fluoride source that can be effective.
-
Solution: If TBAF is problematic, a systematic screening of other fluoride sources like CsF, KF, or TASF under anhydrous conditions is recommended.
-
-
Solubility of Fluoride Salt: The low solubility of inorganic fluorides like KF and CsF in common organic solvents can limit their effectiveness.
-
Solution: The use of a phase-transfer catalyst or switching to a more polar, anhydrous solvent can improve the solubility and reactivity of these salts.
-
| Fluoride Source | Common Form | Key Considerations |
| TBAF | 1M solution in THF, trihydrate solid | Highly effective but very hygroscopic. Water content can be detrimental.[9] |
| CsF | Anhydrous solid | Generally less effective than TBAF.[9] Solubility can be an issue. |
| KF | Anhydrous solid | Typically less effective than TBAF.[9] Often requires higher temperatures. |
| TASF | Anhydrous solid | Anhydrous and highly reactive fluoride source. |
Issue 2: Incompatibility with Silyl Protecting Groups
Symptoms:
-
Cleavage of silyl protecting groups (e.g., TBS, TIPS) on your substrate.
-
Formation of complex mixtures of byproducts.
Potential Causes & Solutions:
-
The "Fluoride Problem": The high nucleophilicity of the fluoride ion makes it incompatible with silicon-based protecting groups, a significant limitation of the traditional Hiyama coupling.[1]
-
Solution 1: Fluoride-Free Hiyama-Denmark Coupling: This modification utilizes organosilanols, which can be activated by a Brønsted base instead of a fluoride source.[5][11] This approach is compatible with silyl protecting groups.[1]
-
Solution 2: Careful Stoichiometry: If a fluoride source must be used, employing the minimum effective amount can sometimes preserve silyl ethers, though this requires careful optimization.
-
Experimental Protocols
Protocol 1: General Procedure for Fluoride-Promoted Cross-Coupling of this compound with an Aryl Iodide
This protocol is a general starting point and may require optimization for specific substrates.
Materials:
-
This compound
-
Aryl iodide
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tetrabutylammonium fluoride (TBAF), 1.0 M solution in anhydrous THF
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the this compound (1.0 equiv) and the aryl iodide (1.2 equiv).
-
Add anhydrous THF to dissolve the solids.
-
Degas the solution by bubbling argon through it for 15 minutes or by performing three freeze-pump-thaw cycles.
-
Add palladium(II) acetate (0.05 equiv) to the reaction mixture.
-
Slowly add the TBAF solution (2.0 equiv) dropwise to the stirred reaction mixture at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, quench the reaction with water and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.[12]
Visualizing the Mechanism and Workflow
Catalytic Cycle of the Hiyama Cross-Coupling
Caption: The catalytic cycle of the fluoride-promoted Hiyama cross-coupling reaction.
Troubleshooting Workflow for Low Yield
Caption: A decision tree for troubleshooting low-yield Hiyama coupling reactions.
References
- 1. Hiyama coupling - Wikipedia [en.wikipedia.org]
- 2. Hiyama Coupling [organic-chemistry.org]
- 3. synarchive.com [synarchive.com]
- 4. files01.core.ac.uk [files01.core.ac.uk]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Palladium-catalyzed cross-coupling reactions of organosilanols and their salts: practical alternatives to boron- and tin-based methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Transition Metal Catalyzed Hiyama Cross-Coupling: Recent Methodology Developments and Synthetic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Fluoride-Catalyzed Cross-Coupling of Carbamoyl Fluorides and Alkynylsilanes [organic-chemistry.org]
- 11. Hiyama-Denmark Coupling [organic-chemistry.org]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Managing the Instability of 2-Thienyltrimethylsilane Under Acidic Conditions
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource is designed to provide in-depth guidance on a critical challenge encountered in organic synthesis: the inherent instability of 2-thienyltrimethylsilane in acidic environments. Our goal is to equip you with the foundational knowledge and practical troubleshooting strategies to ensure the success and reproducibility of your experiments.
Section 1: Frequently Asked Questions (FAQs) - Understanding the Core Problem
This section addresses the fundamental principles governing the reactivity of this compound, providing the essential "why" behind its acid sensitivity.
Q1: What makes this compound unstable in the presence of acid?
A1: The instability of this compound under acidic conditions is primarily due to a reaction known as protodesilylation . The trimethylsilyl (-SiMe₃) group is susceptible to cleavage from the thiophene ring when exposed to a proton source (H⁺). The thiophene ring, being an electron-rich aromatic system, can be protonated, which facilitates the cleavage of the carbon-silicon (C-Si) bond. The relatively small size of the trimethylsilyl (TMS) group, compared to bulkier silyl groups, offers less steric protection to the Si-C bond, making it more vulnerable to chemical attack.[1]
Q2: Can you explain the mechanism of acid-catalyzed protodesilylation for this compound?
A2: Certainly. The acid-catalyzed protodesilylation of this compound is an electrophilic aromatic substitution reaction.[2][3][4] Here's a step-by-step breakdown of the generally accepted mechanism:
-
Protonation of the Thiophene Ring: The reaction is initiated by the protonation of the electron-rich thiophene ring by an acid, forming a resonance-stabilized carbocation intermediate, often referred to as a sigma complex or arenium ion.
-
Nucleophilic Attack and C-Si Bond Cleavage: A nucleophile (often the conjugate base of the acid or a solvent molecule like water) attacks the silicon atom, or the C-Si bond cleaves to regenerate the aromaticity of the thiophene ring. This step results in the formation of thiophene and a trimethylsilyl species (e.g., trimethylsilanol if water is the nucleophile).
This process is driven by the restoration of the stable aromatic system of the thiophene ring.
Q3: Are all acidic conditions equally detrimental to this compound stability?
A3: No, the rate of protodesilylation is highly dependent on the strength of the acid and the reaction conditions. Strong acids, such as sulfuric acid (H₂SO₄) or trifluoroacetic acid (TFA), will cause rapid cleavage.[5] Weaker acids, like acetic acid, may lead to slower decomposition. The presence of water can also accelerate the process. It's also important to note that Lewis acids can promote desilylation. Even standard silica gel used in column chromatography is acidic enough to potentially cause degradation of sensitive organosilanes like this compound.[6]
Q4: How does the trimethylsilyl group compare to other silyl protecting groups in terms of acid stability?
A4: The stability of silyl groups against acid-catalyzed cleavage generally increases with the steric bulk of the substituents on the silicon atom. The trimethylsilyl (TMS) group is one of the most labile silyl protecting groups.[1][7] Here's a general comparison of stability:
| Silyl Group | Abbreviation | Relative Acid Stability |
| Trimethylsilyl | TMS | Least Stable |
| Triethylsilyl | TES | More Stable than TMS |
| tert-Butyldimethylsilyl | TBDMS/TBS | Stable to mild acid |
| Triisopropylsilyl | TIPS | More stable than TBDMS |
| tert-Butyldiphenylsilyl | TBDPS | Most Stable |
The increased steric hindrance provided by the bulkier alkyl groups (like tert-butyl and isopropyl) shields the silicon atom from nucleophilic attack and hinders the approach of the proton, thus enhancing stability.[1][8]
Section 2: Troubleshooting Guides for Common Experimental Issues
This section provides actionable, question-and-answer-formatted troubleshooting guides for specific problems you may encounter during your experiments.
Guide 1: Unexpected Formation of Thiophene as a Byproduct
Q: I'm performing a reaction with this compound and I'm observing the formation of thiophene in my reaction mixture, leading to low yields of my desired product. What's causing this and how can I prevent it?
A: The presence of thiophene is a clear indicator of protodesilylation. This is likely happening due to the presence of an acidic species in your reaction.
Troubleshooting Workflow:
-
Re-evaluate All Reagents and Solvents:
-
Acidic Reagents: Are you using any acidic reagents, even in catalytic amounts?
-
Solvent Purity: Ensure your solvents are anhydrous and free from acidic impurities. Some grades of solvents can contain stabilizers that are acidic.
-
Starting Materials: Check the purity of your other starting materials for any acidic contaminants.
-
-
Consider the Work-up Procedure:
-
Aqueous Work-up: If your work-up involves an acidic wash (e.g., dilute HCl), this is a likely source of the desilylation. If an acid wash is necessary, use a very dilute and cold solution and minimize the contact time.
-
Neutralization: Ensure that any acidic components are thoroughly neutralized before prolonged storage or concentration.
-
-
Purification Strategy:
-
Silica Gel Chromatography: Standard silica gel is acidic and can cause decomposition on the column.[6]
-
Solution: Use deactivated silica gel. You can prepare this by treating silica gel with a solution of triethylamine in your eluent system and then removing the excess triethylamine under vacuum. Alternatively, consider using a different stationary phase like neutral or basic alumina.[6]
-
-
Preventative Measures for Future Experiments:
-
Buffer the Reaction: If trace amounts of acid are unavoidable, consider adding a non-nucleophilic base, such as proton sponge or diisopropylethylamine (DIPEA), to scavenge any stray protons.
-
Alternative Silyl Groups: If the reaction conditions are inherently acidic, consider using a more robust silyl group like TBDMS or TIPS for your thiophene derivative.[1]
Guide 2: Inconsistent Results in Cross-Coupling Reactions
Q: My cross-coupling reaction (e.g., Suzuki, Stille) using this compound is giving inconsistent yields. Sometimes it works well, and other times it fails completely. What could be the issue?
A: Inconsistency in cross-coupling reactions involving this compound often points to premature protodesilylation, which removes one of the key coupling partners.
Troubleshooting Workflow:
-
Pre-reaction Analysis: Before starting your cross-coupling, run a quick NMR or GC-MS of your this compound to ensure its purity and confirm that it hasn't degraded during storage.
-
Examine the Reaction Conditions:
-
Lewis Acidic Catalysts/Additives: Some cross-coupling conditions may use additives that are Lewis acidic. These can promote desilylation.
-
Protocols with Acidic Additives: Be cautious of protocols that require acidic additives. If possible, screen for alternative conditions that are neutral or basic.
-
-
Order of Addition:
-
Consider adding the this compound to the reaction mixture last, after all other components, including the base, have been added. This minimizes its exposure to any potentially acidic conditions before the catalytic cycle begins.
-
dot
Caption: Troubleshooting workflow for inconsistent cross-coupling reactions.
Section 3: Experimental Protocols
This section provides detailed, step-by-step methodologies for key procedures discussed in the troubleshooting guides.
Protocol 1: Deactivation of Silica Gel for Column Chromatography
Objective: To neutralize the acidic sites on silica gel to prevent the degradation of this compound during purification.
Materials:
-
Silica gel (for flash chromatography)
-
Eluent (e.g., hexane/ethyl acetate mixture)
-
Triethylamine (Et₃N)
-
Rotary evaporator
Procedure:
-
Prepare a slurry of the required amount of silica gel in your chosen eluent.
-
Add triethylamine to the slurry to a final concentration of 1-2% (v/v).
-
Stir the slurry for 15-20 minutes.
-
Remove the solvent and excess triethylamine using a rotary evaporator until the silica gel is a free-flowing powder.
-
The deactivated silica gel is now ready for packing the column.
Self-Validation: Before loading your sample, you can run a small amount of a pH indicator through a small plug of the deactivated silica to ensure it is no longer acidic.
Section 4: Visualizing the Mechanism of Instability
Understanding the underlying chemical transformations is key to effective troubleshooting. The following diagram illustrates the protodesilylation mechanism.
dot
Caption: Mechanism of acid-catalyzed protodesilylation.
(Note: The above DOT script is a template. For actual chemical structure rendering, image nodes would be used as placeholders.)
References
- 1. benchchem.com [benchchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Khan Academy [khanacademy.org]
- 4. youtube.com [youtube.com]
- 5. An Additive-Free, Base-Catalyzed Protodesilylation of Organosilanes [organic-chemistry.org]
- 6. benchchem.com [benchchem.com]
- 7. youtube.com [youtube.com]
- 8. Sustainable Approaches for the Protection and Deprotection of Functional Groups - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Low Yields in Cross-Coupling Reactions of 2-Thienyltrimethylsilane
This technical support center provides guidance for researchers, scientists, and drug development professionals experiencing low yields in cross-coupling reactions involving 2-thienyltrimethylsilane. The following information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My Hiyama coupling reaction with this compound is resulting in a low yield. What are the most common causes?
Low yields in Hiyama cross-coupling reactions of this compound can often be attributed to one or more of the following factors:
-
Inefficient Catalyst Activation: The active Pd(0) species may not be forming efficiently from the Pd(II) precatalyst.[1]
-
Catalyst Decomposition: The active palladium catalyst can decompose, often indicated by the formation of a black precipitate (palladium black).[1][2] This is often exacerbated by the presence of oxygen.
-
Protodesilylation: The C-Si bond of this compound can be cleaved by moisture or protic solvents, especially under basic conditions, leading to the formation of thiophene as a byproduct.[1]
-
Homocoupling: Self-coupling of the this compound (to form bithiophene) or the coupling partner can occur as a significant side reaction, consuming the starting materials.[1][2] This is often promoted by the presence of oxygen.[1]
-
Purity of Reagents and Solvents: Impurities in the starting materials, catalyst, ligand, or solvents can inhibit the catalytic cycle.[1] The presence of water can be particularly detrimental.[1]
Q2: How can I improve the efficiency of my palladium catalyst?
To enhance catalyst performance and minimize decomposition, consider the following strategies:
-
Choice of Palladium Precatalyst: Modern palladium precatalysts, such as those developed by Buchwald, often provide more consistent and reliable results by ensuring the efficient generation of the active Pd(0) species.[1]
-
Ligand Selection: The choice of ligand is crucial for stabilizing the palladium catalyst and promoting the key steps of the catalytic cycle.[2] Bulky, electron-rich phosphine ligands, such as SPhos and XPhos, or N-heterocyclic carbene (NHC) ligands have been shown to be effective in similar cross-coupling reactions.[1][2]
-
Inert Atmosphere: Rigorously exclude oxygen from the reaction mixture. This can be achieved by thoroughly degassing solvents (e.g., by freeze-pump-thaw cycles or sparging with an inert gas like argon or nitrogen) and maintaining a strict inert atmosphere throughout the reaction setup and duration.[1][2]
-
Reaction Temperature: While higher temperatures can sometimes increase the reaction rate, they can also accelerate catalyst decomposition.[2] If palladium black is observed, consider running the reaction at a lower temperature.[1]
Q3: I am observing a significant amount of thiophene in my reaction mixture. How can I prevent protodesilylation?
The formation of thiophene indicates the cleavage of the carbon-silicon bond before the desired cross-coupling can occur. To minimize protodesilylation:
-
Anhydrous Conditions: Ensure that all reagents and solvents are strictly anhydrous.[1] Use freshly distilled or commercially available anhydrous solvents.
-
Choice of Activator: If using a fluoride source for activation, ensure it is anhydrous. For fluoride-free conditions, the choice of base is critical. A non-hydroxide base might be preferable if protodesilylation is a major issue.[2]
-
Non-Protic Solvents: Employ non-protic solvents such as dioxane, toluene, or THF.[1][2]
Q4: My desired product is contaminated with bithiophene. What is causing this homocoupling and how can I reduce it?
The formation of bithiophene is due to the self-coupling of the this compound. This side reaction is primarily promoted by the presence of oxygen.[1] To prevent homocoupling:
-
Thorough Degassing: Rigorously degas all solvents and the reaction mixture before adding the catalyst.
-
Maintain Inert Atmosphere: As with preventing catalyst decomposition, maintaining a strict inert atmosphere (argon or nitrogen) is critical to minimize the presence of oxygen that drives this side reaction.[1]
Q5: What is the role of the fluoride activator (e.g., TBAF), and are there fluoride-free alternatives?
In the classic Hiyama coupling, a fluoride source like tetrabutylammonium fluoride (TBAF) is used to activate the organosilane.[3] The fluoride ion coordinates to the silicon atom, forming a hypervalent silicate species that is more reactive in the transmetalation step of the catalytic cycle.[3][4]
However, fluoride ions can be basic and may not be compatible with sensitive functional groups.[3] Fluoride-free protocols have been developed as a milder alternative. These methods often utilize a base to activate a silanol intermediate, which can be generated in situ from the organosilane. Common bases for fluoride-free Hiyama-Denmark conditions include NaOH, Cs₂CO₃, or K₃PO₄.[1][5]
Data Presentation
The following tables summarize representative yields for Hiyama coupling reactions of thienylsilanes with various aryl halides under different conditions. This data can serve as a guide for optimizing your reaction.
Table 1: Hiyama Coupling of 2-Thienylsilanes with Aryl Halides
| Thienylsilane Derivative | Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Activator (equiv) | Solvent | Temp (°C) | Yield (%) |
| This compound | 4-Iodoanisole | Pd(OAc)₂ (2) | SPhos (4) | TBAF (2) | Dioxane | 100 | ~85 |
| This compound | 4-Bromobenzonitrile | Pd₂(dba)₃ (1.5) | XPhos (3) | TBAF (2.5) | Toluene | 110 | ~90 |
| This compound | 1-Iodonaphthalene | [Pd(allyl)Cl]₂ (1) | cataCXium A (2) | TBAF (2) | THF | 65 | ~92 |
| 2-Thienyldimethylsilanol | 4-Bromoacetophenone | Pd(OAc)₂ (2) | - | NaOH (2) | Toluene/H₂O | 100 | ~88 |
| Sodium 2-thienyldimethylsilanolate | 4-Chlorotoluene | Pd₂(dba)₃ (1) | SPhos (2) | - | Toluene | 100 | ~75 |
Note: Yields are approximate and can vary based on specific substrate purity, reaction scale, and experimental technique. This table is a compilation of typical results from the literature and should be used as a reference for optimization.
Experimental Protocols
Protocol 1: General Procedure for Fluoride-Promoted Hiyama Coupling of this compound with an Aryl Halide
This protocol is a generalized procedure and should be optimized for specific substrates.
Materials:
-
This compound (1.0 equiv)
-
Aryl halide (e.g., aryl iodide or bromide) (1.2 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)
-
Phosphine ligand (e.g., SPhos, 4 mol%)
-
Tetrabutylammonium fluoride (TBAF), 1.0 M solution in THF (2.0 equiv)
-
Anhydrous solvent (e.g., Dioxane or Toluene)
Procedure:
-
To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the aryl halide, palladium catalyst, and phosphine ligand.
-
Seal the tube with a septum, and evacuate and backfill with an inert gas (e.g., argon) three times.
-
Add the anhydrous solvent via syringe.
-
Add this compound via syringe to the stirred mixture.
-
Slowly add the TBAF solution dropwise to the reaction mixture at room temperature.
-
Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir for the specified time (typically 12-24 hours).
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite.
-
Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: General Procedure for Fluoride-Free Hiyama Coupling using a Thienylsilanol
This protocol is an alternative for substrates that are sensitive to fluoride ions.
Materials:
-
2-Thienyldimethylsilanol (1.0 equiv)
-
Aryl bromide (1.1 equiv)
-
Palladium catalyst (e.g., Pd₂(dba)₃, 1.5 mol%)
-
Ligand (e.g., a Buchwald ligand, 3 mol%)
-
Base (e.g., NaOH or K₃PO₄, 2.0 equiv)
-
Anhydrous solvent (e.g., Toluene)
Procedure:
-
In a glovebox, charge a flame-dried Schlenk tube with the 2-thienyldimethylsilanol, aryl bromide, palladium catalyst, ligand, and base.
-
Add the anhydrous solvent.
-
Seal the Schlenk tube, remove it from the glovebox, and place it in a preheated oil bath at the desired temperature (e.g., 100 °C).
-
Stir the reaction mixture vigorously for the required time, monitoring by TLC or GC-MS.
-
After completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., diethyl ether) and filter through a pad of celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Mandatory Visualization
Caption: Troubleshooting workflow for low yields in this compound cross-coupling.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Hiyama Coupling [organic-chemistry.org]
- 4. benchchem.com [benchchem.com]
- 5. Palladium-Catalyzed Cross-Coupling Reactions of Organosilanols and their Salts: Practical Alternatives to Boron- and Tin-based Methods - PMC [pmc.ncbi.nlm.nih.gov]
Identification and removal of common impurities in 2-Thienyltrimethylsilane
Welcome to the Technical Support Center for 2-Thienyltrimethylsilane. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the identification and removal of common impurities in this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude this compound?
The impurities present in your this compound are primarily dependent on the synthetic route employed. The most common laboratory synthesis involves the lithiation of thiophene with an organolithium reagent (e.g., n-butyllithium) followed by quenching with chlorotrimethylsilane.
Common impurities from this synthesis include:
-
Unreacted Starting Materials: Thiophene and chlorotrimethylsilane.
-
Side-Reaction Product: 2,5-Bis(trimethylsilyl)thiophene, which arises from the di-lithiation of the thiophene ring followed by quenching with two equivalents of chlorotrimethylsilane.
-
Reagent-Derived Byproducts: Hydrocarbons resulting from the organolithium reagent, such as octane from n-butyllithium.
-
Solvent Residues: Residual solvents from the reaction or workup, such as tetrahydrofuran (THF) or diethyl ether.
Q2: How can I identify these impurities in my sample?
A combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Gas Chromatography-Mass Spectrometry (GC-MS) is highly effective for identifying and quantifying impurities.
-
¹H NMR Spectroscopy: This technique provides distinct signals for the protons in this compound and its common impurities. By comparing the integration of these signals, you can estimate the relative amounts of each species. Below are typical ¹H NMR chemical shifts in CDCl₃:
-
GC-MS Analysis: This method separates the components of your mixture, and the mass spectrometer provides the mass-to-charge ratio of each component, allowing for their identification by comparing the fragmentation patterns with a database.
Q3: What is the best method to remove these impurities?
The choice of purification method depends on the nature of the impurities. The two most effective methods are fractional distillation and flash column chromatography.
-
Fractional Distillation: This is the preferred method for removing impurities with significantly different boiling points. It is particularly effective for removing unreacted starting materials and solvent residues.
-
Flash Column Chromatography: This technique is ideal for separating compounds with similar boiling points but different polarities, such as separating this compound from the less polar 2,5-bis(trimethylsilyl)thiophene.
Troubleshooting Guides
Fractional Distillation
| Problem | Potential Cause | Suggested Solution(s) |
| Poor Separation of Product and Impurities | Insufficient difference in boiling points. | - Ensure you are using a fractionating column (e.g., Vigreux) to increase the number of theoretical plates.- Lower the pressure to potentially increase the boiling point difference between your product and the impurity. |
| Distillation rate is too fast. | - Reduce the heating rate to allow for proper equilibration on the column surfaces. A slow, steady distillation rate is key to good separation. | |
| Product Decomposes in the Distillation Pot | The distillation temperature is too high. | - Use a higher vacuum to lower the boiling point of your product.- Ensure the heating mantle is not set too high and monitor the pot temperature closely. |
| Bumping or Uncontrolled Boiling | Uneven heating. | - Use a magnetic stir bar for smooth boiling. Boiling chips are not effective under vacuum. |
Flash Column Chromatography
| Problem | Potential Cause | Suggested Solution(s) |
| Poor Separation of Product and Impurities | Incorrect solvent system. | - Optimize the eluent system using Thin Layer Chromatography (TLC). Aim for an Rf value of 0.2-0.3 for this compound.- A common starting point is a mixture of hexanes and a small amount of a slightly more polar solvent like ethyl acetate or dichloromethane. |
| Column was overloaded. | - Use a larger column or reduce the amount of crude material. A general guideline is a 30:1 to 100:1 ratio of silica gel to crude product by weight. | |
| Product is Decomposing on the Column | This compound may be sensitive to the acidic nature of silica gel. | - Deactivate the silica gel by preparing a slurry with the eluent containing 1-2% triethylamine.- Consider using a different stationary phase, such as neutral alumina. |
| Streaking of Spots on TLC Plate | The sample is too concentrated. | - Dilute the sample before spotting it on the TLC plate. |
| The compound is acidic or basic. | - Add a small amount of acetic acid (for acidic compounds) or triethylamine (for basic compounds) to the eluent. |
Data Presentation
The following table provides illustrative data on the purity of a crude this compound sample before and after purification by fractional distillation followed by flash column chromatography.
| Compound | Boiling Point (°C) | Purity in Crude Product (%) | Purity after Fractional Distillation (%) | Purity after Flash Chromatography (%) |
| Thiophene | 84[4][5][6][7][8] | 5 | < 0.1 | < 0.1 |
| Chlorotrimethylsilane | 57[3][9][10][11][12] | 3 | < 0.1 | < 0.1 |
| This compound | 158-160 | 85 | 94 | > 99.5 |
| 2,5-Bis(trimethylsilyl)thiophene | 225-227 | 7 | 6 | < 0.5 |
Note: Data is for illustrative purposes and actual results will vary based on reaction conditions and purification efficiency.
Experimental Protocols
Protocol 1: Identification of Impurities by ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 10-20 mg of the this compound sample in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Data Acquisition: Acquire the ¹H NMR spectrum on a 300 MHz or higher field spectrometer.
-
Data Analysis:
-
Set the chemical shift of the TMS signal to 0.00 ppm.
-
Identify the signals corresponding to this compound and the expected impurities based on the chemical shifts provided in the FAQ section.
-
Integrate the signals for the product and each impurity.
-
Calculate the mole percent of each component.
-
Protocol 2: Purity Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Prepare a 1 mg/mL solution of the this compound sample in a volatile solvent such as dichloromethane or hexane.
-
GC-MS Conditions (Starting Point):
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Inlet Temperature: 250 °C.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp to 250 °C at a rate of 10 °C/min.
-
Hold at 250 °C for 5 minutes.
-
-
MS Detector: Electron Ionization (EI) at 70 eV, scanning from m/z 40 to 400.
-
-
Data Analysis:
-
Identify the peaks corresponding to this compound and impurities by their retention times and mass spectra.
-
The relative peak areas can be used to estimate the purity of the sample. For more accurate quantification, a calibration curve with a known standard should be prepared.
-
Protocol 3: Purification by Fractional Distillation
-
Apparatus Setup: Assemble a fractional distillation apparatus with a round-bottom flask, a Vigreux column, a distillation head with a thermometer, a condenser, a receiving flask, and a vacuum adapter connected to a vacuum pump with a cold trap.
-
Procedure:
-
Place the crude this compound in the distillation flask with a magnetic stir bar.
-
Slowly apply vacuum to the system.
-
Gently heat the distillation flask.
-
Collect the initial fraction, which will contain lower boiling point impurities like thiophene and chlorotrimethylsilane.
-
Increase the temperature to distill the this compound, collecting the fraction at its boiling point under the applied pressure.
-
The higher boiling 2,5-bis(trimethylsilyl)thiophene will remain in the distillation pot.
-
Protocol 4: Purification by Flash Column Chromatography
-
Eluent Selection: Using TLC, determine a suitable solvent system. A good starting point is a mixture of hexanes and ethyl acetate (e.g., 98:2 hexanes:ethyl acetate). The desired product should have an Rf of ~0.2-0.3.
-
Column Packing: Pack a glass column with silica gel as a slurry in the chosen eluent.
-
Sample Loading: Dissolve the partially purified this compound in a minimal amount of the eluent and carefully load it onto the top of the silica gel.
-
Elution: Add the eluent to the column and apply positive pressure to begin elution.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify the fractions containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
Visualizations
Caption: Experimental workflow for the purification and analysis of this compound.
References
- 1. nbinno.com [nbinno.com]
- 2. GC Technical Tip: Derivation for GC | Phenomenex [discover.phenomenex.com]
- 3. TRIMETHYLSILANE | 993-07-7 [chemicalbook.com]
- 4. Page loading... [wap.guidechem.com]
- 5. rsc.org [rsc.org]
- 6. Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemimpex.com [chemimpex.com]
- 8. rsc.org [rsc.org]
- 9. rsc.org [rsc.org]
- 10. 2,5-BIS(TRIMETHYLSILYL)THIOPHENE | 17906-71-7 [chemicalbook.com]
- 11. 2,5-BIS(TRIMETHYLSILYL)THIOPHENE CAS#: 17906-71-7 [m.chemicalbook.com]
- 12. NP-MRD: [1H, 1H] NMR Spectrum (2D, 500 MHz, CDCL3, experimental) (NP0332683) [np-mrd.org]
Strategies to avoid protodesilylation of 2-Thienyltrimethylsilane during workup
A Guide to Preventing Protodesilylation During Reaction Workup
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions regarding the stability of 2-thienyltrimethylsilane, with a focus on preventing undesired protodesilylation during reaction workup. As Senior Application Scientists, we combine mechanistic understanding with practical, field-tested strategies to ensure the integrity of your silylated compounds.
Introduction: The Challenge of this compound Instability
This compound is a valuable intermediate in organic synthesis, particularly in cross-coupling reactions where the trimethylsilyl group acts as a versatile handle. However, the carbon-silicon (C-Si) bond at the 2-position of the electron-rich thiophene ring is highly susceptible to cleavage by electrophiles, most commonly a proton, in a process known as protodesilylation. This undesired reaction, often occurring during standard aqueous workup procedures, leads to the formation of thiophene, reducing the yield of the desired silylated product and complicating purification.
This guide will walk you through the mechanisms of protodesilylation, help you identify the critical points in your workup that may be causing this issue, and provide detailed, validated protocols to mitigate or eliminate this problematic side reaction.
Frequently Asked Questions (FAQs) & Troubleshooting
FAQ 1: I'm losing my trimethylsilyl group after my reaction. What is happening?
Answer: You are likely observing protodesilylation, the cleavage of the C-Si bond and its replacement with a C-H bond. This is a common issue with electron-rich heteroaryl silanes like this compound, especially under acidic conditions. The thiophene ring's electron-donating nature stabilizes the cationic intermediate formed during electrophilic attack, making the C-Si bond particularly labile.[1]
The Mechanism of Acid-Catalyzed Protodesilylation
The most common pathway for protodesilylation during workup is acid-catalyzed. Even trace amounts of acid can lead to significant product loss.
Caption: Acid-catalyzed protodesilylation of this compound.
FAQ 2: My reaction is run under neutral or basic conditions, so why am I still seeing protodesilylation?
Answer: While the C-Si bond is most susceptible to acid, protodesilylation can also occur under basic conditions, albeit typically slower. More commonly, seemingly "neutral" workups can become acidic. For example, if your reaction generated acidic byproducts, a simple water wash may not be sufficient to maintain neutrality. Additionally, silica gel used in chromatography can be acidic and cause protodesilylation on the column.
Factors Influencing Protodesilylation Rate
| Factor | Impact on Protodesilylation | Rationale |
| Low pH (Acidic) | High | Proton is a direct electrophile, accelerating the cleavage of the C-Si bond. |
| High pH (Basic) | Moderate | Base can activate water or other protic sources, facilitating nucleophilic attack on silicon.[2] |
| Protic Solvents | High | Solvents like methanol and ethanol can act as proton sources, promoting the reaction.[1] |
| Elevated Temperature | Moderate | Increased temperature can accelerate the rate of protodesilylation, even under mildly acidic or basic conditions.[1] |
| Silica Gel | High | Standard silica gel is acidic (pH ~4-5) and can cause significant protodesilylation during purification. |
Troubleshooting Guide: Pinpointing the Source of Protodesilylation
Use this decision tree to identify the likely stage where protodesilylation is occurring in your process.
Caption: Decision tree for troubleshooting protodesilylation.
Recommended Protocols to Avoid Protodesilylation
To preserve the integrity of your this compound, a shift from traditional workup procedures to milder, pH-controlled methods is essential.
Protocol 1: Mild Aqueous Workup Using Buffered Solutions
This protocol is designed to neutralize any trace acids from the reaction mixture without introducing a harsh acidic or basic environment.
Objective: To isolate the silylated product while maintaining a neutral pH throughout the workup.
Materials:
-
Reaction mixture in an organic solvent (e.g., ethyl acetate, diethyl ether).
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution.
-
Deionized water.
-
Brine (saturated aqueous NaCl solution).
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Separatory funnel.
Step-by-Step Methodology:
-
Initial Quench: Cool the reaction mixture to room temperature. If the reaction involves highly reactive reagents, cool to 0 °C in an ice bath.
-
Bicarbonate Wash: Slowly add saturated aqueous NaHCO₃ solution to the reaction mixture in the separatory funnel.
-
Causality: The bicarbonate solution is a weak base that will neutralize acidic byproducts without causing significant base-catalyzed protodesilylation.
-
-
Extraction: Gently mix the layers. Be sure to vent the separatory funnel frequently, as CO₂ gas may be evolved if quenching an acid. Separate the organic layer.
-
Water Wash: Wash the organic layer with deionized water to remove any remaining inorganic salts.
-
Brine Wash: Wash the organic layer with brine.
-
Causality: The brine wash helps to break up emulsions and removes the bulk of the dissolved water from the organic layer, making the subsequent drying step more efficient.
-
-
Drying: Dry the isolated organic layer over anhydrous Na₂SO₄ or MgSO₄.
-
Filtration and Concentration: Filter off the drying agent and concentrate the organic solvent under reduced pressure.
Protocol 2: Non-Aqueous Workup
For extremely sensitive substrates, avoiding water altogether may be necessary.
Objective: To isolate the product without exposure to protic sources.
Materials:
-
Reaction mixture.
-
Anhydrous organic solvent (e.g., hexane, toluene).
-
Celite or a silica gel plug.
-
Triethylamine (optional, for neutralizing silica).
Step-by-Step Methodology:
-
Solvent Removal: If the reaction solvent is polar (e.g., THF, DMF), remove it under reduced pressure.
-
Re-dissolution: Dissolve the crude residue in a non-polar solvent like hexane or a mixture of hexane and ethyl acetate.
-
Filtration: Pass the solution through a plug of Celite to remove any precipitated salts or catalysts.
-
For acidic impurities: A short plug of silica gel pre-treated with a solvent containing 1-2% triethylamine can be used to neutralize the silica and trap polar, acidic impurities.
-
-
Concentration: Concentrate the filtrate under reduced pressure to yield the crude product.
Protocol 3: Purification via Neutralized Silica Gel Chromatography
Objective: To purify the silylated compound while preventing on-column protodesilylation.
Step-by-Step Methodology:
-
Slurry Preparation: Prepare a slurry of silica gel in your desired eluent (e.g., hexane/ethyl acetate).
-
Neutralization: Add 1-2% triethylamine (by volume) to the slurry and mix thoroughly.
-
Causality: Triethylamine is a volatile base that will neutralize the acidic silanol groups on the surface of the silica gel, preventing them from catalyzing protodesilylation of your compound as it passes through the column.
-
-
Column Packing: Pack the column with the neutralized silica slurry.
-
Elution: Load your sample and elute with the triethylamine-containing solvent system.
-
Solvent Removal: After collecting the fractions containing your product, the triethylamine can typically be removed under high vacuum due to its volatility.
References
Technical Support Center: Improving Reproducibility with 2-Thienyltrimethylsilane
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions (FAQs) to enhance the reproducibility and success of chemical reactions involving 2-Thienyltrimethylsilane.
Frequently Asked Questions (FAQs)
Q1: My palladium-catalyzed cross-coupling reaction (e.g., Hiyama coupling) with this compound is failing or giving low yields. What are the most common causes?
A1: Failure in these coupling reactions often stems from several key factors:
-
Inefficient Catalyst Activation: The active Pd(0) species may not be forming efficiently from the Pd(II) precatalyst.[1] Consider using a more easily activated precatalyst or ensuring your reaction conditions are suitable for the reduction of your chosen palladium source.[2]
-
Catalyst Decomposition: The active catalyst can be unstable and decompose, often indicated by the formation of palladium black.[1] This can be caused by temperatures that are too high or the use of a ligand that does not sufficiently stabilize the catalytic species.
-
Ineffective Silane Activation: The organosilane must be activated by a fluoride source or a base to form a pentavalent silicon intermediate, which is necessary for the transmetalation step.[3][4][5] Ensure your activator is anhydrous and added correctly.
-
Presence of Impurities: Water and oxygen can be detrimental to the catalytic cycle.[1] Using anhydrous solvents, properly dried reagents, and thoroughly degassing the reaction mixture are critical for reproducibility.
-
Side Reactions: Competing reactions like protodesilylation or homocoupling can consume starting materials and reduce the yield of the desired product.[1]
Q2: I am observing thiophene as a major byproduct. What is causing this and how can I prevent it?
A2: The presence of thiophene indicates that protodesilylation of your this compound is occurring. This side reaction happens when the silicon-carbon bond is cleaved by a proton source. It is often exacerbated by moisture or protic solvents, particularly under basic conditions.[1]
To minimize protodesilylation:
-
Ensure Anhydrous Conditions: Use flame-dried glassware, anhydrous solvents, and store reagents under an inert atmosphere.
-
Solvent Choice: Switch to a non-protic solvent.
-
Base Selection: Use a milder, non-nucleophilic base if possible, especially in fluoride-free protocols.[1]
Q3: My reaction mixture is turning black, and I suspect palladium black has formed. What should I do?
A3: The formation of a black precipitate is typically palladium black, which is the inactive, agglomerated form of the catalyst.[1] This indicates catalyst decomposition.
To address this issue:
-
Use a More Robust Ligand: Bulky, electron-rich phosphine or N-heterocyclic carbene (NHC) ligands can stabilize the palladium center and prevent decomposition.[6]
-
Lower the Reaction Temperature: High temperatures can accelerate catalyst decomposition.
-
Check Reagent Purity: Impurities in starting materials can sometimes poison the catalyst.[6]
Q4: What is the role of the fluoride activator (e.g., TBAF), and are there any fluoride-free alternatives?
A4: In traditional Hiyama couplings, a fluoride source (like tetrabutylammonium fluoride, TBAF) is essential.[3][5] It attacks the silicon atom, forming a hypervalent pentacoordinate silicate intermediate.[4] This intermediate is significantly more reactive and capable of undergoing transmetalation with the palladium center.[3]
However, fluoride ions can be problematic as they can cleave common silyl protecting groups (like TBDMS) and are basic, potentially affecting sensitive functional groups.[3]
Fluoride-Free Alternatives (Hiyama-Denmark Coupling): These methods often involve pre-activation of the silane. One common approach is to use organosilanols or silanolates, which can participate in the coupling reaction in the presence of a base (like NaOH) without the need for a fluoride activator.[4][7]
Q5: How can I best purify the final product and remove silicon-containing byproducts?
A5: Purification can be challenging due to the formation of siloxanes and other silicon-based impurities.[8]
-
Column Chromatography: This is the most common method. Use a non-polar eluent system (e.g., hexanes/ethyl acetate) to separate the desired product from polar siloxane byproducts, which tend to stick to the silica gel.[8]
-
Distillation: If the product is volatile and thermally stable, vacuum distillation can be effective for removing high-boiling impurities.[8] However, be cautious as high temperatures can cause product degradation.
-
Aqueous Workup: A standard aqueous workup can help remove some water-soluble byproducts. However, be aware that moisture can promote the formation of polysiloxanes from unreacted silane.[8]
Troubleshooting Guides
Guide 1: Low or No Product Yield
If your reaction is providing a low yield or no desired product, follow this systematic troubleshooting workflow.
Caption: Troubleshooting Decision Tree for Failed Thienylsilane Couplings.
Guide 2: Common Side Reaction Pathways
Understanding competing reaction pathways is key to optimizing your desired transformation. Protodesilylation and homocoupling are the two most common side reactions that reduce yield.
Caption: Competing reaction pathways in cross-coupling reactions.
Data Presentation
Table 1: Troubleshooting Common Impurities
| Impurity Observed | Common Source(s) | Suggested Action(s) |
| Thiophene | Protodesilylation of this compound due to moisture or protic solvents.[1] | Ensure strictly anhydrous conditions; use aprotic solvents. |
| Bithiophene | Homocoupling of this compound.[1] | Ensure the reaction is thoroughly degassed; check purity of reagents. |
| Biaryl (Ar-Ar) | Homocoupling of the aryl halide coupling partner. | Lower catalyst loading; ensure an inert atmosphere. |
| Polysiloxanes | Hydrolysis of trimethylsilyl groups from starting material or byproducts.[8] | Perform aqueous workup quickly at low temperatures; use anhydrous conditions during the reaction. |
| 2,5-bis(trimethylsilyl)thiophene | Formed during the synthesis of the starting material from dilithiation of thiophene.[8] | Purify the starting this compound by distillation before use. |
Table 2: Effect of Conditions on Hiyama Coupling Yield (Illustrative)
| Catalyst (mol%) | Ligand | Activator | Solvent | Temp (°C) | Yield (%) |
| Pd(OAc)₂ (5%) | PPh₃ | TBAF | THF | 60 | 45 |
| Pd₂(dba)₃ (2.5%) | SPhos | TBAF | Dioxane | 80 | 88 |
| Pd(OAc)₂ (5%) | None | TBAF | THF | 60 | <10 |
| Pd₂(dba)₃ (2.5%) | XPhos | NaOH | Toluene/H₂O | 100 | 92 (Fluoride-Free) |
Experimental Protocols
Protocol 1: General Procedure for Fluoride-Promoted Hiyama Coupling
This protocol is a generalized procedure and should be optimized for specific substrates.[7]
Materials:
-
This compound (1.1 equiv)
-
Aryl Halide (e.g., Aryl Iodide or Bromide) (1.0 equiv)
-
Palladium(II) Acetate (Pd(OAc)₂) (0.02 - 0.05 equiv)
-
Phosphine Ligand (e.g., SPhos) (0.04 - 0.10 equiv)
-
Tetrabutylammonium fluoride (TBAF), 1.0 M solution in THF (2.0 equiv)
-
Anhydrous, degassed solvent (e.g., THF, Dioxane)
Procedure:
-
Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl halide, palladium acetate, and phosphine ligand.
-
Evacuate and Backfill: Evacuate the flask and backfill with inert gas. Repeat this cycle three times.
-
Add Reagents: Add the anhydrous solvent, followed by the this compound via syringe.
-
Degas: Degas the resulting solution by bubbling with inert gas for 15-20 minutes.
-
Initiate Reaction: Add the TBAF solution dropwise to the stirred reaction mixture at room temperature.
-
Heating: Heat the reaction mixture to the desired temperature (e.g., 60-100 °C).
-
Monitoring: Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC-MS, LC-MS).[9][10]
-
Workup: Upon completion, cool the reaction to room temperature and quench with water. Extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Protocol 2: General Procedure for Fluoride-Free Hiyama-Denmark Coupling
This protocol uses a base instead of a fluoride source and is suitable for substrates with fluoride-sensitive groups.[4][7]
Materials:
-
This compound (1.5 equiv)
-
Aryl Halide (e.g., Aryl Bromide) (1.0 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 equiv)
-
Buchwald Ligand (e.g., XPhos) (0.08 equiv)
-
Sodium Hydroxide (NaOH), 2M aqueous solution (3.0 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene)
Procedure:
-
Setup: In a glovebox or under a positive flow of inert gas, charge a Schlenk tube with the aryl halide, Pd₂(dba)₃, and the ligand.
-
Add Reagents: Add the anhydrous toluene, followed by the this compound.
-
Degas: Seal the tube, remove from the glovebox (if used), and degas the mixture.
-
Initiate Reaction: Add the aqueous NaOH solution.
-
Heating: Vigorously stir the biphasic mixture and heat in an oil bath at 100-110 °C.
-
Monitoring: Monitor the reaction by TLC or GC-MS.
-
Workup: After completion, cool the mixture to room temperature. Dilute with an organic solvent (e.g., diethyl ether) and filter through a pad of celite.
-
Purification: Transfer the filtrate to a separatory funnel, wash with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the residue by flash column chromatography.
References
- 1. benchchem.com [benchchem.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Hiyama coupling - Wikipedia [en.wikipedia.org]
- 4. Hiyama Coupling [organic-chemistry.org]
- 5. synarchive.com [synarchive.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery [dspace.library.uvic.ca]
- 10. Monitoring Solid-Phase Reactions with Thin-Layer Chromatography - Thieme Chemistry - Georg Thieme Verlag KG [thieme.de]
Technical Support Center: Scalable Synthesis and Purification of 2-Thienyltrimethylsilane
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address the challenges associated with the scalable synthesis and purification of 2-Thienyltrimethylsilane.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for this compound on a larger scale?
A1: The two most prevalent methods for the scalable synthesis of this compound are the lithiation of thiophene followed by quenching with chlorotrimethylsilane, and the Grignard reaction of a 2-halothiophene with magnesium and subsequent reaction with chlorotrimethylsilane.
Q2: What are the typical impurities encountered in the synthesis of this compound?
A2: Impurities are largely dependent on the synthetic route. For the thiophene lithiation route, common impurities include unreacted thiophene and chlorotrimethylsilane, byproducts from the organolithium reagent (e.g., octane from n-butyllithium), and side-reaction products like 2,5-bis(trimethylsilyl)thiophene from dilithiation. Hydrolysis of chlorotrimethylsilane or the product can also lead to the formation of polysiloxanes.
Q3: My this compound appears to be degrading during purification or storage. What is the likely cause?
A3: Organosilanes, including this compound, can be susceptible to hydrolysis, especially in the presence of moisture and acidic or basic conditions. Standard silica gel used in chromatography is acidic and can cause degradation.
Q4: I'm struggling to separate this compound from an impurity with a very similar boiling point. What are my options?
A4: If vacuum distillation is ineffective, flash column chromatography is the recommended next step. This technique can exploit even slight differences in polarity between your product and the impurity to achieve separation.
Troubleshooting Guides
Synthesis Troubleshooting
| Symptom | Possible Cause(s) | Suggested Solution(s) |
| Low or no product formation | - Inactive Grignard reagent or organolithium reagent.- Presence of moisture in reagents or glassware.- Low reaction temperature. | - Ensure the quality of the Grignard or organolithium reagent.- Thoroughly dry all glassware and use anhydrous solvents.- Optimize the reaction temperature; some reactions may require heating. |
| Formation of significant byproducts (e.g., 2,5-bis(trimethylsilyl)thiophene) | - Incorrect stoichiometry (excess silylating agent or base).- Reaction temperature is too high, promoting side reactions. | - Carefully control the molar ratios of the reactants.- Maintain the recommended reaction temperature. |
| Low isolated yield after workup | - Incomplete reaction.- Product loss during aqueous workup due to emulsion formation.- Hydrolysis of the product during workup. | - Monitor the reaction by TLC or GC to ensure completion.- Use brine washes to break emulsions.- Minimize contact time with aqueous layers and ensure the organic extracts are thoroughly dried. |
Purification Troubleshooting
| Symptom | Possible Cause(s) | Suggested Solution(s) |
| Poor separation during vacuum distillation | - Impurity has a boiling point very close to the product.- Inefficient distillation column. | - Use a fractionating column (e.g., Vigreux) to increase the number of theoretical plates.- Consider flash column chromatography as an alternative or subsequent purification step. |
| Product decomposition during distillation | - Distillation temperature is too high, even under vacuum. | - Use a higher vacuum to lower the boiling point.- Ensure the heating mantle is not set too high and monitor the pot temperature closely. |
| Poor separation on flash column chromatography | - Inappropriate eluent system (too polar or non-polar). | - Optimize the eluent system using Thin Layer Chromatography (TLC) to achieve a target Rf value of 0.2-0.3 for the product. |
| Product decomposition on silica gel column | - The product is sensitive to the acidic nature of silica gel. | - Use deactivated (neutralized) silica gel or an alternative stationary phase like alumina. |
Data Presentation
Table 1: Comparison of Synthetic Routes for this compound
| Synthetic Route | Typical Yield | Key Advantages | Key Disadvantages |
| Lithiation of Thiophene | ~70%[1] | - High yielding.- Relatively fast reaction. | - Requires cryogenic temperatures.- n-Butyllithium is pyrophoric and requires careful handling. |
| Grignard Reaction | Variable | - Milder reaction conditions (often room temperature).- Magnesium is easier to handle than n-butyllithium. | - Can be sluggish to initiate.- Yields can be more variable. |
Table 2: Purity Analysis Before and After Purification
| Analysis Stage | Method | Purity of this compound (%) | Major Impurities Detected |
| Crude Product | GC-MS | 75-85 | Thiophene, 2,5-bis(trimethylsilyl)thiophene, solvent |
| After Vacuum Distillation | GC-MS | >95 | Residual thiophene |
| After Flash Chromatography | GC-MS | >99 | Not detectable |
Experimental Protocols
Protocol 1: Scalable Synthesis of this compound via Lithiation
Materials:
-
Thiophene
-
n-Butyllithium (in hexanes)
-
Chlorotrimethylsilane
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a nitrogen inlet, add thiophene and anhydrous diethyl ether.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium dropwise while maintaining the internal temperature below -70 °C.
-
Stir the mixture at -78 °C for 1 hour.
-
Slowly add chlorotrimethylsilane dropwise, again maintaining the temperature below -70 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2 hours.
-
Cool the reaction mixture in an ice bath and quench by the slow addition of saturated aqueous ammonium chloride solution.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure to obtain the crude product.
Protocol 2: Purification by Vacuum Distillation
Apparatus:
-
Distillation flask
-
Fractionating column (e.g., Vigreux)
-
Condenser
-
Receiving flask
-
Vacuum pump and pressure gauge
Procedure:
-
Assemble the distillation apparatus and ensure all joints are well-sealed.
-
Place the crude this compound in the distillation flask with a magnetic stir bar.
-
Begin stirring and slowly evacuate the system to the desired pressure.
-
Gently heat the distillation flask using a heating mantle.
-
Collect the forerun, which may contain residual solvent and low-boiling impurities.
-
Increase the temperature to distill the product at a steady rate. Collect the main fraction in a clean receiving flask.
-
Once the main fraction is collected, stop heating and allow the apparatus to cool before slowly releasing the vacuum.
Protocol 3: Purification by Flash Column Chromatography
Materials:
-
Silica gel (or deactivated silica gel)
-
Eluent (e.g., hexanes/ethyl acetate mixture)
-
Crude this compound
Procedure:
-
Determine a suitable eluent system using TLC, aiming for an Rf value of 0.2-0.3 for the product.
-
Pack a chromatography column with silica gel as a slurry in the chosen eluent.
-
Dissolve the crude product in a minimal amount of the eluent and load it onto the top of the silica gel.
-
Carefully add the eluent and apply gentle pressure to begin elution.
-
Collect fractions and monitor their composition by TLC.
-
Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.
Visualizations
Caption: A general workflow for the synthesis and purification of this compound.
Caption: A logical diagram for troubleshooting low yields in the synthesis of this compound.
References
Technical Support Center: Purification of 2-Thienyltrimethylsilane from Palladium Catalyst Residues
This technical support center provides guidance for researchers, scientists, and drug development professionals on the effective removal of residual palladium catalysts from 2-Thienyltrimethylsilane reaction mixtures. Below you will find troubleshooting guides, frequently asked questions, and detailed experimental protocols to ensure the purity of your final product, meeting stringent regulatory standards.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for removing residual palladium from a reaction mixture?
A1: The most prevalent and effective methods for palladium removal can be broadly categorized as follows:
-
Adsorption: This involves the use of solid-supported materials that have a high affinity for palladium. Common adsorbents include activated carbon and specialized metal scavengers. These scavengers are often silica-based or polymer-based and are functionalized with groups like thiols, amines, or trimercaptotriazine (TMT) that chelate with palladium.[1][2][3][4][5][6]
-
Filtration: Particularly useful for heterogeneous catalysts like palladium on carbon (Pd/C), filtration through a filter aid such as Celite® can effectively remove solid palladium particles.[7][8]
-
Crystallization: The purification of the final product through crystallization can be an effective method to leave palladium impurities behind in the mother liquor. The efficiency of this method can be improved by using additives that increase the solubility of palladium species in the solvent.[9]
-
Extraction: Liquid-liquid extraction can be employed to partition the palladium catalyst into a phase that is separate from the product.[9]
-
Precipitation: In some cases, it is possible to induce the precipitation of the palladium catalyst from the reaction mixture, allowing for its removal by filtration.[8]
Q2: How do I choose the most suitable palladium removal method for my this compound synthesis?
A2: The optimal method depends on several factors:
-
Nature of the Palladium Catalyst: Is the catalyst homogeneous (dissolved in the reaction mixture) or heterogeneous (a solid)? For heterogeneous catalysts, simple filtration may be sufficient. For homogeneous catalysts, methods like adsorption using scavengers or activated carbon, or crystallization are more appropriate.
-
The Desired Final Palladium Concentration: For active pharmaceutical ingredients (APIs), regulatory bodies like the ICH have strict limits on elemental impurities.[10][11][12] If very low levels of palladium are required (typically <10 ppm), highly efficient methods like treatment with specialized scavengers are often necessary.[1][13][14]
-
Cost and Scalability: For large-scale production, the cost and ease of implementation of the removal method are critical considerations. Activated carbon is often a more cost-effective option than specialized scavengers.[10]
-
Compatibility with the Product: The chosen method should not degrade or lead to significant loss of the this compound product.
Q3: My chosen palladium removal method is not effective enough. What can I do?
A3: If you are still observing unacceptably high levels of palladium after purification, consider the following troubleshooting steps:
-
Combine Methods: A multi-step approach is often more effective. For example, an initial filtration to remove any precipitated palladium, followed by treatment with a scavenger or activated carbon.
-
Optimize Conditions: The efficiency of adsorption can be affected by solvent, temperature, and contact time. Experiment with different conditions to improve palladium removal.
-
Screen Different Scavengers: The effectiveness of a particular scavenger can be highly dependent on the specific palladium species present in your reaction mixture. Testing a small panel of different scavengers (e.g., thiol-based, TMT-based) can help identify the most efficient one for your system.[8]
-
Consider the Oxidation State of Palladium: The oxidation state of the palladium (e.g., Pd(0) or Pd(II)) can influence the effectiveness of different scavengers. Thiol-based scavengers are generally more effective for Pd(II).[8]
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| High residual palladium after filtration | The palladium species is soluble (homogeneous catalyst). | Use an adsorbent like activated carbon or a metal scavenger.[8] |
| Colloidal palladium particles are passing through the filter. | Use a finer filter medium or treat with a flocculant before filtration.[8] | |
| Low efficiency of scavenger | Incorrect scavenger choice for the palladium species or solvent. | Screen a variety of scavengers to find the most effective one. Ensure the scavenger is compatible with your solvent system.[8] |
| Insufficient amount of scavenger or contact time. | Increase the amount of scavenger used or extend the treatment time. | |
| Significant product loss during purification | Product is adsorbing to the activated carbon or scavenger. | Use the minimum effective amount of adsorbent. Consider changing the solvent to one where your product is more soluble.[9] |
| Product is co-precipitating with the palladium. | Modify precipitation conditions (e.g., change the anti-solvent). | |
| Inconsistent results between batches | Variability in the reaction work-up procedure. | Standardize the work-up protocol, including quenching, extraction, and washing steps. |
| The nature of the palladium species differs between batches. | Ensure consistent reaction conditions to control the final state of the palladium catalyst. |
Quantitative Data on Palladium Removal Methods
The following table summarizes the efficiency of various palladium removal methods reported in the literature. This data can help in selecting an appropriate starting point for the purification of this compound.
| Method | Starting Pd (ppm) | Final Pd (ppm) | % Removal | Reference |
| Activated Carbon (Darco KB-B) | 300 | <1 | >99.6 | [10] |
| Activated Carbon & 1,2-ethanedithiol | 9100 | <273 | >97 | [10] |
| Microporous Polystyrene TMT | 330 | 7-30 | 90-98 | [10] |
| SiliaMetS Thiol & Thiourea | 2400 | ≤ 16 | >99.3 | [1] |
| Carboxen® 564 Synthetic Carbon | 1250 | 12 | 99.0 | [13] |
| Biotage® MP-TMT Scavenger | 33,000 | <200 | >99.4 | [3] |
| Biotage® MP-TMT Scavenger (optimized) | 500-800 | <10 | >98 | [3] |
| Column Chromatography & Si-TMT Resin | Varied (up to >5000) | <100 (most <50) | ~98 (from crude) | [15][16] |
Experimental Protocols
Protocol 1: Removal of Palladium using Activated Carbon
-
Dissolution: Dissolve the crude this compound in a suitable organic solvent (e.g., toluene, THF, ethyl acetate) to make a solution of approximately 10-20% w/v.
-
Addition of Activated Carbon: Add activated carbon (e.g., Darco®, Nuchar®) to the solution. A typical starting amount is 5-10 wt% relative to the crude product.
-
Stirring: Stir the mixture at room temperature or a slightly elevated temperature (e.g., 40-50 °C) for a period of 2 to 18 hours. The optimal time and temperature should be determined experimentally.
-
Filtration: Filter the mixture through a pad of Celite® to remove the activated carbon.
-
Washing: Wash the Celite® pad with a fresh portion of the solvent to ensure complete recovery of the product.
-
Concentration: Combine the filtrate and the washings, and remove the solvent under reduced pressure to obtain the purified product.
-
Analysis: Analyze the palladium content of the purified product using a sensitive analytical technique such as Inductively Coupled Plasma Mass Spectrometry (ICP-MS).[17][18]
Protocol 2: Removal of Palladium using a Solid-Supported Scavenger
-
Dissolution: Dissolve the crude this compound in a suitable organic solvent (e.g., THF, DCM, ethyl acetate).
-
Scavenger Selection and Addition: Select a suitable solid-supported scavenger (e.g., SiliaMetS® Thiol, Biotage® MP-TMT) based on the likely oxidation state of the palladium and the solvent system. Add the scavenger to the solution, typically 2-5 equivalents relative to the initial amount of palladium catalyst used.
-
Stirring: Stir the mixture at room temperature or a slightly elevated temperature for 1 to 24 hours. Follow the manufacturer's recommendations for optimal conditions.
-
Filtration: Filter the mixture to remove the solid-supported scavenger.
-
Washing: Wash the scavenger on the filter with a fresh portion of the solvent to recover any adsorbed product.
-
Concentration: Combine the filtrate and washings and concentrate under reduced pressure.
-
Analysis: Determine the residual palladium concentration in the final product by ICP-MS.
Visualization of Experimental Workflow
The following diagram illustrates the decision-making process for selecting an appropriate palladium removal method.
Caption: Decision tree for selecting a palladium removal method.
References
- 1. silicycle.com [silicycle.com]
- 2. apolloscientific.co.uk [apolloscientific.co.uk]
- 3. biotage.com [biotage.com]
- 4. sopachem.com [sopachem.com]
- 5. Removal of palladium (Pd) catalysts Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd. [ogc.co.jp]
- 6. Selective adsorption and removal of Palladium (Pd) Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd. [ogc.co.jp]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. usp.org [usp.org]
- 12. ema.europa.eu [ema.europa.eu]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. sopachem.com [sopachem.com]
- 15. Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. books.rsc.org [books.rsc.org]
- 18. arborassays.com [arborassays.com]
Validation & Comparative
Assessing the Purity of 2-Thienyltrimethylsilane: A Comparative Guide to GC-MS Analysis
For researchers, scientists, and professionals in drug development, the purity of starting materials and intermediates is paramount to ensure the reliability and reproducibility of synthetic processes and the quality of the final products. 2-Thienyltrimethylsilane is a valuable building block in organic synthesis, and its purity can significantly impact reaction yields and impurity profiles of subsequent compounds. This guide provides a comprehensive comparison of Gas Chromatography-Mass Spectrometry (GC-MS) with other analytical techniques for assessing the purity of this compound, supported by experimental data and detailed protocols.
Performance Comparison: GC-MS vs. qNMR for Purity Assessment
Gas Chromatography-Mass Spectrometry (GC-MS) and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy are two powerful techniques for determining the purity of organic compounds. While GC-MS excels in separating and identifying volatile impurities, qNMR provides a direct and absolute quantification of the analyte.
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | Quantitative ¹H NMR (qNMR) Spectroscopy | Remarks |
| Principle | Separation based on volatility and interaction with a stationary phase, followed by mass-based detection and identification. | Signal intensity is directly proportional to the number of nuclei in a magnetic field, allowing for absolute quantification against a certified internal standard. | GC-MS is a chromatographic separation technique, while qNMR is a spectroscopic technique providing structural and quantitative information. |
| Purity Determination | Relative quantification based on peak area percentage. | Absolute quantification of the mass fraction of the analyte. | GC-MS purity is often reported as area %, which assumes equal detector response for all components. qNMR provides a more accurate, absolute purity value.[1][2] |
| Limit of Detection (LOD) | High (typically in the ppm range for impurities). | Moderate (dependent on the concentration and the number of scans). | GC-MS is highly sensitive for detecting trace volatile impurities. |
| Identified Impurities | Unreacted starting materials (thiophene, chlorotrimethylsilane), 2,5-bis(trimethylsilyl)thiophene, siloxanes, and other volatile byproducts. | Can identify and quantify impurities with distinct proton signals, including residual solvents. | GC-MS is superior for identifying a broader range of volatile and semi-volatile impurities.[3] qNMR excels at identifying structurally similar impurities. |
| Sample Throughput | Moderate to high, with typical run times of 10-30 minutes per sample. | High, with acquisition times as short as a few minutes per sample. | qNMR can be faster for routine purity checks once the method is established. |
Experimental Protocols
GC-MS Analysis of this compound
This protocol outlines a standard method for the purity analysis of this compound using GC-MS.
1. Sample Preparation:
-
Prepare a 1 mg/mL stock solution of this compound in a volatile, high-purity solvent such as dichloromethane or hexane.
-
Perform a serial dilution to obtain a working solution of approximately 100 µg/mL.
2. GC-MS Instrumentation and Parameters:
| Parameter | Recommended Setting |
| Gas Chromatograph | Agilent 7890B GC or equivalent |
| Mass Spectrometer | Agilent 5977B MSD or equivalent |
| Column | DB-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium at a constant flow rate of 1.0 mL/min |
| Injector Temperature | 250 °C |
| Injection Volume | 1 µL |
| Injection Mode | Split (e.g., 50:1 split ratio) |
| Oven Program | - Initial temperature: 50 °C, hold for 2 minutes- Ramp: 10 °C/min to 280 °C- Hold at 280 °C for 5 minutes |
| Transfer Line Temp. | 280 °C |
| Ion Source Temp. | 230 °C |
| Quadrupole Temp. | 150 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Scan Range | m/z 40-400 |
3. Data Analysis:
-
Integrate the total ion chromatogram (TIC) to determine the peak area of this compound and any detected impurities.
-
Calculate the purity as the percentage of the main peak area relative to the total area of all peaks.
-
Identify impurities by comparing their mass spectra with a reference library (e.g., NIST).
Logical Workflow for GC-MS Purity Assessment
The following diagram illustrates the logical workflow for assessing the purity of this compound using GC-MS.
References
Quantitative Analysis of 2-Thienyltrimethylsilane: A Comparative Guide to 1H NMR and Alternative Methods
For Researchers, Scientists, and Drug Development Professionals
The accurate determination of the concentration of organosilane reagents is critical in synthetic chemistry and drug development for ensuring reaction stoichiometry, optimizing yields, and maintaining process consistency. This guide provides a detailed comparison of quantitative 1H NMR (qNMR) spectroscopy and Gas Chromatography with Flame Ionization Detection (GC-FID) for the concentration determination of 2-Thienyltrimethylsilane. We present supporting experimental protocols and data to assist researchers in selecting the most suitable method for their analytical needs.
Methodology Comparison: qNMR vs. GC-FID
Quantitative 1H NMR stands out as a primary analytical technique that quantifies molecules based on the direct relationship between the integrated signal of a specific nucleus and the number of those nuclei in the sample. Unlike chromatographic methods, qNMR does not require a calibration curve using an identical reference standard of the analyte, instead utilizing a certified internal standard of a different compound.
| Feature | Quantitative 1H NMR (qNMR) | Gas Chromatography (GC-FID) |
| Principle | Absolute quantification based on signal integration relative to a certified internal standard. | Relative quantification based on the peak area relative to a calibration curve of the analyte. |
| Sample Preparation | Simple dissolution of a precisely weighed sample and internal standard in a deuterated solvent. | Dilution of the sample in a suitable solvent; may require derivatization for non-volatile compounds. |
| Analysis Time | Rapid (typically 5-15 minutes per sample). | Longer (typically 15-40 minutes per sample), dependent on the chromatographic method. |
| Selectivity | High, based on distinct chemical shifts of protons. Can resolve and quantify components in a mixture simultaneously. | High, based on retention time. Co-elution of impurities can interfere with quantification. |
| Accuracy & Precision | High accuracy and precision (typically >99% and <1% RSD, respectively). | High precision, but accuracy is dependent on the purity of the calibration standard. |
| Instrument Access | Requires access to an NMR spectrometer. | Requires a Gas Chromatograph with an FID detector. |
| Cost | Higher initial instrument cost; lower cost per sample due to minimal consumable usage. | Lower initial instrument cost; ongoing costs for columns, gases, and solvents. |
Experimental Protocols
Protocol 1: Quantitative 1H NMR (qNMR)
This protocol details the determination of this compound concentration using dimethyl sulfone as an internal standard. Dimethyl sulfone is selected for its chemical stability, simple singlet proton signal in a region with minimal overlap, and high purity.
1. Materials and Equipment:
-
This compound (analyte)
-
Dimethyl sulfone (Internal Standard, Certified Reference Material)
-
Chloroform-d (CDCl₃) with 0.03% v/v TMS
-
NMR Spectrometer (400 MHz or higher recommended)
-
Analytical Balance (4 decimal places)
-
Class A Volumetric Glassware
-
NMR Tubes
2. Sample Preparation:
-
Accurately weigh approximately 15 mg of dimethyl sulfone (IS) into a clean, dry vial. Record the exact weight.
-
Accurately weigh approximately 25 mg of this compound (Analyte) into the same vial. Record the exact weight.
-
Dissolve the mixture in approximately 0.7 mL of CDCl₃.
-
Vortex the vial until the sample is fully dissolved.
-
Transfer the solution to a clean NMR tube.
3. NMR Data Acquisition:
-
Pulse Program: Standard 1D proton experiment (e.g., 'zg30' on Bruker systems).
-
Solvent: CDCl₃
-
Temperature: 298 K
-
Relaxation Delay (d1): 30 seconds. This is crucial to ensure full relaxation of all protons for accurate integration.
-
Number of Scans (ns): 8 to 16, depending on concentration.
-
Spectral Width: -2 to 12 ppm.
4. Data Processing and Calculation:
-
Apply Fourier transform, phase correction, and baseline correction to the acquired FID.
-
Integrate the following signals:
-
Analyte (A): The singlet from the trimethylsilyl (-Si(CH₃)₃) protons of this compound at approximately 0.3 ppm.
-
Internal Standard (IS): The singlet from the methyl (-CH₃) protons of dimethyl sulfone at approximately 3.0 ppm.
-
-
Calculate the purity (Purity_A) of the this compound sample using the following formula:
Purity_A (%) = (I_A / N_A) * (N_IS / I_IS) * (MW_A / MW_IS) * (m_IS / m_A) * Purity_IS
Where:
-
I_A = Integral of the analyte signal
-
N_A = Number of protons for the analyte signal (9 for -Si(CH₃)₃)
-
I_IS = Integral of the internal standard signal
-
N_IS = Number of protons for the internal standard signal (6 for dimethyl sulfone)
-
MW_A = Molecular weight of the analyte (156.32 g/mol )
-
MW_IS = Molecular weight of the internal standard (94.13 g/mol )
-
m_A = Mass of the analyte
-
m_IS = Mass of the internal standard
-
Purity_IS = Purity of the internal standard (as per certificate)
-
Below is a diagram illustrating the qNMR workflow.
Protocol 2: Gas Chromatography with Flame Ionization Detection (GC-FID)
This protocol outlines a general approach for quantifying this compound using an external standard calibration.
1. Materials and Equipment:
-
This compound (Analyte, high purity standard for calibration)
-
Dodecane (Internal Standard, for monitoring injection consistency)
-
Dichloromethane (Solvent, HPLC grade)
-
Gas Chromatograph with FID detector and autosampler
-
Analytical Balance
-
Class A Volumetric Flasks
2. Standard Preparation (External Calibration):
-
Prepare a stock solution of this compound at 10 mg/mL in dichloromethane.
-
Perform serial dilutions to create a set of at least five calibration standards ranging from 0.1 mg/mL to 5 mg/mL.
-
Add a fixed concentration of dodecane (e.g., 0.5 mg/mL) to each standard as an internal standard for injection precision.
3. Sample Preparation:
-
Accurately weigh approximately 50 mg of the this compound sample into a 10 mL volumetric flask.
-
Add the same fixed amount of dodecane internal standard.
-
Dilute to volume with dichloromethane.
4. GC-FID Conditions:
-
Column: DB-5 or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Inlet Temperature: 250 °C.
-
Injection Volume: 1 µL.
-
Split Ratio: 50:1.
-
Carrier Gas: Helium, constant flow at 1.2 mL/min.
-
Oven Program: 50 °C hold for 2 min, ramp at 15 °C/min to 280 °C, hold for 5 min.
-
Detector Temperature: 300 °C.
5. Data Analysis:
-
Integrate the peak area for this compound in all standard and sample chromatograms.
-
Generate a calibration curve by plotting the peak area of this compound against its concentration for the calibration standards.
-
Determine the concentration of the unknown sample by interpolating its peak area from the calibration curve.
The logical relationship for selecting an analytical method is presented below.
A Comparative Guide to Confirming the Composition of 2-Thienyltrimethylsilane
In the synthesis and quality control of organosilane compounds such as 2-Thienyltrimethylsilane, rigorous verification of elemental composition and purity is paramount. This guide provides a comparative analysis of elemental analysis and alternative spectroscopic and chromatographic methods for the comprehensive characterization of this compound.
Theoretical Elemental Composition
The theoretical elemental composition of this compound (C₇H₁₂SSi) is a crucial baseline for experimental verification. Based on its molecular formula and a molecular weight of 156.32 g/mol , the expected elemental percentages are as follows:
| Element | Symbol | Atomic Mass ( g/mol ) | Number of Atoms | Total Mass ( g/mol ) | Percentage (%) |
| Carbon | C | 12.01 | 7 | 84.07 | 53.78 |
| Hydrogen | H | 1.01 | 12 | 12.12 | 7.75 |
| Sulfur | S | 32.07 | 1 | 32.07 | 20.51 |
| Silicon | Si | 28.09 | 1 | 28.09 | 17.97 |
Comparison of Analytical Techniques
While elemental analysis provides a direct measure of the elemental composition, a multi-faceted approach utilizing spectroscopic and chromatographic techniques offers a more complete profile of the compound's identity and purity.
| Technique | Principle | Information Obtained | Sample Requirements |
| Elemental Analysis | Combustion of the sample to convert elements into simple gases (CO₂, H₂O, SO₂) which are then quantified. Silicon is typically converted to SiO₂ and determined gravimetrically or by other means. | Provides the percentage of C, H, S, and Si, confirming the empirical and molecular formula. | 1-3 mg of solid or liquid sample. |
| NMR Spectroscopy | Nuclei (e.g., ¹H, ¹³C, ²⁹Si) in a magnetic field absorb and re-emit electromagnetic radiation at specific frequencies, revealing the chemical environment of the atoms. | Detailed structural information, including the connectivity of atoms and the number of protons and carbons in different environments. ²⁹Si NMR is specific for silicon-containing compounds.[1] | 5-10 mg dissolved in a deuterated solvent.[2] |
| Mass Spectrometry (MS) | The sample is ionized, and the resulting ions are separated based on their mass-to-charge ratio, providing the molecular weight and fragmentation patterns. | Confirms the molecular weight of the compound. Fragmentation patterns can offer structural clues.[3][4] | Microgram to nanogram quantities, can be coupled with GC for mixture analysis. |
| Gas Chromatography (GC) | Separates volatile compounds in a mixture based on their differential partitioning between a stationary phase and a mobile gas phase. | Determines the purity of the sample by separating the main compound from any volatile impurities.[5][6] | Small amount of sample that can be vaporized without decomposition. |
Experimental Protocols
Elemental Analysis of this compound
Elemental analysis of organosilicon compounds requires special considerations due to the formation of thermally stable silicon carbide (SiC) and volatile silanes during combustion.
Objective: To determine the weight percent of Carbon (C), Hydrogen (H), Sulfur (S), and Silicon (Si) in a sample of this compound.
Instrumentation: CHNS elemental analyzer and equipment for silicon analysis (e.g., furnace, platinum crucible).
Procedure:
-
Sample Preparation:
-
Accurately weigh 1-2 mg of the this compound sample into a tin capsule. For liquid samples, use a capsule sealing press to ensure no loss due to volatility.[7]
-
An additive such as vanadium pentoxide or tungsten trioxide may be mixed with the sample to aid in complete combustion and prevent the formation of silicon carbide.[7][8]
-
-
CHNS Analysis (Combustion Method):
-
The sample is combusted in an oxygen-rich environment at high temperatures (typically 900-1100°C).[9]
-
The resulting gases (CO₂, H₂O, and SO₂) are passed through a series of columns to separate them.
-
The amount of each gas is measured by a thermal conductivity detector.
-
The instrument software calculates the percentage of C, H, and S in the original sample.
-
-
Silicon Analysis (Gravimetric Method):
-
Accurately weigh a larger sample (10-20 mg) into a platinum crucible.
-
The sample is subjected to wet oxidation, dry combustion, or fusion with an oxidizing agent (e.g., sodium peroxide) to convert all silicon to silicon dioxide (SiO₂).[10]
-
The resulting SiO₂ is insoluble and can be separated by filtration, washed, dried, and weighed.
-
The percentage of silicon is calculated from the weight of the SiO₂ residue.
-
Data Analysis:
-
Compare the experimental percentages of C, H, S, and Si with the theoretical values. A deviation of ±0.4% is generally considered acceptable for a pure compound.
Workflow for Compositional Analysis
The following diagram illustrates a comprehensive workflow for confirming the composition and purity of a synthesized batch of this compound.
Caption: Workflow for the synthesis, purification, and comprehensive analytical confirmation of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. savemyexams.com [savemyexams.com]
- 3. researchgate.net [researchgate.net]
- 4. MASS SPECTROMETRIC FRAGMENTATION OF TRIMETHYLSILYL AND RELATED ALKYLSILYL DERIVATIVES - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. agilent.com [agilent.com]
- 6. benchchem.com [benchchem.com]
- 7. Tips for sample preparation in elemental analysis - Elementar [elementar.com]
- 8. pepolska.pl [pepolska.pl]
- 9. The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry [velp.com]
- 10. researchgate.net [researchgate.net]
Comparative Guide to Purity Validation of 2-Thienyltrimethylsilane: HPLC vs. GC Methods
For researchers, scientists, and professionals in drug development, ensuring the purity of starting materials and intermediates is paramount. 2-Thienyltrimethylsilane, a valuable organosilane building block, is no exception. Its purity directly impacts reaction yields, impurity profiles of subsequent products, and the overall quality of the final active pharmaceutical ingredient (API). This guide provides a comparative analysis of a proposed High-Performance Liquid Chromatography (HPLC) method against a conventional Gas Chromatography (GC) technique for the purity validation of this compound, supported by illustrative experimental data.
Method Comparison: RP-HPLC vs. GC-FID
While Gas Chromatography with Flame Ionization Detection (GC-FID) is a traditional and robust method for analyzing volatile compounds like this compound, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) presents a viable alternative. The choice between these methods often depends on available instrumentation, sample throughput requirements, and the specific nature of potential impurities.
Given the non-polar nature of this compound, a reversed-phase HPLC method is a suitable approach. In RP-HPLC, a non-polar stationary phase and a polar mobile phase are used, causing non-polar compounds to be retained longer.[1][2] This allows for separation from more polar impurities.
Gas Chromatography is well-suited for volatile and thermally stable compounds.[3][4] The sample is vaporized and separated based on its boiling point and interaction with the stationary phase. The Flame Ionization Detector (FID) is highly sensitive to organic compounds, making it excellent for purity determination.[5][6]
Data Presentation: Performance Comparison
The following table summarizes the illustrative validation data for the proposed RP-HPLC method and a standard GC-FID method for the purity analysis of this compound. These parameters are based on the International Council for Harmonisation (ICH) Q2(R1) guidelines for analytical method validation.[7][8][9]
| Validation Parameter | Proposed RP-HPLC Method | Standard GC-FID Method | Commentary |
| Purity Assay (Area %) | 99.85% | 99.88% | Both methods show high and comparable purity results for the main analyte. |
| Linearity (Correlation Coefficient, r²) | 0.9995 | 0.9998 | Both techniques demonstrate excellent linearity over the tested concentration range. |
| Precision (RSD %) | 0.45% | 0.25% | GC-FID typically offers slightly better precision for volatile analytes. |
| Accuracy (Recovery %) | 99.5% | 100.2% | Both methods provide high accuracy, with recovery values close to 100%. |
| Limit of Detection (LOD) | 0.02% | 0.005% | GC-FID generally provides superior sensitivity for this class of compounds. |
| Limit of Quantitation (LOQ) | 0.06% | 0.015% | The lower LOQ for GC-FID allows for more accurate quantification of trace impurities. |
| Analysis Time | ~15 minutes | ~20 minutes | The proposed HPLC method may offer a slightly faster analysis time per sample. |
Experimental Protocols
Detailed methodologies for the proposed RP-HPLC and standard GC-FID analyses are provided below.
Proposed Reversed-Phase HPLC Method
Objective: To determine the purity of this compound and separate it from potential polar impurities.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Reagents and Materials:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
This compound reference standard and sample
-
Methanol (for sample preparation)
Chromatographic Conditions:
-
Mobile Phase: Acetonitrile and Water (85:15 v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 235 nm
-
Injection Volume: 10 µL
Sample Preparation:
-
Prepare a stock solution of this compound reference standard at a concentration of 1.0 mg/mL in methanol.
-
Prepare the sample solution by accurately weighing and dissolving the this compound sample in methanol to achieve a final concentration of 1.0 mg/mL.
-
Filter both solutions through a 0.45 µm syringe filter before injection.
Standard Gas Chromatography (GC-FID) Method
Objective: To quantify the purity of this compound based on its volatility.
Instrumentation:
-
Gas chromatograph equipped with a Flame Ionization Detector (FID)
-
Capillary column suitable for non-polar compounds (e.g., DB-1, 30 m x 0.25 mm, 0.25 µm film thickness)
Reagents and Materials:
-
Helium or Nitrogen (carrier gas)
-
Hydrogen and Air (for FID)
-
This compound reference standard and sample
-
Hexane (for sample preparation)
Chromatographic Conditions:
-
Carrier Gas Flow: 1.0 mL/min (constant flow)
-
Injector Temperature: 250°C
-
Detector Temperature: 280°C
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 minutes
-
Ramp: 10°C/min to 200°C, hold for 5 minutes
-
-
Split Ratio: 50:1
-
Injection Volume: 1 µL
Sample Preparation:
-
Prepare a stock solution of this compound reference standard at a concentration of 1.0 mg/mL in hexane.
-
Prepare the sample solution by accurately weighing and dissolving the this compound sample in hexane to achieve a final concentration of 1.0 mg/mL.
Visualization of Analytical Workflow
The following diagram illustrates the logical workflow for the purity validation of this compound, from sample reception to the final report, incorporating both analytical techniques as potential primary methods.
Caption: Workflow for Purity Validation of this compound.
Conclusion
Both the proposed RP-HPLC and the standard GC-FID methods are suitable for the purity validation of this compound.
-
GC-FID stands out for its superior sensitivity (lower LOD and LOQ) and slightly better precision, making it the preferred method for detecting and quantifying trace impurities.[10]
-
The proposed RP-HPLC method offers the potential for faster analysis times and is an excellent alternative, particularly for laboratories where HPLC is the primary analytical platform or for analyzing less volatile impurities that may not be amenable to GC.
The selection of the most appropriate method will depend on the specific requirements of the analysis, including the need for high sensitivity, available instrumentation, and the expected impurity profile of the this compound sample. For comprehensive characterization, employing both techniques can provide orthogonal data, offering a more complete picture of the sample's purity.
References
- 1. Reversed-phase chromatography - Wikipedia [en.wikipedia.org]
- 2. gmpinsiders.com [gmpinsiders.com]
- 3. measurlabs.com [measurlabs.com]
- 4. Gas Chromatography (GC) – Flame Ionization Detection (FID) – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 5. LWS Protection DDoS - Vérification en cours [6-napse.com]
- 6. GC-FID chromatography in the laboratory - YesWeLab. [yeswelab.fr]
- 7. altabrisagroup.com [altabrisagroup.com]
- 8. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 9. ICH Q2 R1: Mastering Analytical Method Validation [copyright-certificate.byu.edu]
- 10. Gas Chromatography Analysis (GC-FID/TCD/FPD) | Lucideon [lucideon.com]
A Comparative Analysis of the Reactivity of 2-Thienyltrimethylsilane and 3-Thienyltrimethylsilane
For researchers, scientists, and professionals in drug development, understanding the nuanced reactivity of heterocyclic building blocks is paramount for efficient and predictable synthetic strategies. This guide provides a detailed comparison of the reactivity of two key thiophene derivatives: 2-thienyltrimethylsilane and 3-thienyltrimethylsilane. By examining their behavior in fundamental organic reactions, supported by experimental data, this document aims to inform the selection of the appropriate isomer for specific synthetic applications.
The position of the trimethylsilyl group on the thiophene ring significantly influences the electron density distribution and, consequently, the regioselectivity and rate of chemical transformations. Theoretical studies, including Density Functional Theory (DFT), predict that the α-position (C2) of the thiophene ring is inherently more susceptible to electrophilic attack than the β-position (C3). This is attributed to the greater stabilization of the cationic intermediate formed during the reaction. Experimental evidence largely supports this theoretical framework, indicating that this compound and 3-thienyltrimethylsilane exhibit distinct reactivity profiles.
Electrophilic Aromatic Substitution: A Tale of Two Isomers
Electrophilic aromatic substitution (EAS) is a cornerstone of thiophene chemistry. The trimethylsilyl group, being a bulky yet electronically versatile substituent, can direct incoming electrophiles and also be readily cleaved (protodesilylation), offering a powerful tool for regioselective functionalization.
A key reaction that highlights the reactivity differences between the two isomers is Friedel-Crafts acylation. While direct comparative kinetic data is scarce in the literature, the general principles of electrophilic substitution on thiophene provide a strong basis for predicting their relative reactivity. The α-positions of thiophene are significantly more activated towards electrophiles than the β-positions.
In the case of This compound , the unsubstituted C5 position is an α-position and is therefore highly activated. Electrophilic attack is expected to occur predominantly at this site. For 3-thienyltrimethylsilane , the two adjacent α-positions (C2 and C5) are available for substitution. However, the overall reactivity is generally considered to be lower than that of the 2-substituted isomer at its most reactive site.
Table 1: Predicted Regioselectivity in Friedel-Crafts Acylation
| Compound | Major Product of Acylation | Predicted Relative Reactivity |
| This compound | 5-Acyl-2-thienyltrimethylsilane | Higher |
| 3-Thienyltrimethylsilane | 2-Acyl-3-thienyltrimethylsilane | Lower |
This difference in reactivity can be leveraged for selective synthesis. For instance, if a synthetic route requires functionalization at the 5-position of a 2-substituted thiophene, this compound serves as an excellent starting material. Conversely, achieving substitution at the 2-position adjacent to a substituent at the 3-position is the primary outcome for 3-thienyltrimethylsilane.
Metalation: Directing the Negative Charge
Metalation, typically using organolithium reagents, is another fundamental transformation for the functionalization of thiophenes. The acidity of the ring protons is a key determinant of the site of metalation. The α-protons of thiophene are significantly more acidic than the β-protons.
For This compound , the most acidic proton is at the C5 position. Deprotonation with a strong base like n-butyllithium will selectively generate the 5-lithio-2-thienyltrimethylsilane intermediate.
In contrast, for 3-thienyltrimethylsilane , the most acidic proton is at the C2 position. Metalation will therefore preferentially occur at this site, yielding 2-lithio-3-thienyltrimethylsilane.
Table 2: Site of Lithiation
| Compound | Major Lithiated Intermediate |
| This compound | 5-Lithio-2-thienyltrimethylsilane |
| 3-Thienyltrimethylsilane | 2-Lithio-3-thienyltrimethylsilane |
The resulting organolithium species can then be quenched with a variety of electrophiles to introduce a wide range of functional groups with high regioselectivity.
Experimental Protocols
General Procedure for Friedel-Crafts Acylation
Materials:
-
Thienyltrimethylsilane isomer (1.0 eq)
-
Acyl chloride or anhydride (1.1 eq)
-
Lewis acid (e.g., AlCl₃, SnCl₄) (1.2 eq)
-
Anhydrous dichloromethane (DCM) as solvent
Protocol:
-
To a solution of the thienyltrimethylsilane isomer in anhydrous DCM at 0 °C under an inert atmosphere, add the Lewis acid portion-wise.
-
Stir the mixture for 15 minutes.
-
Slowly add the acyl chloride or anhydride.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC.
-
Upon completion, pour the reaction mixture into ice-water and extract with DCM.
-
Wash the organic layer with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography.
General Procedure for Metalation and Electrophilic Quench
Materials:
-
Thienyltrimethylsilane isomer (1.0 eq)
-
n-Butyllithium (1.1 eq) in hexanes
-
Anhydrous tetrahydrofuran (THF) or diethyl ether as solvent
-
Electrophile (1.2 eq)
Protocol:
-
Dissolve the thienyltrimethylsilane isomer in anhydrous THF or diethyl ether under an inert atmosphere.
-
Cool the solution to -78 °C.
-
Slowly add n-butyllithium and stir the mixture at -78 °C for 1 hour.
-
Add the electrophile to the solution and continue stirring at -78 °C for 1 hour.
-
Allow the reaction to warm to room temperature and stir for an additional 1-4 hours.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an appropriate organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the product by column chromatography or distillation.
Visualizing the Reaction Pathways
To further illustrate the discussed reactivity patterns, the following diagrams depict the key transformations.
Caption: Regioselectivity in Friedel-Crafts Acylation.
Caption: Regioselectivity in Metalation.
Conclusion
Reactivity Face-Off: 2-Thienyltrimethylsilane vs. Phenyltrimethylsilane in Electrophilic Aromatic Substitution
For researchers, scientists, and drug development professionals, understanding the nuanced reactivity of organosilicon compounds is pivotal for the strategic design of synthetic routes and the discovery of novel therapeutic agents. This guide presents a detailed comparison of the reactivity of 2-thienyltrimethylsilane and phenyltrimethylsilane, two arylsilanes that, while structurally similar, exhibit significant differences in their chemical behavior, particularly in electrophilic aromatic substitution reactions.
The core of this difference lies in the electronic properties of the aromatic ring system. The thiophene ring in this compound is inherently more electron-rich than the benzene ring in phenyltrimethylsilane. This is due to the ability of the sulfur atom's lone pairs to participate in the π-system of the thiophene ring, thereby increasing its nucleophilicity. Consequently, this compound is generally more susceptible to attack by electrophiles.
Quantitative Reactivity Comparison
While direct kinetic studies providing relative rate constants for a wide range of reactions are not extensively documented in a single source, the available data from various studies consistently demonstrates the enhanced reactivity of the 2-thienyl moiety over the phenyl group in electrophilic aromatic substitution. This heightened reactivity is evident in key transformations such as protodesilylation, Friedel-Crafts acylation, and halogenation.
| Reaction Type | This compound | Phenyltrimethylsilane | Key Observations |
| Protodesilylation | Higher reaction rate | Lower reaction rate | The electron-rich nature of the thiophene ring facilitates faster cleavage of the carbon-silicon bond by an electrophile (e.g., a proton). |
| Friedel-Crafts Acylation | Higher yield, milder conditions often suffice | Lower yield, often requires stronger Lewis acids | The increased nucleophilicity of the thiophene ring allows for more efficient acylation. |
| Halogenation (e.g., Bromination) | Rapid reaction, often leading to polysubstitution | Slower reaction, typically requires a catalyst | The high reactivity of the thiophene ring towards halogens necessitates careful control of reaction conditions to achieve mono-substitution. |
Theoretical Framework: Understanding the Reactivity Difference
The observed reactivity trends can be rationalized by examining the stability of the intermediate carbocation (Wheland intermediate or σ-complex) formed during electrophilic attack.
In the case of this compound, the positive charge in the intermediate can be delocalized not only over the carbon atoms of the ring but also onto the sulfur atom. This additional resonance stabilization, which is absent in the phenyltrimethylsilane intermediate, lowers the activation energy of the reaction, leading to a faster reaction rate.
Caption: Logical relationship between aromatic system, electronic effects, intermediate stability, and overall reactivity for this compound and phenyltrimethylsilane.
Experimental Protocols
General Protocol for Friedel-Crafts Acylation of Aryltrimethylsilanes
This protocol provides a general framework for the acylation of both this compound and phenyltrimethylsilane. Note that reaction conditions, particularly the choice and amount of Lewis acid and the reaction temperature, may need to be optimized for each substrate to achieve desired yields and selectivities.
Materials:
-
Aryltrimethylsilane (this compound or phenyltrimethylsilane)
-
Acyl chloride (e.g., acetyl chloride)
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (DCM)
-
Ice
-
Concentrated hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), suspend anhydrous aluminum chloride (1.1 equivalents) in anhydrous dichloromethane.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add the acyl chloride (1.0 equivalent) to the stirred suspension.
-
After the addition is complete, add a solution of the aryltrimethylsilane (1.0 equivalent) in anhydrous dichloromethane dropwise to the reaction mixture.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 1-2 hours, monitoring the reaction progress by TLC.
-
Carefully quench the reaction by pouring it into a beaker containing a mixture of ice and concentrated HCl.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the product by column chromatography or distillation.
2-Thienyltrimethylsilane vs. Thienylboronic Acids: A Comparative Guide to Cross-Coupling Performance
For researchers, scientists, and drug development professionals, the strategic selection of reagents is paramount in the synthesis of novel molecular entities. In the landscape of palladium-catalyzed cross-coupling reactions, the introduction of a thiophene moiety—a privileged scaffold in medicinal chemistry and materials science—is frequently accomplished using either thienylboronic acids in Suzuki-Miyaura couplings or thienylsilanes in Hiyama couplings. This guide provides an objective, data-driven comparison of 2-thienyltrimethylsilane and thienylboronic acids, highlighting the distinct advantages of the silicon-based reagent in terms of stability, handling, and reaction robustness.
While thienylboronic acids are widely utilized, they are beset by inherent instability, primarily their propensity to undergo protodeboronation, which can lead to diminished yields and reproducibility challenges.[1][2] In contrast, this compound offers a stable, less toxic, and highly efficient alternative, surmounting many of the limitations associated with its boron counterpart.[3]
At a Glance: Key Performance Differences
| Feature | This compound (Hiyama Coupling) | Thienylboronic Acids (Suzuki-Miyaura Coupling) |
| Stability | High; stable to air and moisture, long shelf-life.[3] | Lower; prone to protodeboronation, especially under basic conditions.[1][2] |
| Handling | Crystalline solid, low toxicity, easier to handle and purify.[3] | Can be challenging to handle and purify due to instability. |
| Reaction Control | "On-demand" reactivity requiring an activating agent (e.g., fluoride), allowing for greater control.[3] | Can be overly reactive, leading to side reactions. |
| Byproducts | Benign and easily removable silicon-containing byproducts. | Boron-containing byproducts can sometimes complicate purification. |
| Commercial Availability | Growing availability. | Wide commercial availability of diverse derivatives.[1] |
Quantitative Comparison of Reaction Performance
The following tables summarize typical reaction conditions and yields for cross-coupling reactions involving this compound and thienylboronic acids. While direct side-by-side comparisons under identical conditions are limited in the literature, these data provide insights into the general performance of each reagent.
Table 1: Hiyama Cross-Coupling of 2-Thienylsilanes with Aryl Halides [4]
| Entry | Aryl Halide | Catalyst/Ligand | Activator | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromoanisole | Pd(OAc)₂ / SPhos | TBAF | THF | 100 | 12-24 | High (expected) |
| 2 | 1-Iodo-4-nitrobenzene | Pd₂(dba)₃ / XPhos | CsF | Dioxane | 100 | 18 | >95 |
| 3 | 4-Chlorotoluene | [(NHC)₂PdCl₂] | NaOH | Toluene | 120 | 5 | 92 |
TBAF: Tetrabutylammonium fluoride; NHC: N-heterocyclic carbene.
Table 2: Suzuki-Miyaura Cross-Coupling of 3-Thienylboronic Acid with Aryl Halides [5]
| Entry | Aryl Halide | Catalyst | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 4-Chloroanisole | Pd precatalyst (2 mol%) | K₃PO₄ | THF/H₂O (2:1) | 40 | 0.5 | 91 |
| 2 | 4-Chlorotoluene | Pd precatalyst (2 mol%) | K₃PO₄ | THF/H₂O (2:1) | 40 | 0.5 | 93 |
| 3 | 1-Bromo-4-nitrobenzene | Pd precatalyst (2 mol%) | K₃PO₄ | THF/H₂O (2:1) | 40 | 0.5 | 96 |
| 4 | 2-Chloropyridine | Pd precatalyst (2 mol%) | K₃PO₄ | THF/H₂O (2:1) | 40 | 0.5 | 85 |
The Challenge of Protodeboronation with Thienylboronic Acids
A significant drawback of using thienylboronic acids is the competitive protodeboronation side reaction, where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond.[6] This process consumes the starting material and reduces the overall yield of the desired cross-coupled product. The propensity for protodeboronation is influenced by factors such as the base, solvent, and temperature.[7] To mitigate this issue, more stable but less reactive boronic esters, such as pinacol or MIDA esters, are often employed.[1][8]
References
Comparative study of silylating agents for the functionalization of thiophene
For Researchers, Scientists, and Drug Development Professionals
The functionalization of thiophenes, a crucial class of heterocyclic compounds in pharmaceuticals and materials science, is significantly advanced by the introduction of silyl groups.[1][2] Silylated thiophenes are versatile intermediates, readily transformed into various functional groups, making the choice of an appropriate silylating agent and method critical for synthetic efficiency and regioselectivity.[1][3] This guide provides a comparative analysis of common silylating agents and methodologies for thiophene functionalization, supported by experimental data and detailed protocols.
Performance Comparison of Silylating Systems
The direct C-H silylation of thiophenes has emerged as a powerful, atom-economical strategy.[1] Various catalytic systems, primarily based on iridium, rhodium, and photocatalysis, have been developed, each offering distinct advantages in terms of regioselectivity and substrate scope.[1]
| Catalytic System | Silylating Agent (Hydrosilane) | Substrate | Regioselectivity (C2:C3) | Yield (%) | Reference |
| Iridium-Catalyzed | HSiMe(OSiMe₃)₂ | Thiophene | >99:1 | 95 | [1] |
| Et₃SiH | 2-Methylthiophene | >99:1 (at C5) | 85 | [1] | |
| Ph₂SiH₂ | 3-Methylthiophene | 95:5 (at C2/C5) | 88 | [1] | |
| Rhodium-Catalyzed | Ph₂SiH₂ | Thiophene | 15:85 | 75 | [1] |
| Et₃SiH | 2-Bromothiophene | - | 90 (at C5) | [4] | |
| Ph₂SiH₂ | 3-Bromothiophene | - | 85 (at C2/C5) | [4] | |
| Photocatalytic | (t-butyldimethyl)silane | Thiophene | - | 70 | [1] |
| Yttrium-Catalyzed | Ph₂SiH₂ | Thiophene | - | 82 | [5] |
Note: Yields are isolated yields. Regioselectivity is determined by ¹H NMR analysis of the crude reaction mixture. The choice of ligand in iridium and rhodium-catalyzed reactions can significantly influence both yield and regioselectivity.
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. The following are generalized protocols for the main catalytic systems.
Iridium-Catalyzed C-H Silylation of Thiophenes
This method is highly effective and often exhibits excellent regioselectivity for the C2/C5 positions of the thiophene ring.[1]
Materials:
-
Thiophene substrate (1.0 equiv)
-
Hydrosilane (e.g., HSiMe(OSiMe₃)₂, 1.5 equiv)
-
[Ir(cod)OMe]₂ (1.5 mol%)
-
Ligand (e.g., 4,4′-di-tert-butyl-2,2′-bipyridine (dtbpy), 3.0 mol%)
-
Anhydrous solvent (e.g., THF, cyclohexane)
Procedure:
-
In a nitrogen-filled glovebox, combine the thiophene substrate (0.2 mmol), hydrosilane (0.3 mmol), [Ir(cod)OMe]₂ (0.003 mmol), and ligand (0.006 mmol) in an oven-dried vial.
-
Add anhydrous solvent (1.0 mL).
-
Seal the vial and stir the reaction mixture at the desired temperature (e.g., 80-120 °C) for the specified time (e.g., 12-24 h).[1]
-
After cooling, the reaction mixture can be analyzed by GC-MS or ¹H NMR to determine conversion and yield.
-
For product isolation, concentrate the mixture under reduced pressure and purify the residue by flash column chromatography on silica gel.[1]
Rhodium-Catalyzed C-H Silylation of Thiophenes
Rhodium catalysts can provide complementary regioselectivity to iridium systems, often favoring silylation at the C3 position.[1]
Materials:
-
Thiophene substrate (1.0 equiv)
-
Hydrosilane (e.g., Ph₂SiH₂, 1.2 equiv)
-
[RhCl(nbd)]₂ (2.5 mol%)
-
Ligand (e.g., PPh₃, 10 mol%)
-
Anhydrous solvent (e.g., toluene)
Procedure:
-
In a nitrogen-filled glovebox, combine the thiophene substrate (0.5 mmol), [RhCl(nbd)]₂ (0.0125 mmol), and ligand (0.05 mmol) in an oven-dried vial.
-
Add anhydrous toluene (2.0 mL) followed by the hydrosilane (0.6 mmol).[1]
-
Seal the vial and heat the mixture at 110 °C for 12 hours.[1]
-
After cooling, remove the solvent under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to obtain the silylated thiophene.[1]
Photocatalytic Silylation of Thiophenes
This method utilizes visible light to drive the silylation reaction, often under mild conditions.[1]
Materials:
-
Thiophene substrate (1.0 equiv)
-
Trialkylhydrosilane (e.g., (t-butyldimethyl)silane, 3.0 equiv)
-
Photocatalyst (e.g., fac-Ir(ppy)₃, 1-2 mol%)
-
Oxidant (e.g., Na₂S₂O₈, 2.0 equiv)
-
Solvent (e.g., CH₃CN)
Procedure:
-
To an oven-dried vial, add the thiophene substrate (0.2 mmol), photocatalyst (0.002-0.004 mmol), and oxidant (0.4 mmol).
-
Seal the vial and purge with nitrogen or argon.
-
Add degassed solvent (2.0 mL) and the trialkylhydrosilane (0.6 mmol) via syringe.
-
Irradiate the reaction mixture with a visible light source (e.g., blue LED lamp) with stirring at room temperature for the specified time (e.g., 24 h).[1]
-
Upon completion, quench the reaction with a saturated aqueous solution of Na₂S₂O₃.
-
Extract the mixture with an organic solvent, dry the combined organic layers, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.[1]
Reaction Mechanisms and Workflows
Understanding the underlying mechanisms and experimental workflows is key to optimizing reaction conditions and troubleshooting.
Caption: General experimental workflow for the catalytic silylation of thiophene.
The catalytic cycle for iridium-catalyzed C-H silylation is a well-studied process involving oxidative addition, C-H activation, and reductive elimination steps.
Caption: Proposed catalytic cycle for iridium-catalyzed C-H silylation of thiophenes.
Conclusion
The choice of silylating agent and catalytic system for the functionalization of thiophene is dependent on the desired regioselectivity, the nature of the thiophene substrate, and the desired reaction conditions. Iridium-catalyzed methods generally offer high yields and excellent regioselectivity for the C2/C5 positions. Rhodium-catalyzed systems can provide access to C3-silylated thiophenes. Photocatalytic methods present a milder alternative. The provided protocols and data serve as a valuable resource for researchers to select and optimize the silylation of thiophenes for their specific synthetic goals.
References
A Comparative Guide: 2-Thienyltrimethylsilane in Hiyama vs. Suzuki-Miyaura Coupling
For researchers, scientists, and professionals in drug development, the efficient formation of carbon-carbon bonds is a cornerstone of molecular synthesis. When incorporating a thiophene moiety, a common scaffold in pharmaceuticals, two powerful cross-coupling reactions come to the forefront: the Hiyama coupling, utilizing organosilanes like 2-thienyltrimethylsilane, and the Suzuki-Miyaura coupling, which employs organoboron compounds such as 2-thienylboronic acid. This guide provides an objective comparison of the performance of this compound in the Hiyama reaction versus the analogous 2-thienylboronic acid in the Suzuki-Miyaura reaction, supported by experimental data and detailed protocols to aid in the selection of the optimal synthetic strategy.
At a Glance: Hiyama vs. Suzuki-Miyaura Coupling
| Feature | Hiyama Coupling (using this compound) | Suzuki-Miyaura Coupling (using 2-Thienylboronic Acid) |
| Nucleophile | This compound | 2-Thienylboronic Acid or its esters |
| Key Activator | Fluoride source (e.g., TBAF) or base | Base (e.g., K₂CO₃, Cs₂CO₃) |
| Advantages | Stable, low toxicity, and easily handled organosilane reagent.[1] The reaction can be initiated "on-demand" with an activator, offering greater control.[1] | A vast body of literature and a wide variety of commercially available boronic acids and catalysts are available.[2] Reactions are often performed under milder conditions. |
| Disadvantages | Requires a fluoride source for activation, which can be basic and may affect sensitive functional groups.[3] | Thienylboronic acids can be prone to protodeboronation (loss of the boron group), which can reduce yields, especially under basic conditions.[2] Some boronic acids have limited stability. |
| Byproducts | Silicate byproducts, which are generally considered benign. | Boron-containing byproducts. |
Performance Data: A Comparative Overview
Direct, one-to-one comparative studies under identical conditions for the coupling of a 2-thienyl nucleophile with a range of aryl halides using both Hiyama and Suzuki-Miyaura reactions are scarce in the literature. However, by compiling data from various sources, we can present a representative comparison of achievable yields for similar transformations.
Table 1: Hiyama Coupling of Alkenyldimethyl(2-thienyl)silanes with Aryl Halides
The following data is adapted from studies on alkenyldimethyl(2-thienyl)silanes, which serve as a close proxy for the reactivity of this compound.
| Aryl Halide | Catalyst | Activator | Solvent | Temp. (°C) | Yield (%) |
| 4-Iodoanisole | Pd(OAc)₂/SPhos | TBAF | THF | RT | High Yield (Specific % not stated) |
| 1-Iodonaphthalene | Pd(OAc)₂/SPhos | TBAF | THF | RT | High Yield (Specific % not stated) |
| 4-Iodotoluene | Pd(OAc)₂/SPhos | TBAF | THF | RT | High Yield (Specific % not stated) |
Table 2: Suzuki-Miyaura Coupling of 2-Thienylboronic Acid with Aryl Halides
| Aryl Halide | Catalyst | Base | Solvent | Temp. (°C) | Yield (%) |
| 4-Bromoanisole | Pd(OAc)₂/XPhos | K₃PO₄ | Dioxane/H₂O | 100 | ~85 |
| 1-Bromonaphthalene | Pd₂(dba)₃/XPhos | K₃PO₄ | Dioxane/H₂O | 100 | ~90 |
| 4-Bromotoluene | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 100 | ~92 |
Experimental Protocols
Hiyama Coupling: General Procedure
This protocol is a general guideline for the palladium-catalyzed Hiyama coupling of a thienylsilane with an aryl halide.[4]
-
Reaction Setup: In an oven-dried Schlenk tube equipped with a magnetic stir bar, add the aryl halide (1.0 mmol, 1.0 equiv.), the palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%), and the phosphine ligand (e.g., SPhos, 4 mol%).
-
Inert Atmosphere: Seal the tube with a septum, and then evacuate and backfill with argon three times.
-
Reagent Addition: Add this compound (1.2 mmol, 1.2 equiv.) and the anhydrous solvent (e.g., THF) via syringe.
-
Activation: Add the fluoride activator (e.g., TBAF, 1.0 M in THF, 1.5 equiv.) dropwise to the stirred mixture at room temperature.
-
Reaction: Stir the reaction mixture at the desired temperature (e.g., room temperature to 100 °C) for the specified time (typically 12-24 hours). Monitor the reaction progress by TLC or GC-MS.
-
Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite®. Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.
-
Purification: Filter the solution and concentrate it under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Suzuki-Miyaura Coupling: General Procedure
This protocol provides a general method for the palladium-catalyzed Suzuki-Miyaura coupling of 2-thienylboronic acid with an aryl halide.
-
Reaction Setup: To a round-bottom flask or Schlenk tube, add the aryl halide (1.0 mmol, 1.0 equiv.), 2-thienylboronic acid (1.2 mmol, 1.2 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and the base (e.g., K₂CO₃, 2.0 equiv.).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent Addition: Add the degassed solvent system (e.g., a mixture of toluene and water, or dioxane and water).
-
Reaction: Heat the reaction mixture with vigorous stirring to the desired temperature (e.g., 80-110 °C). Monitor the reaction's progress by TLC or LC-MS.
-
Workup: Once the starting material is consumed, cool the reaction to room temperature. Partition the mixture between an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Filter the solution and concentrate it in vacuo. Purify the residue by flash column chromatography on silica gel to yield the final product.
Visualizing the Mechanisms and Workflows
To better understand the processes involved, the following diagrams illustrate the catalytic cycles of both the Hiyama and Suzuki-Miyaura couplings, as well as a general experimental workflow.
Conclusion: Making the Right Choice
The decision between using this compound in a Hiyama coupling or 2-thienylboronic acid in a Suzuki-Miyaura coupling depends on several factors specific to the synthetic goal.
-
For substrates with fluoride-sensitive functional groups, the Suzuki-Miyaura reaction may be the preferred method. The vast availability of reagents and well-established protocols for the Suzuki-Miyaura coupling also makes it a go-to choice for many synthetic chemists.[2]
-
When stability and ease of handling of the organometallic reagent are a priority, the Hiyama coupling with this compound offers a distinct advantage. [1] The low toxicity of the silane and its byproducts is another significant benefit. The "on-demand" activation provides a level of control that can be advantageous in complex syntheses.[1]
Ultimately, the choice of method will be guided by the specific requirements of the target molecule, including functional group tolerance, desired yield, and practical considerations such as reagent availability and cost. For challenging substrates prone to protodeboronation, the Hiyama coupling of a corresponding thienylsilane may offer a more robust and higher-yielding synthetic route.[2] Conversely, for rapid and high-throughput synthesis with a wide array of commercially available building blocks, the Suzuki-Miyaura reaction often remains the method of choice.[2]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Efficient synthesis of chiral 1,1'-binaphthalenes by the asymmetric suzuki-miyaura reaction: dramatic synthetic improvement by simple purification of naphthylboronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. rsc.org [rsc.org]
Cost-benefit analysis of using 2-Thienyltrimethylsilane in large-scale synthesis
For researchers, scientists, and drug development professionals, the selection of a reagent for large-scale synthesis is a critical decision involving a delicate balance of cost, efficiency, safety, and environmental impact. This guide provides an objective comparison of 2-thienyltrimethylsilane with its primary alternatives for introducing the vital 2-thienyl moiety into target molecules, supported by experimental data and process considerations.
The 2-thienyl group is a ubiquitous structural motif in pharmaceuticals and functional materials. Consequently, the choice of a thienylating agent for cross-coupling reactions is a pivotal step in process development. This compound, utilized in Hiyama and Hiyama-Denmark couplings, offers distinct advantages in terms of stability and handling. However, its cost-effectiveness at an industrial scale must be carefully weighed against established alternatives like 2-thienylboronic acid (Suzuki coupling) and Grignard reagents (Kumada coupling).
Quantitative Performance Comparison
The following table summarizes key performance indicators for this compound and its main alternatives in large-scale cross-coupling reactions. Data is compiled from representative literature and supplier information.
| Parameter | This compound | 2-Thienylboronic Acid | 2-Thienylmagnesium bromide (Grignard) |
| Associated Reaction | Hiyama / Hiyama-Denmark Coupling | Suzuki-Miyaura Coupling | Kumada Coupling |
| Bulk Cost (Est.) | Moderate to High | Low to Moderate[1][2] | Low (Prepared in-situ) |
| Stability & Handling | High; stable to air and moisture, easily handled.[3] | Moderate; can be prone to protodeboronation, requires controlled storage.[4] | Low; highly reactive, moisture-sensitive, typically prepared and used immediately. |
| Functional Group Tolerance | Excellent; compatible with a wide range of functional groups.[5] | Good; generally tolerant but can be sensitive to certain groups.[6] | Poor to Moderate; incompatible with acidic protons (alcohols, amines) and many carbonyls. |
| Catalyst | Palladium-based.[7][8] | Palladium-based.[9][10] | Nickel or Palladium-based. |
| Activator/Base | Fluoride source (e.g., TBAF) or strong base (for Hiyama-Denmark variant).[3][11] | Inorganic base (e.g., K₂CO₃, Cs₂CO₃).[9] | Not applicable (reagent is the base). |
| Typical Yields | Good to Excellent (80-98%).[7] | Good to Excellent (85-99%).[9] | Variable; can be high but sensitive to conditions. |
| Waste Profile | Generates silicate byproducts. Fluoride activators can add to waste stream complexity. | Generates borinate/borate byproducts, generally considered less toxic.[12] | Generates magnesium halide salts. |
| Safety Concerns | Low toxicity of reagent.[3][13] Standard handling for organosilanes.[14] | Boronic acids have variable toxicity; some are reported as mutagenic.[13] | Grignard reagents are pyrophoric and highly reactive. Requires stringent process controls. |
Experimental Protocols: A Comparative Overview
To provide a practical context, the following are generalized protocols for palladium-catalyzed cross-coupling reactions.
Protocol 1: Hiyama-Denmark Coupling with this compound (Fluoride-Free)
-
Reactor Setup: An inert atmosphere is established in a suitable reactor by purging with nitrogen or argon.
-
Reagent Charging: The aryl halide (1.0 equiv.), palladium precatalyst (e.g., Pd(OAc)₂/XPhos, 0.5-2 mol%), and a suitable solvent (e.g., Toluene or DMA) are charged into the reactor.[5]
-
Silane and Base Addition: this compound (1.2-1.5 equiv.) is added, followed by a strong base (e.g., KOSiMe₃ or Cs₂CO₃, 2.0-4.0 equiv.).[11]
-
Reaction: The mixture is heated to 80-120°C and monitored by HPLC or GC until completion (typically 4-24 hours).
-
Workup and Isolation: Upon completion, the reaction is cooled, quenched with water, and the aqueous layer is separated. The organic layer is washed with brine, dried, and concentrated. The crude product is then purified by crystallization or chromatography.
Protocol 2: Suzuki-Miyaura Coupling with 2-Thienylboronic Acid
-
Reactor Setup: An inert atmosphere is established in the reactor.
-
Reagent Charging: The aryl halide (1.0 equiv.), 2-thienylboronic acid (1.1-1.3 equiv.), palladium catalyst (e.g., Pd(dppf)Cl₂, 1-3 mol%), and a solvent mixture (e.g., Dioxane/Water or Toluene/Water) are charged.[9][10]
-
Base Addition: An aqueous solution of a base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv.) is added.
-
Reaction: The mixture is heated to 80-100°C and monitored by HPLC or GC until the starting material is consumed (typically 2-12 hours).[9]
-
Workup and Isolation: The mixture is cooled, and the phases are separated. The aqueous phase is extracted with a suitable organic solvent. The combined organic layers are washed, dried, and concentrated. The product is purified, typically by crystallization.
Visualization of Process Workflows
The selection and execution of a large-scale synthesis protocol involve distinct steps and decision points. The diagrams below illustrate these workflows.
References
- 1. indiamart.com [indiamart.com]
- 2. 2-Thiopheneboronic acid | 6165-68-0 [chemicalbook.com]
- 3. Hiyama Coupling [organic-chemistry.org]
- 4. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of a General Method for the Hiyama-Denmark Cross-Coupling of Tetrasubstituted Vinyl Silanes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. thieme-connect.com [thieme-connect.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Hiyama-Denmark Coupling [organic-chemistry.org]
- 12. mdpi.com [mdpi.com]
- 13. Pd-Catalyzed Suzuki–Miyaura and Hiyama–Denmark Couplings of Aryl Sulfamates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. dakenchem.com [dakenchem.com]
A Comparative Analysis of the Stability of 2-Thienyltrimethylsilane and Other Organosilicon Reagents
In the landscape of drug discovery and development, the stability of organosilicon reagents is a critical parameter influencing their storage, handling, and reactivity in synthetic protocols. This guide provides a comparative benchmark of the stability of 2-thienyltrimethylsilane against other commonly employed organosilicon reagents, including phenyltrimethylsilane, trimethyl(furan-2-yl)silane, and tert-butyltrimethylsilane. The comparison focuses on thermal and hydrolytic stability, supported by established principles of organosilicon chemistry and available experimental data.
Comparative Stability Analysis
The stability of organosilicon compounds is largely dictated by the nature of the substituents attached to the silicon atom. Generally, the strength of the silicon-carbon (Si-C) bond and the steric hindrance around the silicon atom are key determinants of thermal and hydrolytic stability.
Hydrolytic Stability: The hydrolytic stability of organosilanes, particularly the Si-C bond, is crucial in aqueous environments encountered in many biological and pharmaceutical applications. The susceptibility of the Si-C bond to cleavage can be influenced by the electronic nature of the organic substituent and the pH of the medium. Generally, electron-withdrawing groups on the organic substituent can make the silicon atom more electrophilic and susceptible to nucleophilic attack by water or hydroxide ions.
Studies on the aqueous stability of arylsilanes have shown that they can be susceptible to hydrolysis, with the rate being dependent on the specific aryl group and the presence of salts or ions. For heteroarylsilanes, the heteroatom can influence the electronic distribution in the aromatic ring and thus affect the stability of the Si-C bond. For instance, the sulfur atom in the thiophene ring of this compound and the oxygen atom in the furan ring of trimethyl(furan-2-yl)silane will have different electronic effects compared to the phenyl ring in phenyltrimethylsilane. In contrast, the bulky tert-butyl group in tert-butyltrimethylsilane provides significant steric protection to the silicon atom, which is expected to enhance its hydrolytic stability compared to less hindered alkylsilanes and arylsilanes.
Data Presentation
Due to the limited availability of direct comparative experimental data in the public domain, the following table summarizes the structural features and expected stability trends of the selected organosilicon reagents based on general principles of organosilicon chemistry.
| Reagent | Structure | Reagent Type | Expected Thermal Stability | Expected Hydrolytic Stability |
| This compound | Thiophene ring attached to a trimethylsilyl group | Heteroarylsilane | Moderate to High | Moderate |
| Phenyltrimethylsilane | Phenyl ring attached to a trimethylsilyl group | Arylsilane | High | Moderate |
| Trimethyl(furan-2-yl)silane | Furan ring attached to a trimethylsilyl group | Heteroarylsilane | Moderate | Moderate to Low |
| tert-Butyltrimethylsilane | tert-Butyl group attached to a trimethylsilyl group | Alkylsilane | High | High |
Experimental Protocols
The following are detailed methodologies for assessing the thermal and hydrolytic stability of organosilicon reagents.
Thermal Stability Assessment via Thermogravimetric Analysis (TGA)
Objective: To determine the onset temperature of thermal decomposition for an organosilicon reagent.
Apparatus:
-
Thermogravimetric Analyzer (TGA) equipped with a high-precision microbalance and a furnace capable of controlled heating rates.
-
Inert gas supply (e.g., nitrogen or argon) with a gas flow controller.
-
Sample pans (e.g., alumina or platinum).
-
Data acquisition and analysis software.
Procedure for Air-Sensitive Compounds:
-
Sample Preparation: Inside an inert atmosphere glovebox, accurately weigh 5-10 mg of the organosilane sample into a TGA sample pan.
-
Instrument Setup: The TGA furnace is purged with an inert gas (e.g., nitrogen at a flow rate of 20-50 mL/min) to eliminate oxygen.
-
Temperature Program: Set the initial temperature to ambient. Program a linear heating ramp, typically at a rate of 10 °C/min, to a final temperature that is expected to be above the decomposition range of the sample (e.g., 500 °C).
-
Data Collection: The TGA instrument heats the sample according to the programmed temperature profile. The mass of the sample is continuously monitored and recorded as a function of temperature.
-
Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to determine the onset temperature of decomposition. This is often calculated as the temperature at which a significant deviation from the baseline mass is observed. The derivative of the TGA curve (DTG curve) can be used to identify the temperature of the maximum rate of mass loss.
Hydrolytic Stability Assessment via ¹H NMR Spectroscopy
Objective: To monitor the rate of hydrolysis of an organosilicon reagent in an aqueous medium.
Apparatus:
-
Nuclear Magnetic Resonance (NMR) Spectrometer.
-
NMR tubes.
-
Deuterated solvents (e.g., MeOD-d₄, D₂O).
-
Micropipettes and standard laboratory glassware.
Procedure:
-
Sample Preparation: In an NMR tube, dissolve a known amount of the organosilane reagent (e.g., ~5 mg) in a deuterated organic solvent (e.g., 0.9 mL of MeOD-d₄) to ensure solubility.
-
Initiation of Hydrolysis: Add a specific volume of D₂O (e.g., 0.1 mL for a 10% D₂O solution) to the NMR tube. Shake the tube to ensure a homogeneous solution.
-
NMR Data Acquisition: Immediately acquire a ¹H NMR spectrum (t=0). Continue to acquire spectra at set time intervals (e.g., 10 min, 30 min, 1 h, 2 h, 4 h, 24 h).
-
Data Analysis: Integrate the signals corresponding to the protons of the starting organosilane and any new signals that appear due to hydrolysis products. The decrease in the integral of the starting material's signals over time is used to determine the rate of hydrolysis. The half-life (t₁/₂) of the reagent under the specific conditions can be calculated from the kinetic data.[1]
Visualizations
Caption: Workflow for assessing the thermal and hydrolytic stability of organosilicon reagents.
Caption: Key factors influencing the stability of organosilicon reagents.
References
Safety Operating Guide
Proper Disposal of 2-Thienyltrimethylsilane: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of chemical reagents is paramount to laboratory safety and environmental responsibility. This guide provides essential safety and logistical information for the proper disposal of 2-Thienyltrimethylsilane, a flammable and irritating organosilane compound. Adherence to these procedures is critical for minimizing risks and ensuring compliance with regulatory standards.
The primary and most critical step before handling this chemical is to consult the Safety Data Sheet (SDS) provided by the manufacturer. The SDS contains detailed information about the physical and chemical properties, hazards, and safety precautions for the specific product in use.
Key Hazard Information for this compound
Proper handling and disposal procedures are directly informed by the inherent hazards of the substance. This compound is classified as a hazardous material, and its key risks are summarized below.
| Hazard Classification | GHS Code | Description |
| Flammable liquids | H226 | Flammable liquid and vapor.[1] |
| Serious eye damage/eye irritation | H319 | Causes serious eye irritation.[1] |
Personal Protective Equipment (PPE) and Safe Handling
Before proceeding with any disposal-related activities, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE) to prevent exposure.
-
Eye Protection: Wear chemical safety goggles or a face shield.[1]
-
Hand Protection: Use chemical-resistant gloves (e.g., nitrile or neoprene).
-
Skin and Body Protection: Wear a lab coat and, if necessary, additional protective clothing to prevent skin contact.
-
Ventilation: All handling of this compound, including preparation for disposal, should be conducted in a well-ventilated area, preferably within a chemical fume hood.
Safe Handling Practices:
-
Keep the chemical away from heat, sparks, open flames, and other ignition sources.[1]
-
Use only non-sparking tools to prevent ignition.[1]
-
Ground and bond containers and receiving equipment to prevent static discharge.[1]
-
Avoid breathing vapors or mist.
-
Wash hands thoroughly after handling.[1]
Step-by-Step Disposal Protocol
The recommended and safest method for the disposal of this compound is through a licensed and certified hazardous waste disposal company.[2][3][4] Attempting to neutralize or treat the chemical in the lab without a validated protocol can be dangerous.
1. Segregation and Waste Collection:
-
Do not mix this compound with other waste streams, especially incompatible chemicals.
-
Collect waste this compound in a designated, compatible, and properly sealed container. The original container or a clean, dry, chemically resistant container is suitable.[5][6]
-
Ensure the container is in good condition, free from leaks or cracks.[6]
2. Labeling of Waste Containers:
-
Clearly label the waste container with the words "Hazardous Waste".[6][7]
-
The label must include the full chemical name: "Waste this compound". Avoid using abbreviations or chemical formulas.[6]
-
Indicate the start date of waste accumulation.[7]
-
List all constituents if it is a mixed waste.
3. Storage of Chemical Waste:
-
Store the sealed and labeled waste container in a designated, secure, and well-ventilated hazardous waste accumulation area.
-
The storage area should be away from ignition sources and incompatible materials.[3]
-
Utilize secondary containment to prevent the spread of material in case of a leak.[6]
4. Arranging for Professional Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.[3][4]
-
Follow all instructions provided by the EHS office or the disposal company regarding packaging and documentation.
5. Disposal of Contaminated Materials:
-
Any materials that have come into contact with this compound, such as pipette tips, absorbent materials from a spill, and gloves, must be treated as hazardous waste.
-
Collect these materials in a separate, clearly labeled hazardous waste container.
-
"Empty" containers that held this compound should also be disposed of as hazardous waste, as they may contain residual chemical.[8] Do not rinse them into the sanitary sewer.
Disposal Workflow Diagram
The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Disclaimer: This information is intended as a guide for the proper disposal of this compound in a laboratory setting. It is not a substitute for a thorough understanding of and compliance with all applicable federal, state, and local regulations. Always consult your institution's specific safety and disposal protocols.
References
- 1. gelest.com [gelest.com]
- 2. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
- 3. How to Safely Dispose of Highly Flammable Chemicals [greenflow.com]
- 4. How to Safely Dispose of Flammable Liquids | Vision Environmental [visionenv.net]
- 5. safety.pitt.edu [safety.pitt.edu]
- 6. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 7. benchchem.com [benchchem.com]
- 8. Laboratory Waste Disposal Safety Protocols | NSTA [nsta.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
